molecular formula C20H24O9 B150392 Nodakenin CAS No. 495-31-8

Nodakenin

Cat. No.: B150392
CAS No.: 495-31-8
M. Wt: 408.4 g/mol
InChI Key: HXCGUCZXPFBNRD-DNLMCPORSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nodakenin (CAS 495-31-8) is a high-purity furanocoumarin glycoside isolated from the roots of Angelica gigas and other Angelica species, provided exclusively for Research Use Only (RUO). This compound is a valuable tool for studying a range of biological mechanisms. In oncology research, this compound induces caspase-3-dependent apoptotic cell death in breast cancer cells through a reactive oxygen species (ROS)-dependent pathway. It promotes calcium release and activates the PERK-mediated endoplasmic reticulum (ER) stress signaling pathway . Furthermore, it has been shown to overcome radioresistance in breast cancer cells by suppressing epithelial-mesenchymal transition (EMT) phenotypes . In metabolic bone disease research, this compound has demonstrated significant efficacy in ameliorating ovariectomy-induced bone loss. Studies indicate it modulates gut microbiota composition and enhances intestinal mucosal integrity, highlighting its role in the gut-bone axis . Concurrently, it promotes osteoblastogenesis through the PI3K/Akt/mTOR pathway and inhibits osteoclastogenesis via the Akt/GSK3β and NF-κB signaling pathways, restoring bone homeostasis . For immunology studies, this compound suppresses lipopolysaccharide (LPS)-induced inflammatory responses in macrophage cells by inhibiting the TRAF-6 and NF-κB pathways, reducing the production of pro-inflammatory mediators like NO, PGE2, TNF-α, and IL-6 . This multi-target action makes this compound a versatile compound for investigating cancer, osteoporosis, and inflammatory diseases.

Properties

IUPAC Name

(2R)-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O9/c1-20(2,29-19-18(25)17(24)16(23)13(8-21)28-19)14-6-10-5-9-3-4-15(22)27-11(9)7-12(10)26-14/h3-5,7,13-14,16-19,21,23-25H,6,8H2,1-2H3/t13-,14-,16-,17+,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCGUCZXPFBNRD-DNLMCPORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H]1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601318602
Record name Nodakenin
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Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

495-31-8
Record name Nodakenin
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nodakenetin, beta-D-glucopyranoside
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Record name Nodakenin
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Record name 495-31-8
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Record name NODAKENIN
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Foundational & Exploratory

A Technical Guide to the Isolation and Purification of Nodakenin from Angelica gigas

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the methodologies for isolating and purifying nodakenin, a key bioactive coumarin derivative, from the roots of Angelica gigas Nakai. It consolidates data from various studies to present a comprehensive overview of extraction, purification, and analytical protocols.

Extraction Methodologies

The initial and most critical step in obtaining this compound is its extraction from the dried root material of Angelica gigas. The choice of method significantly impacts the yield and purity of the final product. Two primary approaches have been documented: conventional solvent-based extraction and modern subcritical-water extraction (SWE).

Conventional Solvent Extraction

Traditional methods for extracting this compound rely on organic solvents, leveraging the hydrophobic nature of coumarin compounds[1]. Alcohols such as ethanol and methanol are commonly employed.

Experimental Protocol (Ethanol Extraction):

  • Preparation: Dried and powdered rhizome of Angelica gigas (200 g) is prepared[2].

  • Extraction: The powder is extracted with 1 L of 95% ethanol for 24 hours at room temperature[2]. Alternatively, extraction can be performed at 60°C for 2 hours[1]. A higher temperature extraction involves adding 5 L of 95% (v/v) alcohol to 1 kg of Angelica gigas, followed by extraction at 70°C for 6 hours[3].

  • Filtration: The resulting mixture is filtered through Whatman No. 1 filter paper to separate the solid plant material from the liquid extract[2].

  • Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator at 40°C to yield the crude ethanol extract (AGE)[2]. The crude extract is then stored at 4°C for further purification[2].

Subcritical-Water Extraction (SWE)

SWE is an environmentally friendly alternative that uses water at elevated temperatures (between 100°C and 374°C) and pressures to extract compounds. This method offers advantages in providing higher extraction yields and greater purity for certain compounds[1].

Experimental Protocol (Pilot-Scale SWE):

  • Apparatus: A pilot-scale SWE system with an 8 L extraction cell equipped with an agitator is used[1].

  • Sample Loading: The extraction cell is filled with 50 g of Angelica gigas root material[1].

  • Extraction: Preheated water (1.1 L at 70-80°C) is added to the extractor. The system is then heated to the target temperature of 150°C, which is optimal for this compound extraction[1][4].

  • Conditions: The extraction is maintained at 150°C for 10 minutes under a pressure of approximately 5 MPa[1]. Temperatures exceeding 170°C have been shown to cause degradation of this compound[1].

  • Collection: After the extraction time elapses, the extract is collected for analysis and purification.

Data Presentation: Extraction Yields

The following table summarizes the quantitative yields of this compound obtained through different extraction methods.

Extraction Method Solvent/Medium Temperature Duration This compound Yield (mg/g of dry root)
Subcritical-Water Extraction (SWE)Water150°C10 min4.33 ± 0.18[1]
Conventional Solvent95% Ethanol60°C2 hoursData not specified
Conventional Solvent99.8% Methanol60°C2 hoursData not specified

Note: The content of this compound in the raw plant material varies significantly based on the cultivation site, ranging from 0.3 g/100g to 1.3 g/100g (or 3 to 13 mg/g)[5][6].

Purification and Isolation Protocols

Following crude extraction, a multi-step purification process is required to isolate this compound from other co-extracted compounds. This typically involves solvent partitioning followed by column chromatography.

Experimental Workflow for this compound Purification

G A Dried Angelica gigas Root Powder B Extraction (e.g., 95% Ethanol or Subcritical Water) A->B C Crude Extract B->C D Solvent Partitioning (Suspended in H₂O, partitioned with n-hexane, CH₂Cl₂, EtOAc, n-BuOH) C->D E n-Butanol (n-BuOH) Fraction (Enriched with this compound) D->E F Purification Step (ODS Column Chromatography with 45% aqueous Methanol) E->F G Pure this compound F->G

Figure 1. General experimental workflow for this compound isolation.
Solvent Partitioning

This technique separates compounds based on their differential solubility in immiscible solvents.

Experimental Protocol:

  • Suspension: The crude extract (e.g., the concentrated ethanol extract) is suspended in distilled water[2].

  • Sequential Partitioning: The aqueous suspension is sequentially partitioned with a series of organic solvents of increasing polarity: n-hexane, dichloromethane (CH₂Cl₂), ethyl acetate (EtOAc), and finally n-butanol (n-BuOH)[2].

  • Fraction Collection: this compound is predominantly found in the n-BuOH layer, which is collected for further purification[2].

Column Chromatography

Column chromatography is the final step to achieve high-purity this compound.

Experimental Protocol:

  • Stationary Phase: An ODS (Octadecylsilanized silica gel) column is typically used[2]. Other options include Silica gel 60 or Sephadex LH-20[2].

  • Mobile Phase: The n-BuOH fraction is loaded onto the column and eluted with a mobile phase of 45% aqueous methanol (aq MeOH)[2].

  • Fraction Analysis: Fractions are collected and analyzed (e.g., by HPLC) to identify those containing pure this compound.

  • Final Product: The purified fractions are combined and the solvent is evaporated to yield isolated this compound[2].

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or UV detector is the standard method for the quantitative analysis of this compound.

Data Presentation: HPLC Parameters
Parameter Condition 1 Condition 2
Column C18 (4.6 x 250mm, 5µm)[3]SunFire™ C18 reversed-phase[7]
Mobile Phase Isocratic: 45% Methanol[3]Gradient: Water (0.1% formic acid) and Acetonitrile (0.1% formic acid)[7]
Flow Rate 1.0 mL/min[3]1.0 mL/min[1]
Detection Wavelength 320 nm[3]330 nm[1]
Column Temperature 40°C[3]Not specified

Biological Activity and Associated Signaling

This compound, along with other coumarins isolated from Angelica gigas, exhibits significant anti-inflammatory properties[2][8]. This activity is linked to the upregulation of Heme Oxygenase-1 (HO-1), a key enzyme in the cellular antioxidant defense system[2][8].

Signaling Pathway of this compound

G cluster_cell Cellular Response This compound This compound HO1_Gene Heme Oxygenase-1 (HO-1) Gene Expression This compound->HO1_Gene Activates HO1_Protein HO-1 Protein Synthesis HO1_Gene->HO1_Protein AntiInflammatory Anti-inflammatory Effects HO1_Protein->AntiInflammatory Leads to

Figure 2. This compound activates HO-1 expression, leading to anti-inflammatory effects.

Studies have shown that treatment with this compound significantly increases HO-1 gene expression in cells, suggesting its therapeutic potential in managing inflammatory conditions[2][8]. This activation is a crucial mechanism behind the observed anti-inflammatory effects of Angelica gigas extracts[8].

References

An In-depth Technical Guide on the Bioavailability and Pharmacokinetics of Nodakenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nodakenin is a coumarin glucoside found in the roots of various medicinal plants, including Angelica gigas and Notopterygium incisum. It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-obesity effects. A thorough understanding of its bioavailability and pharmacokinetic profile is crucial for the development of this compound as a potential therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound, primarily based on preclinical studies in rats.

Pharmacokinetic Profile of this compound

The pharmacokinetic properties of this compound have been investigated in rats following both intravenous and oral administration. These studies provide valuable insights into its systemic exposure and disposition.

Data Presentation

The following tables summarize the quantitative pharmacokinetic parameters of this compound reported in various studies. It is important to note that experimental conditions such as animal strain, dose, and analytical methodology may vary between studies, leading to differences in the reported values.

Table 1: Pharmacokinetic Parameters of this compound in Rats after Intravenous (IV) Administration

Dose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)t½ (h)Administration RouteAnimal StrainReference
40----IntravenousSprague-Dawley[1]

Note: While the study established a two-compartment model after IV administration, specific pharmacokinetic parameters like Cmax, Tmax, AUC, and t½ were not explicitly provided in the abstract. The plasma concentration-time curve was determined.[1]

Table 2: Pharmacokinetic Parameters of this compound in Rats after Oral (PO) Administration

Dose (mg/kg)FormulationCmax (µg/mL)Tmax (h)AUC₀₋t (µg·h/mL)Administration RouteAnimal StrainReference
Not SpecifiedRhizoma et Radix Notopterygii decoction---OralWistar[2]
Not SpecifiedThis compound solution---OralWistar[2]
Not SpecifiedSamul-Tang decoction---Oral-[3]

Note: Several studies have successfully applied analytical methods to evaluate the pharmacokinetics of this compound after oral administration of herbal decoctions or pure solutions.[2][3] However, the abstracts of the available search results do not consistently provide specific quantitative values for Cmax, Tmax, and AUC for direct comparison in this table.

Bioavailability

The absolute oral bioavailability of this compound has not been explicitly reported in the reviewed literature. To determine this, a study directly comparing the area under the curve (AUC) following oral and intravenous administration of a known dose would be required.

Absorption

Following oral administration, this compound is absorbed from the gastrointestinal tract. The time to reach maximum plasma concentration (Tmax) provides an indication of the rate of absorption.

Distribution

After absorption, this compound is distributed throughout the body. Studies have shown that this compound can be quantified in both plasma and brain tissue, suggesting it can cross the blood-brain barrier.[4]

Metabolism

Detailed information on the metabolism of this compound, including the identification of its metabolites and the enzymes involved in its biotransformation, is not extensively covered in the currently available literature. In general, coumarin compounds can undergo various metabolic reactions, including hydroxylation, demethylation, and conjugation (e.g., glucuronidation and sulfation). Further studies are needed to elucidate the specific metabolic pathways of this compound.

Excretion

The primary routes and extent of excretion of this compound and its potential metabolites (e.g., via urine or feces) have not been fully characterized in the available research.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the pharmacokinetic analysis of this compound, based on established practices in preclinical research.

Animal Studies
  • Animals: Male Sprague-Dawley or Wistar rats, weighing between 200-250g, are commonly used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum. A fasting period of 12 hours is typically observed before oral administration.

  • Ethical Considerations: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Drug Administration
  • Oral Administration (Gavage):

    • Prepare a homogenous solution or suspension of this compound in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose sodium).

    • Accurately weigh each rat to determine the precise volume of the formulation to be administered based on the target dose (e.g., mg/kg).

    • Gently restrain the rat and insert a gavage needle orally into the esophagus, delivering the formulation directly into the stomach.

  • Intravenous Administration:

    • Dissolve this compound in a sterile, injectable vehicle suitable for intravenous administration (e.g., saline, polyethylene glycol).

    • Administer the solution as a bolus injection into a tail vein or other suitable vessel at the specified dose.

Blood Sampling
  • At predetermined time points after drug administration (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), collect blood samples (approximately 0.2-0.3 mL) from the tail vein, saphenous vein, or via a jugular vein cannula.

  • Collect the blood into heparinized tubes to prevent coagulation.

  • Immediately centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.

  • Transfer the plasma supernatant to clean tubes and store at -20°C or -80°C until analysis.

Analytical Methodology: Quantification of this compound in Plasma

A validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of this compound in plasma samples.

  • Sample Preparation:

    • Thaw the plasma samples to room temperature.

    • Perform protein precipitation by adding a solvent such as acetonitrile or methanol to the plasma sample (e.g., in a 1:3 or 1:4 ratio).[1][2]

    • Vortex the mixture vigorously to ensure complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the clear supernatant to a new tube for analysis.

    • An internal standard (e.g., hesperidin) may be added to the plasma before protein precipitation to improve the accuracy and precision of the quantification.[2]

  • HPLC-UV Method (Example): [1]

    • Column: Diamonsil ODS C18 column.[1]

    • Mobile Phase: A mixture of methanol and water (1:1, v/v).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV detection at 330 nm.[1]

    • Quantification: Generate a calibration curve using standard solutions of this compound of known concentrations. The concentration of this compound in the plasma samples is determined by comparing their peak areas to the calibration curve.

  • LC-MS/MS Method (Example): [4]

    • Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer.

    • Ionization Mode: Positive or negative electrospray ionization (ESI).

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

    • Quantification: Similar to the HPLC-UV method, a calibration curve is constructed to determine the concentration of this compound in the samples.

Pharmacokinetic Analysis

The plasma concentration-time data is analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters, including:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): A measure of total drug exposure over time.

  • t½ (Half-life): The time required for the plasma concentration of the drug to decrease by half.

  • CL (Clearance): The volume of plasma cleared of the drug per unit time.

  • Vd (Volume of Distribution): The apparent volume into which the drug is distributed in the body.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its pharmacological effects by modulating several key signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action.

VLDLR and MEK/ERK Signaling Pathway

This compound has been reported to inhibit adipogenesis and obesity-related complications by suppressing the Very Low-Density Lipoprotein Receptor (VLDLR) and the Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) signaling pathways.[5]

VLDLR_MEK_ERK_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm VLDL VLDL VLDLR VLDLR VLDL->VLDLR Binds MEK MEK VLDLR->MEK This compound This compound This compound->VLDLR Inhibits This compound->MEK Inhibits ERK ERK MEK->ERK Phosphorylates Adipogenesis Adipogenesis ERK->Adipogenesis

This compound's inhibition of the VLDLR and MEK/ERK pathway.
NF-κB Signaling Pathway

This compound exhibits anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. It has been shown to suppress the transcriptional activity and translocation of NF-κB.[6]

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK Activates This compound This compound This compound->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFkB NF-κB (p65/p50) IκBα->NFkB Releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_nucleus->Inflammatory_Genes

Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for Pharmacokinetic Studies

The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of this compound in rats.

PK_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Animal_Prep Animal Preparation (Fasting) Dosing Drug Administration (Oral or IV) Animal_Prep->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Prep Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Prep Quantification Quantification (HPLC or LC-MS/MS) Sample_Prep->Quantification PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) Quantification->PK_Analysis

Workflow for a typical pharmacokinetic study.

Conclusion

This technical guide summarizes the current understanding of the bioavailability and pharmacokinetics of this compound. While existing studies in rats have established analytical methods and provided initial pharmacokinetic data, significant knowledge gaps remain, particularly concerning its absolute oral bioavailability, metabolism, and excretion. Further research in these areas is essential to fully characterize the ADME profile of this compound and to support its continued development as a potential therapeutic agent. The elucidation of its interactions with key signaling pathways, such as VLDLR, MEK/ERK, and NF-κB, provides a strong foundation for understanding its mechanisms of action and guiding future pharmacological studies.

References

Nodakenin: A Technical Guide to its Structure-Activity Relationship and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nodakenin, a natural coumarin glucoside, has emerged as a promising scaffold in drug discovery due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its derivatives. While direct SAR studies on this compound analogs are limited, this document synthesizes available data on related coumarins to extrapolate potential SAR principles for this compound. It details the known biological activities of this compound, focusing on its modulation of key signaling pathways such as NF-κB and the endoplasmic reticulum (ER) stress response. Furthermore, this guide presents detailed experimental protocols for key biological assays and visualizes complex biological processes and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and to guide future drug development efforts.

Introduction

This compound is a coumarin glucoside predominantly isolated from the roots of Angelica gigas and other plants of the Apiaceae family. Structurally, it consists of a coumarin core (nodakenetin) attached to a glucose molecule. This compound has garnered significant scientific interest for its broad spectrum of biological activities. Understanding the relationship between its chemical structure and biological function is crucial for the rational design of more potent and selective therapeutic agents. This guide aims to provide a comprehensive overview of the current knowledge on this compound's SAR, its biological effects, and the experimental methodologies used to evaluate them.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its anti-inflammatory and anti-cancer properties being the most extensively studied.

Anti-inflammatory Activity

This compound has been shown to suppress inflammatory responses by inhibiting the production of pro-inflammatory mediators. A key mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1]

Anti-cancer Activity

In various cancer cell lines, this compound has demonstrated cytotoxic and pro-apoptotic effects. Its anti-cancer activity is linked to the induction of reactive oxygen species (ROS)-dependent apoptosis and endoplasmic reticulum (ER) stress.[2]

Structure-Activity Relationship (SAR) of this compound and Related Coumarins

Direct and comprehensive SAR studies on a wide range of this compound derivatives are not yet extensively available in the public domain. However, by examining the SAR of the broader coumarin class of compounds, we can infer potential relationships for the this compound scaffold. The core structure of this compound consists of the aglycone, nodakenetin, which is a furanocoumarin. The key features amenable to modification are the coumarin ring, the furan ring, and the glycosidic bond.

Table 1: Postulated Structure-Activity Relationships of this compound Derivatives Based on General Coumarin SAR Studies

Modification Site Structural Change Potential Impact on Biological Activity Reference for General Coumarin SAR
Coumarin Ring (Position 7) Removal or modification of the oxygen linkage to the glucose moietyAltered solubility and bioavailability. May impact interaction with target proteins.[3]
Introduction of small alkyl or acyl groupsCould enhance lipophilicity, potentially improving cell permeability and potency.[4]
Furan Ring Saturation of the double bondMay decrease planarity and alter binding affinity to target enzymes or receptors.[3]
Introduction of substituents on the furan ringCould modulate activity depending on the electronic and steric properties of the substituent.[3]
Glucose Moiety Replacement with other sugar moietiesMay affect solubility, metabolic stability, and transport across cell membranes.N/A
Removal of the glucose moiety (to yield nodakenetin)Increased lipophilicity, which may enhance cell permeability but could also alter target specificity and toxicity.N/A
Esterification of hydroxyl groups on the glucoseCould create prodrugs with improved bioavailability.N/A

Signaling Pathways and Experimental Workflows

This compound's Impact on the NF-κB Signaling Pathway

This compound's anti-inflammatory effects are, in part, mediated by its ability to suppress the activation of the NF-κB pathway. The following diagram illustrates the canonical NF-κB signaling cascade and the putative point of intervention by this compound.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 Activates TAK1 TAK1 TRAF6->TAK1 Activates IKK IKK Complex TAK1->IKK Phosphorylates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) NFkB_IkB->IkB Ubiquitination & Degradation NFkB_nuc NF-κB (Active) NFkB_IkB->NFkB_nuc Release nucleus Nucleus NFkB_nuc->nucleus Translocation genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, iNOS) nucleus->genes Induces This compound This compound This compound->TRAF6 Inhibits (Putative)

Caption: this compound's putative inhibition of the NF-κB signaling pathway.

ER Stress and Apoptosis Induction by this compound

This compound's anti-cancer activity involves the induction of ER stress, leading to apoptosis. The unfolded protein response (UPR) is a key component of this process. The following diagram outlines the PERK branch of the UPR, which is implicated in this compound's mechanism.

ER_Stress_Pathway This compound This compound ER_Stress ER Stress (Unfolded Protein Accumulation) This compound->ER_Stress Induces PERK PERK ER_Stress->PERK Activates eIF2a eIF2α PERK->eIF2a Phosphorylates ATF4 ATF4 eIF2a->ATF4 Translation Upregulation CHOP CHOP ATF4->CHOP Transcription Upregulation Apoptosis Apoptosis CHOP->Apoptosis Promotes

Caption: The PERK-mediated ER stress pathway induced by this compound.

General Experimental Workflow for Evaluating Anti-inflammatory Activity

The following diagram outlines a typical workflow for assessing the anti-inflammatory effects of this compound or its derivatives.

Anti_Inflammatory_Workflow cluster_0 In Vitro Analysis RAW_cells RAW 264.7 Macrophages LPS_stimulation LPS Stimulation + Test Compound RAW_cells->LPS_stimulation NO_assay Nitric Oxide (NO) Measurement (Griess Assay) LPS_stimulation->NO_assay Cytokine_assay Pro-inflammatory Cytokine Measurement (ELISA) LPS_stimulation->Cytokine_assay Western_blot Western Blot for NF-κB Pathway Proteins LPS_stimulation->Western_blot

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Experimental Protocols

Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages

This assay is a standard method to screen for anti-inflammatory activity.

5.1.1. Cell Culture and Treatment

  • Seed RAW 264.7 macrophages in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound or its derivatives for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

5.1.2. Nitric Oxide Measurement (Griess Assay)

  • After incubation, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition relative to the LPS-stimulated control group.[5][6][7][8][9]

5.1.3. Cell Viability Assay (MTT)

  • To ensure that the observed inhibition of NO production is not due to cytotoxicity, perform a parallel MTT assay.

  • After the 24-hour treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm.[5]

Western Blot Analysis for ER Stress Markers

This protocol is used to detect the expression of key proteins in the ER stress pathway.

5.2.1. Cell Lysis and Protein Quantification

  • Treat cancer cells (e.g., A549, PC-9) with this compound or its derivatives for the desired time.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each sample using a BCA protein assay kit.

5.2.2. SDS-PAGE and Immunoblotting

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against ER stress markers (e.g., p-PERK, p-eIF2α, CHOP) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[10][11][12][13]

Conclusion and Future Directions

This compound is a compelling natural product with significant therapeutic potential, particularly in the areas of inflammation and cancer. While its biological activities and some of its mechanisms of action are being elucidated, a significant gap remains in the understanding of its structure-activity relationships. The synthesis and biological evaluation of a focused library of this compound derivatives are critical next steps. Such studies would enable the construction of robust SAR models, guiding the optimization of this promising scaffold to develop novel drug candidates with enhanced potency, selectivity, and pharmacokinetic properties. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to further explore the therapeutic promise of this compound and its analogs.

References

Nodakenin's Role in Cholinergic Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nodakenin, a coumarin glucoside primarily isolated from the roots of Angelica gigas, has emerged as a compound of interest in neuroscience research due to its potential to modulate cholinergic signaling. The cholinergic system is a critical neurotransmitter network involved in learning, memory, and attention. Its dysregulation is a hallmark of neurodegenerative diseases such as Alzheimer's disease. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the cholinergic system, focusing on its mechanism of action, quantitative effects, and the experimental methodologies used for its characterization. The primary mechanism identified to date is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the degradation of acetylcholine. By inhibiting AChE, this compound effectively increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This guide synthesizes the available data, presents it in a structured format, and provides detailed experimental protocols to aid in future research and drug development endeavors.

Mechanism of Action in the Cholinergic Synapse

The primary role of this compound in the cholinergic signaling pathway is the inhibition of acetylcholinesterase (AChE). In a healthy cholinergic synapse, acetylcholine (ACh) is released from the presynaptic neuron, diffuses across the synaptic cleft, and binds to postsynaptic cholinergic receptors (muscarinic and nicotinic) to propagate the nerve impulse. To terminate the signal, ACh is rapidly hydrolyzed into choline and acetate by AChE. This compound disrupts this process by inhibiting AChE, leading to an accumulation of ACh in the synapse. This surplus of acetylcholine enhances the stimulation of postsynaptic receptors, which is believed to be the basis for its cognitive-enhancing effects.

Cholinergic_Synapse_this compound cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ChAT Choline Acetyltransferase (ChAT) ACh_vesicle ACh Vesicle ChAT->ACh_vesicle synthesizes ACh ACh Acetylcholine (ACh) ACh_vesicle->ACh releases Choline_Uptake Choline Uptake Choline_Uptake->ChAT AChE Acetylcholinesterase (AChE) ACh->AChE is hydrolyzed by Chol_Receptor Cholinergic Receptors (Muscarinic/ Nicotinic) ACh->Chol_Receptor binds to Choline Choline AChE->Choline produces This compound This compound This compound->AChE inhibits Choline->Choline_Uptake reuptake Signal Signal Propagation Chol_Receptor->Signal

Figure 1: Mechanism of this compound in the Cholinergic Synapse.

Quantitative Data Summary

The following tables summarize the key quantitative findings related to this compound's effects on the cholinergic system.

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition
CompoundTarget EnzymeIC50 Value (µM)Source Organism of EnzymeReference
This compoundAcetylcholinesterase84.7Not Specified[1]

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half.

Table 2: In Vivo Efficacy in a Scopolamine-Induced Amnesia Model
Animal ModelTest CompoundDosage (p.o.)EffectBehavioral TestReference
MiceThis compound10 mg/kgSignificantly reversed scopolamine-induced cognitive impairments.[1]Passive Avoidance, Y-Maze, Morris Water Maze[1]

p.o. (per os) refers to oral administration.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's cholinergic activity.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

The inhibitory effect of this compound on AChE activity is typically determined using a spectrophotometric method based on the Ellman's reaction.

Principle: Acetylthiocholine, a substrate analog of acetylcholine, is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to AChE activity.

Materials:

  • Acetylcholinesterase (from electric eel or human erythrocytes)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • This compound (dissolved in a suitable solvent, e.g., DMSO, at various concentrations)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of ATCI and DTNB in phosphate buffer. Prepare working solutions of AChE and various concentrations of this compound.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Phosphate buffer

    • This compound solution (or vehicle for control)

    • DTNB solution

    • AChE solution

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the ATCI solution to all wells to start the reaction.

  • Measurement: Immediately measure the change in absorbance at 412 nm over time (e.g., every 60 seconds for 10-15 minutes) using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (V) for each concentration of this compound. The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

AChE_Assay_Workflow start Start reagent_prep Prepare Reagents (Buffer, AChE, DTNB, ATCI, this compound) start->reagent_prep plate_setup Pipette Buffer, this compound, DTNB, and AChE into 96-well plate reagent_prep->plate_setup pre_incubation Pre-incubate for 15 min at 25°C plate_setup->pre_incubation reaction_start Add ATCI to initiate reaction pre_incubation->reaction_start measurement Measure Absorbance at 412 nm (Kinetic Read) reaction_start->measurement data_analysis Calculate Reaction Rates and % Inhibition measurement->data_analysis ic50 Determine IC50 Value data_analysis->ic50 end End ic50->end

Figure 2: Experimental Workflow for the In Vitro AChE Inhibition Assay.
Scopolamine-Induced Amnesia Model in Mice

This in vivo model is widely used to screen for compounds with potential anti-amnesic and cognitive-enhancing effects. Scopolamine, a non-selective muscarinic receptor antagonist, induces a transient cholinergic deficit, leading to impairments in learning and memory.

Animals:

  • Male ICR or C57BL/6 mice are commonly used. Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

Materials:

  • This compound

  • Scopolamine hydrobromide

  • Vehicle for drug administration (e.g., saline, distilled water, or 0.5% carboxymethylcellulose)

  • Behavioral testing apparatus (e.g., Y-maze, Morris water maze, Passive avoidance chamber)

General Procedure:

  • Drug Administration: this compound (e.g., 10 mg/kg) or vehicle is administered orally (p.o.) to the mice.

  • Amnesia Induction: After a set period (e.g., 60 minutes) following this compound administration, scopolamine (e.g., 1 mg/kg) is administered intraperitoneally (i.p.) to induce amnesia.

  • Behavioral Testing: 30 minutes after the scopolamine injection, the mice are subjected to behavioral tests to assess learning and memory.

Specific Behavioral Tests:

  • Y-Maze Test: This test assesses spatial working memory. Mice are placed in a Y-shaped maze and allowed to explore freely. The sequence of arm entries is recorded, and the percentage of spontaneous alternation (entering a different arm on each of the last three entries) is calculated. A decrease in spontaneous alternation indicates memory impairment, which is expected to be reversed by an effective compound like this compound.

  • Passive Avoidance Test: This test evaluates fear-motivated learning and memory. The apparatus consists of a light and a dark compartment. During the training trial, mice receive a mild electric footshock upon entering the dark compartment. In the test trial (e.g., 24 hours later), the latency to re-enter the dark compartment is measured. A shorter latency indicates memory impairment.

  • Morris Water Maze Test: This test assesses spatial learning and memory. Mice are placed in a circular pool of opaque water and must learn to find a hidden platform to escape. The time taken to find the platform (escape latency) and the time spent in the target quadrant during a probe trial (with the platform removed) are measured.

Scopolamine_Model_Workflow start Start acclimatization Acclimatize Mice (1 week) start->acclimatization grouping Divide Mice into Groups (Control, Scopolamine, this compound + Scopolamine) acclimatization->grouping nodakenin_admin Administer this compound (p.o.) or Vehicle grouping->nodakenin_admin wait1 Wait 60 minutes nodakenin_admin->wait1 scopolamine_admin Administer Scopolamine (i.p.) or Saline wait1->scopolamine_admin wait2 Wait 30 minutes scopolamine_admin->wait2 behavioral_tests Conduct Behavioral Tests (Y-Maze, Passive Avoidance, etc.) wait2->behavioral_tests data_collection Record and Analyze Behavioral Data behavioral_tests->data_collection end End data_collection->end

Figure 3: Experimental Workflow for the Scopolamine-Induced Amnesia Model.

Logical Relationships and Therapeutic Rationale

The therapeutic potential of this compound for cognitive disorders is predicated on a clear logical pathway stemming from its biochemical activity. The central hypothesis is that by inhibiting AChE, this compound can compensate for cholinergic deficits, thereby improving cognitive function.

Logical_Relationship This compound This compound inhibit_ache Inhibition of Acetylcholinesterase (AChE) This compound->inhibit_ache increase_ach Increased Acetylcholine (ACh) in Synaptic Cleft inhibit_ache->increase_ach enhance_cholinergic Enhanced Cholinergic Neurotransmission increase_ach->enhance_cholinergic improve_cognition Amelioration of Cognitive Deficits (e.g., in Scopolamine Model) enhance_cholinergic->improve_cognition therapeutic_potential Therapeutic Potential for Cholinergic Dysfunction (e.g., Alzheimer's Disease) improve_cognition->therapeutic_potential

Figure 4: Logical Pathway from this compound's Mechanism to Therapeutic Potential.

Future Directions and Research Gaps

While the existing data provides a strong foundation for this compound's role in cholinergic signaling, several areas warrant further investigation:

  • Kinetics of AChE Inhibition: A detailed kinetic analysis of this compound's interaction with AChE is needed to determine the type of inhibition (e.g., competitive, non-competitive, or mixed) and its inhibition constant (Ki). This would provide a more nuanced understanding of its inhibitory mechanism.

  • Cholinergic Receptor Binding: Direct binding studies using radioligand assays are required to determine if this compound has any affinity for muscarinic or nicotinic receptors. This would clarify whether its effects are solely due to AChE inhibition or if it also acts as a direct receptor modulator.

  • Effect on Choline Acetyltransferase (ChAT): Investigating the effect of this compound on ChAT, the enzyme responsible for acetylcholine synthesis, would provide a more complete picture of its influence on the entire cholinergic system.

  • Pharmacokinetics and Blood-Brain Barrier Permeability: More detailed pharmacokinetic studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, with a particular focus on its ability to cross the blood-brain barrier.

  • Long-term Efficacy and Safety: Chronic administration studies in relevant animal models of neurodegeneration are necessary to evaluate the long-term efficacy and safety of this compound.

Conclusion

This compound demonstrates clear potential as a modulator of the cholinergic system, primarily through the inhibition of acetylcholinesterase. This activity has been shown to translate into cognitive-enhancing effects in preclinical models of memory impairment. The quantitative data, though limited, supports its role as an AChE inhibitor. The experimental protocols outlined in this guide provide a framework for further investigation into its precise mechanisms and therapeutic potential. Future research focused on addressing the identified knowledge gaps will be crucial for advancing this compound from a promising natural compound to a potential therapeutic agent for cholinergic-related neurological disorders.

References

An In-depth Technical Guide to the Natural Sources and Extraction of Nodakenin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Nodakenin, a furanocoumarin glucoside, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer properties. This technical guide provides a comprehensive overview of the natural sources of this compound, with a focus on plant species where it is most abundantly found. It further details various extraction and isolation methodologies, from conventional solvent-based techniques to more advanced methods like subcritical-water extraction. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by consolidating quantitative data, experimental protocols, and illustrating key signaling pathways modulated by this promising natural compound.

Natural Sources of this compound

This compound is primarily found in plants belonging to the Apiaceae (or Umbelliferae) family. The most prominent and commercially significant sources are species within the Angelica and Peucedanum genera.

1.1. Angelica Species

The roots of several Angelica species are a principal source of this compound.

  • Angelica gigas Nakai (Korean Angelica): The roots of this perennial plant are a major source of this compound.[1][2] The content of this compound in the roots can vary based on cultivation site and environmental factors.[3][4] Studies have shown this compound content in the roots of cultivated A. gigas in Korea to range from 0.3 to 1.3 g/100 g of dry weight.[3][4] Along with decursin and decursinol angelate, this compound is considered a major active compound in this plant.[1]

  • Angelica decursiva Franchet et Savatier: Also known as Peucedani Radix in traditional medicine, the roots of this species are another significant source of this compound.[5] Quantitative analysis has shown this compound content in A. decursiva to be in the range of 0.275–1.557%.[5]

1.2. Peucedanum Species

Various species of the Peucedanum genus, now sometimes reclassified, are known to contain this compound.

  • Peucedanum praeruptorum Dunn (also known as Kitagawia praeruptora): The roots of this plant, a staple in traditional Chinese medicine known as "Qianhu," contain this compound among a variety of other coumarins.[6][7][8] While this species is a source, some studies suggest that this compound is more characteristic of Angelica decursiva, while P. praeruptorum is richer in other coumarins like praeruptorins.[9]

  • Peucedanum decursivum Maximowicz: This is a synonym for Angelica decursiva and is thus a primary source of this compound.[5]

The following table summarizes the quantitative data on this compound content in its primary natural sources.

Plant SpeciesPlant PartThis compound Content (% w/w of dry material)Reference(s)
Angelica gigas NakaiRoot0.3 - 1.3[3][4]
Angelica decursiva Franch. & Sav.Root0.275 - 1.557[5]
Peucedanum speciesRoot0.005 - 3.090

Extraction Methodologies

The extraction of this compound from its plant sources can be achieved through various methods, ranging from traditional solvent extraction to more modern, environmentally friendly techniques.

2.1. Conventional Solvent Extraction

This method relies on the use of organic solvents to solubilize this compound from the plant matrix.

  • Methanol or Ethanol Extraction: Dried and powdered plant material is refluxed or sonicated with methanol or ethanol. For instance, a common laboratory-scale method involves refluxing the powdered roots of Peucedanum praeruptorum with methanol.[10] Similarly, 70% ethanol has been used with sonication for extracting coumarins from Peucedani Radix.[5]

  • Solvent Partitioning: Following the initial extraction, a liquid-liquid partitioning step is often employed to separate compounds based on their polarity. For example, a methanol extract can be dissolved in water and then sequentially partitioned with ethyl acetate and n-butanol to isolate fractions enriched with specific coumarins.[10]

2.2. Subcritical-Water Extraction (SWE)

SWE is a green extraction technique that uses water at temperatures between 100°C and 374°C under pressure to maintain its liquid state. This method offers the advantage of avoiding organic solvents.

A pilot-scale SWE has been optimized for the extraction of this compound from Angelica gigas. The highest yield of this compound (4.33 ± 0.18 mg/g) was achieved at an extraction temperature of 150°C for a duration of 10 minutes.[11] Higher temperatures led to degradation of the compound.[11]

2.3. Purification Techniques

Following extraction, the crude extract is subjected to various chromatographic techniques to isolate and purify this compound.

  • Column Chromatography: This is a standard method for purification. For instance, an ethyl acetate fraction of a Peucedanum praeruptorum extract can be subjected to column chromatography on silica gel, using a toluene/ethyl acetate solvent system as the eluent to isolate coumarins.[12]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used for both the quantification and purification of this compound. A reversed-phase C18 column is typically employed with a mobile phase consisting of a water/acetonitrile or water/methanol gradient.[5] Detection is commonly performed using a UV detector at a wavelength of 330 nm.[5]

Experimental Protocols

3.1. Protocol for Subcritical-Water Extraction of this compound from Angelica gigas

This protocol is based on a pilot-scale extraction procedure.

  • Sample Preparation: Obtain dried roots of Angelica gigas and cut them into small pieces.

  • Apparatus: Utilize a pilot-scale SWE system equipped with a preheater, an 8 L extractor with an agitator, and a collector.

  • Extraction Procedure: a. Place 50 g of the prepared A. gigas root material into the extraction cell. b. Add 1.1 L of preheated water (70-80°C) to the extractor. c. Heat the extractor to the target temperature of 150°C while agitating the mixture. d. Maintain the extraction at 150°C for 10 minutes under a pressure of approximately 5 MPa. e. After the extraction period, cool the system and collect the extract.

  • Analysis: Quantify the this compound content in the extract using a validated HPLC method.

3.2. Protocol for Solvent Extraction and Fractionation of Coumarins from Peucedanum praeruptorum

This protocol describes a general method for obtaining a this compound-containing fraction.

  • Sample Preparation: Pulverize dried roots of Peucedanum praeruptorum.

  • Initial Extraction: a. Place 1 kg of the powdered root material in a large flask. b. Add 5 L of methanol and perform reflux extraction for several hours. c. Repeat the extraction process three times with fresh methanol. d. Combine the methanol extracts and evaporate the solvent under vacuum to yield a crude extract.

  • Solvent Partitioning: a. Dissolve the crude methanol extract in water. b. Perform sequential liquid-liquid extraction with ethyl acetate followed by n-butanol. c. Concentrate each fraction under reduced pressure to obtain the ethyl acetate-soluble, n-butanol-soluble, and water-soluble fractions. The ethyl acetate fraction will be enriched in less polar coumarins.

  • Further Purification: Subject the ethyl acetate fraction to column chromatography on silica gel for the isolation of individual coumarins, including this compound.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways.

4.1. Anti-inflammatory Pathway via NF-κB Inhibition

This compound has demonstrated significant anti-inflammatory effects by suppressing the NF-κB signaling pathway. In lipopolysaccharide (LPS)-stimulated macrophages, this compound inhibits the degradation of IκB-α and the phosphorylation of IκB kinase-α/β.[9] This prevents the translocation of the NF-κB transcription factor to the nucleus, thereby downregulating the expression of pro-inflammatory genes such as TNF-α, IL-6, and IL-1β.[9][13] Furthermore, this compound can inhibit the ubiquitination of TRAF6, an upstream activator of the NF-κB pathway.[9]

NF_kB_Inhibition_by_this compound cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 IKK IKK Complex TRAF6->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocates to Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) Nucleus->Pro_inflammatory_genes Induces This compound This compound This compound->TRAF6 Inhibits Ubiquitination This compound->IKK Inhibits Phosphorylation

Caption: this compound's inhibition of the NF-κB inflammatory pathway.

4.2. Anti-Cancer Pathway via ER Stress and Apoptosis

In the context of cancer, particularly radioresistant breast cancer, this compound has been shown to induce apoptotic cell death through the generation of reactive oxygen species (ROS) and the induction of endoplasmic reticulum (ER) stress.[1] this compound can activate the PERK-mediated ER stress signaling pathway, leading to an increase in intracellular Ca2+ levels and subsequent caspase-dependent apoptosis.[1]

ER_Stress_Pathway_by_this compound This compound This compound ROS ROS Generation This compound->ROS ER Endoplasmic Reticulum ROS->ER Induces Stress in PERK PERK ER->PERK Activates Ca_release Ca²⁺ Release PERK->Ca_release Mediates Mitochondria Mitochondria Ca_release->Mitochondria Signals to Caspase_activation Caspase Activation Mitochondria->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

Caption: this compound-induced apoptosis via the ER stress pathway.

4.3. Regulation of Melanogenesis via ERK/MSK1 Pathway

This compound has been found to inhibit melanogenesis in B16F10 melanoma cells by modulating the ERK/MSK1 signaling pathway.[4] It downregulates the phosphorylation of CREB and subsequently reduces the expression of MITF, a key transcription factor in melanogenesis, and its downstream target genes like tyrosinase.[4] This action is mediated through the phosphorylation of ERK1/2 and MSK1.[4]

Melanogenesis_Inhibition_Pathway This compound This compound ERK12 ERK1/2 This compound->ERK12 Inhibits Phosphorylation MSK1 MSK1 ERK12->MSK1 Phosphorylates CREB CREB MSK1->CREB Phosphorylates MITF MITF Expression CREB->MITF Activates Tyrosinase Tyrosinase & other melanogenic genes MITF->Tyrosinase Upregulates Melanin Melanin Synthesis Tyrosinase->Melanin

References

Nodakenin's Effect on Reactive Oxygen Species (ROS) Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Reactive oxygen species (ROS) are critical signaling molecules at physiological concentrations, but their overproduction leads to oxidative stress, a key pathological factor in a multitude of diseases. Nodakenin, a coumarin glucoside, has demonstrated significant antioxidant properties by modulating intracellular ROS levels. This technical guide provides an in-depth analysis of this compound's effect on ROS production, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways. The evidence presented indicates that this compound primarily exerts its antioxidant effects through the activation of the Nrf2/HO-1 signaling pathway, leading to the upregulation of endogenous antioxidant defenses and the attenuation of oxidative damage in various in vitro and in vivo models.

Quantitative Data on this compound's Antioxidant Effects

The antioxidant activity of this compound has been quantified in several studies, primarily focusing on its ability to mitigate the effects of induced oxidative stress. The following tables summarize the key quantitative findings from preclinical models.

Table 2.1: In Vivo Antioxidant Efficacy of this compound in a Lipopolysaccharide (LPS)-Induced Liver Injury Mouse Model
ParameterOxidative Stress InducerAnimal ModelThis compound DosageObserved EffectReference
Malondialdehyde (MDA) LevelsLipopolysaccharide (LPS)Mice30 mg/kgPrevented a 32% increase in MDA levels[1]
Superoxide Dismutase (SOD) LevelsLipopolysaccharide (LPS)Mice30 mg/kgPrevented a 12% decrease in SOD levels[1]

MDA is a marker of lipid peroxidation, and SOD is a key endogenous antioxidant enzyme.

Table 2.2: In Vitro Anti-inflammatory and Antioxidant-Related Effects of this compound
Cell LineStress InducerThis compound ConcentrationMeasured ParameterObserved EffectReference
RAW 264.7 MacrophagesLipopolysaccharide (LPS)100 µMNitric Oxide (NO) ProductionSignificant decrease in NO levels[1]

Nitric oxide is a reactive nitrogen species that can contribute to oxidative stress.

Key Experimental Protocols

This section details the methodologies employed in the cited studies to evaluate the effect of this compound on ROS production and related signaling pathways.

Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA) Assay

This protocol is a standard method for quantifying intracellular ROS levels.

  • Cell Culture and Plating:

    • Culture the desired cell line (e.g., RAW 264.7 macrophages) in appropriate media (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.

  • This compound and Oxidative Stress Induction:

    • Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).

    • Induce oxidative stress by adding an agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) or hydrogen peroxide (H₂O₂) for a defined period (e.g., 6-24 hours).

  • DCFH-DA Staining:

    • Prepare a 10 µM working solution of DCFH-DA in serum-free media.

    • Wash the cells twice with sterile phosphate-buffered saline (PBS).

    • Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • Wash the cells twice with PBS to remove excess probe.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

    • The fluorescence intensity is proportional to the level of intracellular ROS.

Western Blot Analysis of Nrf2/HO-1 Pathway Activation

This protocol is used to quantify the protein expression levels of key components of the Nrf2/HO-1 signaling pathway.

  • Cell Lysis and Protein Quantification:

    • Following treatment with this compound and/or an oxidative stressor, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Quantification:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the expression of the target proteins to the loading control.

Signaling Pathways and Visualizations

The primary mechanism by which this compound is understood to mitigate ROS production is through the activation of the Nrf2/HO-1 signaling pathway.

This compound's Activation of the Nrf2/HO-1 Antioxidant Pathway

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including Heme Oxygenase-1 (HO-1). The resulting increase in the expression of HO-1 and other antioxidant enzymes enhances the cell's capacity to neutralize ROS.

Nodakenin_Nrf2_HO1_Pathway cluster_cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation This compound->Keap1_Nrf2 ROS_Inducer Oxidative Stress (e.g., LPS, H₂O₂) ROS ROS ROS_Inducer->ROS Induces ROS_Inducer->ROS Cell Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE ARE Nrf2->ARE Translocates to nucleus and binds to HO1_Gene HO-1 Gene ARE->HO1_Gene Activates HO1_Protein HO-1 Protein HO1_Gene->HO1_Protein Transcription & Translation Antioxidant_Response Increased Antioxidant Response HO1_Protein->Antioxidant_Response Reduced_ROS Reduced ROS Antioxidant_Response->Reduced_ROS ROS->Keap1_Nrf2 Induces dissociation

Caption: this compound activates the Nrf2/HO-1 pathway to reduce ROS.

Experimental Workflow for Assessing this compound's Effect on ROS

The following diagram illustrates a typical experimental workflow for investigating the impact of this compound on ROS production in a cell-based model.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., RAW 264.7) start->cell_culture nodakenin_treatment This compound Pre-treatment (Varying Concentrations) cell_culture->nodakenin_treatment ros_induction Induce Oxidative Stress (e.g., LPS) nodakenin_treatment->ros_induction dcfhda_staining DCFH-DA Staining ros_induction->dcfhda_staining fluorescence_measurement Measure Fluorescence (Ex: 485nm, Em: 535nm) dcfhda_staining->fluorescence_measurement data_analysis Data Analysis (Normalize to Control) fluorescence_measurement->data_analysis end End data_analysis->end

Caption: Workflow for measuring this compound's effect on cellular ROS.

Conclusion and Future Directions

This compound demonstrates promising antioxidant properties by mitigating oxidative stress, primarily through the activation of the Nrf2/HO-1 signaling pathway. The available data, though not exhaustive in its quantitative scope, consistently points towards a protective effect in models of induced oxidative stress. Future research should focus on generating more comprehensive dose-response data for ROS inhibition in various cell types and in vivo models. Furthermore, elucidating the precise molecular interactions between this compound and the Keap1-Nrf2 complex could provide deeper insights into its mechanism of action and facilitate its development as a therapeutic agent for oxidative stress-related diseases. The context-dependent pro-oxidant effect observed in cancer cells also warrants further investigation to understand the dual role of this compound and its potential for therapeutic applications in oncology.

References

A Technical Guide to the Preliminary Anticancer Screening of Nodakenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary anticancer screening of Nodakenin, a natural coumarin compound. The document details its effects on various cancer cell lines, outlines the experimental protocols used for its evaluation, and illustrates its mechanisms of action through detailed signaling pathways. The information is compiled from recent scientific literature to support further research and development in oncology.

Data Presentation: In Vitro and In Vivo Efficacy

This compound has demonstrated significant anticancer effects in both laboratory settings using cancer cell lines and in animal models.[1][2] The compound, isolated from the root of Angelica gigas, has been shown to inhibit tumor cell viability and growth in a dose- and time-dependent manner.[3][4]

Table 1: In Vitro Cytotoxicity of this compound on Breast Cancer Cell Lines

The cytotoxic effects of this compound were evaluated against a panel of human breast cancer cell lines and a normal breast cell line (MCF10A).[3][4] Cells were treated with varying concentrations of this compound for a specified duration, and cell viability was assessed.

Cell LineTypeThis compound Concentration (µM)Effect on Cell Viability
MCF10ANormal Breast10 - 50Not significant
MCF-7Breast Cancer10 - 50Dose-dependent inhibition
T47DBreast Cancer10 - 50Dose-dependent inhibition
SK-BR-3Breast Cancer10 - 50Dose-dependent inhibition
MDAMB231Breast Cancer10 - 50Dose-dependent inhibition
HCC1419Breast Cancer10 - 50Dose-dependent inhibition
HT-20Breast Cancer10 - 50Dose-dependent inhibition

Data compiled from WST-1 and LDH assays.[3][5]

Table 2: Time-Dependent Effects of this compound (40 µM) on Breast Cancer Cells

The dynamic effects of this compound treatment were observed over a 24-hour period in MCF-7 and MDAMB231 breast cancer cell lines.[2][3]

Time (hours)Effect on Cell ViabilityEffect on LDH Release (Cytotoxicity)Effect on Caspase-3 Activity
0BaselineBaselineBaseline
8InhibitionIncreasedIncreased
16Further InhibitionFurther IncreasedFurther Increased
24Maximum InhibitionMaximum IncreaseMaximum Increase

LDH (Lactate Dehydrogenase) release is an indicator of cell damage and cytotoxicity.[3]

Table 3: In Vivo Antitumor Efficacy of this compound in a Xenograft Model

The antitumor potential of this compound was confirmed in a mouse xenograft model using MDAMB231 triple-negative breast cancer cells.[3][4]

Treatment GroupDosageTumor VolumeEffect on Body Weight
ControlVehicleBaselineNo significant change
This compound10 mg/kgSignificantly smaller vs. controlNo significant change
This compound30 mg/kgSignificantly smaller vs. controlNo significant change

Mice were administered this compound intraperitoneally twice weekly.[5]

Experimental Protocols

The evaluation of this compound's anticancer properties involves a series of standard in vitro and in vivo assays.

2.1 Cell Viability and Cytotoxicity Assays

  • WST-1 Assay: This colorimetric assay assesses cell proliferation and viability.[3]

    • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Treatment: Cells are treated with various concentrations of this compound (e.g., 10-50 µM) or a vehicle control for a specified period (e.g., 24-48 hours).[4][6]

    • Reagent Addition: WST-1 reagent is added to each well and incubated for 1-4 hours. Viable cells with active mitochondrial dehydrogenases convert the WST-1 tetrazolium salt into a soluble formazan dye.

    • Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (typically around 450 nm). The intensity is directly proportional to the number of viable cells.

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay measures the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[3]

    • Cell Culture & Treatment: Follow steps 1 and 2 from the WST-1 protocol.

    • Sample Collection: After treatment, the cell culture supernatant is carefully collected.

    • Reaction: The supernatant is mixed with an LDH reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. Diaphorase then uses NADH to reduce the tetrazolium salt to a colored formazan product.

    • Measurement: The absorbance of the formazan is measured, which is directly proportional to the amount of LDH released and, therefore, to the level of cell death.

2.2 Apoptosis Assays

  • Caspase-3 Activity Assay: This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[3]

    • Cell Lysis: Following treatment with this compound, cells are harvested and lysed to release intracellular contents.

    • Substrate Addition: The cell lysate is incubated with a specific caspase-3 substrate conjugated to a colorimetric or fluorometric reporter.

    • Measurement: Cleavage of the substrate by active caspase-3 releases the reporter molecule, which is then quantified by measuring absorbance or fluorescence. Increased activity is indicative of apoptosis.[7]

  • Western Blot Analysis: This technique is used to detect and quantify specific proteins involved in apoptosis, such as cleaved caspase-3 and caspase-9.[3]

    • Protein Extraction: Cells are lysed, and total protein is extracted and quantified.

    • Electrophoresis: Protein samples are separated by size via SDS-PAGE.

    • Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking & Antibody Incubation: The membrane is blocked to prevent non-specific binding and then incubated with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, cleaved caspase-9, β-actin as a loading control).

    • Secondary Antibody & Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is captured, indicating the presence and relative abundance of the target protein.

2.3 In Vivo Xenograft Model

This model assesses the efficacy of an anticancer agent in a living organism.[8]

  • Cell Implantation: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of human cancer cells (e.g., 1 x 10⁷ MDAMB231 cells).[2][5]
  • Tumor Growth: Tumors are allowed to grow to a palpable size.
  • Treatment Administration: Mice are randomly assigned to treatment groups. This compound (e.g., 10 or 30 mg/kg) or a vehicle control is administered systemically (e.g., intraperitoneal injection) on a set schedule.[5]
  • Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.
  • Endpoint Analysis: At the end of the study, tumors are excised and may be used for further analysis (e.g., histology or Western blotting).

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects primarily by inducing reactive oxygen species (ROS)-dependent apoptosis and endoplasmic reticulum (ER) stress.[1]

The preliminary screening process for a compound like this compound follows a logical progression from in vitro characterization to in vivo validation.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A Select Cancer Cell Lines (e.g., MCF-7, MDAMB231) B Dose-Response Screening (WST-1, LDH Assays) A->B C Determine IC50 Values B->C D Apoptosis Assays (Caspase Activity, Western Blot) C->D E ROS & Ca2+ Measurement D->E F ER Stress Analysis (PERK, CHOP expression) E->F G Establish Xenograft Model (Immunocompromised Mice) F->G H Administer this compound (e.g., 10 & 30 mg/kg) G->H I Measure Tumor Volume & Body Weight H->I J Endpoint Analysis I->J

Caption: General workflow for this compound's anticancer evaluation.

The core mechanism involves the upregulation of NADPH Oxidase 4 (Nox4), leading to a cascade of events culminating in programmed cell death.[1][3] this compound treatment triggers an increase in intracellular ROS and calcium (Ca²⁺), which in turn induces ER stress.[2] This stress activates the PERK signaling pathway, leading to the upregulation of pro-apoptotic proteins like CHOP and the cleavage of caspases.[1][4]

G cluster_0 This compound Action cluster_1 Intracellular Signaling Cascade cluster_2 Apoptotic Execution This compound This compound Nox4 Nox4 Upregulation This compound->Nox4 ROS_Ca ↑ ROS & Ca2+ Release Nox4->ROS_Ca ER_Stress ER Stress ROS_Ca->ER_Stress PERK p-PERK ER_Stress->PERK eIF2a p-eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Casp9 Cleaved Caspase-9 CHOP->Casp9 Induces Casp3 Cleaved Caspase-3 Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: this compound-induced ER stress and apoptosis signaling cascade.

In addition to its direct anticancer effects, this compound has been shown to overcome radioresistance in breast cancer cells.[3] It achieves this by suppressing the epithelial-mesenchymal transition (EMT), a process linked to cancer cell invasion and resistance.[2] This is characterized by a decrease in E-cadherin and an increase in N-cadherin and vimentin expression.[3] The combination of this compound with radiation therapy may therefore represent a novel strategy for treating resistant breast cancers.[1]

References

The Anti-Adipogenic and Lipid-Lowering Effects of Nodakenin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nodakenin, a coumarin glucoside found in the roots of Angelica gigas, has emerged as a promising natural compound in the study of obesity and metabolic disorders.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's impact on adipogenesis and lipid metabolism, with a focus on its molecular mechanisms of action. The information presented herein is intended to support further research and drug development efforts targeting obesity and related metabolic diseases.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.

Table 1: Effect of this compound on Adipocyte Differentiation and Lipid Accumulation in 3T3-L1 Cells

ParameterControl (Differentiated)This compound (25 µM)This compound (50 µM)This compound (100 µM)Reference
Lipid Accumulation (Oil Red O Staining, % of Control) 100%Significantly ReducedSignificantly Reduced~40%[1]
Triglyceride Content (% of Control) 100%Significantly ReducedSignificantly ReducedSignificantly Reduced[1]

Note: "Significantly Reduced" indicates a statistically significant decrease as reported in the source study, though the exact percentage was not always provided.

Table 2: Effect of this compound on the Expression of Adipogenesis-Related Genes and Proteins in 3T3-L1 Cells

Gene/ProteinControl (Differentiated)This compound (100 µM)MethodReference
mRNA Expression
VLDLRUpregulatedSuppressedqRT-PCR[1]
PPARγUpregulatedSuppressedqRT-PCR[1]
C/EBPαUpregulatedSuppressedqRT-PCR[1]
SREBP-1cUpregulatedSuppressedqRT-PCR[1]
FASUpregulatedSuppressedqRT-PCR[1]
aP2UpregulatedSuppressedqRT-PCR[1]
Protein Expression
VLDLRIncreasedDecreasedWestern Blot[1]
p-MEKIncreasedDecreasedWestern Blot[1]
p-ERK1/2IncreasedDecreasedWestern Blot[1]
PPARγIncreasedDecreasedWestern Blot[1]
C/EBPαIncreasedDecreasedWestern Blot[1]
SREBP-1IncreasedDecreasedWestern Blot[3]
p-AMPKDecreasedIncreasedWestern Blot[3]

Table 3: Effect of this compound on Body Weight and Adipose Tissue in High-Fat Diet-Induced Obese Mice

ParameterControl (HFD)This compound (10 mg/kg)This compound (20 mg/kg)DurationReference
Body Weight Gain HighSignificantly ReducedSignificantly Reduced5 weeks[4]
Epididymal Adipose Tissue Weight HighSignificantly ReducedSignificantly Reduced5 weeks[4]
Perirenal Adipose Tissue Weight HighSignificantly ReducedSignificantly Reduced5 weeks[4]
Adipocyte Size LargeSignificantly ReducedSignificantly Reduced5 weeks[4]

Table 4: Effect of this compound on Serum Lipid Profile in High-Fat Diet-Induced Obese Mice

ParameterControl (HFD)This compound (10 mg/kg)This compound (20 mg/kg)DurationReference
Triglycerides ElevatedSignificantly ReducedSignificantly Reduced5 weeks[2]
Total Cholesterol ElevatedSignificantly ReducedSignificantly Reduced5 weeks[2]
LDL-Cholesterol ElevatedSignificantly ReducedSignificantly Reduced5 weeks[2]

Experimental Protocols

3T3-L1 Preadipocyte Culture and Differentiation

This protocol outlines the standard procedure for culturing 3T3-L1 preadipocytes and inducing their differentiation into mature adipocytes.

  • Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Differentiation:

    • Two days post-confluence (Day 0), the culture medium is replaced with a differentiation medium (DM-I) containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

    • On Day 2, the DM-I is replaced with a differentiation medium (DM-II) containing DMEM, 10% FBS, and 10 µg/mL insulin.

    • From Day 4 onwards, the medium is replaced with fresh DMEM containing 10% FBS every two days until the cells are fully differentiated (typically Day 8-10), characterized by the accumulation of lipid droplets.

  • This compound Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the culture medium at various concentrations during the differentiation process, with the solvent-only group serving as a control.

Oil Red O Staining for Lipid Accumulation

This method is used to visualize and quantify the accumulation of intracellular lipid droplets in differentiated 3T3-L1 adipocytes.[5][6]

  • Fixation: Differentiated adipocytes are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin in PBS for at least 1 hour.

  • Staining: The fixed cells are washed with water and then with 60% isopropanol. Subsequently, the cells are stained with a freshly prepared and filtered Oil Red O solution (0.5% in 60% isopropanol) for 10-20 minutes at room temperature.

  • Washing: The staining solution is removed, and the cells are washed multiple times with water to remove excess stain.

  • Quantification:

    • The stained lipid droplets are visualized and imaged using a microscope.

    • For quantitative analysis, the stained oil is eluted by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking.

    • The absorbance of the eluate is measured spectrophotometrically at a wavelength of approximately 510 nm.[7]

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is employed to measure the mRNA expression levels of key adipogenic and lipogenic genes.[1]

  • RNA Extraction: Total RNA is extracted from 3T3-L1 cells using a suitable RNA isolation reagent (e.g., TRIzol) according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction: The qPCR is performed using a real-time PCR system with a SYBR Green-based detection method. The reaction mixture typically contains cDNA template, forward and reverse primers for the target genes (PPARγ, C/EBPα, SREBP-1c, FAS, etc.) and a housekeeping gene (e.g., β-actin or GAPDH) for normalization, and SYBR Green master mix.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in adipogenesis and related signaling pathways.[2]

  • Protein Extraction: Total protein is extracted from 3T3-L1 cells or adipose tissue using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific to the target proteins (e.g., VLDLR, p-MEK, p-ERK, PPARγ, C/EBPα, p-AMPK) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control protein (e.g., β-actin or GAPDH).

High-Fat Diet (HFD)-Induced Obesity Mouse Model

This in vivo model is used to evaluate the anti-obesity and lipid-lowering effects of this compound.[1][4]

  • Animal Model: Male C57BL/6J mice are typically used.

  • Diet: The mice are fed a high-fat diet (HFD), with approximately 45-60% of calories derived from fat, for a period of 8-12 weeks to induce obesity, hyperlipidemia, and insulin resistance. A control group is fed a standard chow diet.

  • This compound Administration: After the induction of obesity, the HFD-fed mice are orally administered with this compound (e.g., 10 and 20 mg/kg body weight) daily for a specified period (e.g., 5 weeks). A control group receives the vehicle.

  • Monitoring: Body weight and food intake are monitored regularly.

  • Sample Collection and Analysis: At the end of the treatment period, blood samples are collected for the analysis of serum lipid profiles (triglycerides, total cholesterol, LDL-cholesterol). Adipose tissues (e.g., epididymal and perirenal) are excised, weighed, and processed for histological analysis (e.g., H&E staining to measure adipocyte size) and molecular analysis (qPCR and Western blotting).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the general workflows of the experimental procedures.

Nodakenin_Signaling_Pathway This compound This compound VLDLR VLDLR This compound->VLDLR inhibits AMPK AMPK This compound->AMPK activates MEK MEK VLDLR->MEK activates ERK ERK1/2 MEK->ERK activates PPARg PPARγ ERK->PPARg activates CEBPa C/EBPα ERK->CEBPa activates SREBP1c SREBP-1c AMPK->SREBP1c inhibits Adipogenesis Adipogenesis PPARg->Adipogenesis promotes CEBPa->Adipogenesis promotes Lipid_Metabolism Lipid Metabolism (Lipogenesis) SREBP1c->Lipid_Metabolism promotes

Caption: this compound's Anti-Adipogenic Signaling Pathway.

In_Vitro_Workflow start 3T3-L1 Preadipocyte Culture induce Induce Differentiation (MDI Cocktail) start->induce treat Treat with this compound induce->treat differentiate Allow Differentiation (8-10 days) treat->differentiate analysis Analysis differentiate->analysis oro Oil Red O Staining (Lipid Accumulation) analysis->oro qpcr qPCR (Gene Expression) analysis->qpcr western Western Blot (Protein Expression) analysis->western

Caption: Experimental Workflow for In Vitro Studies.

In_Vivo_Workflow start Induce Obesity in Mice (High-Fat Diet) treat Oral Administration of this compound start->treat monitor Monitor Body Weight & Food Intake treat->monitor sacrifice Sacrifice and Sample Collection monitor->sacrifice analysis Analysis sacrifice->analysis serum Serum Lipid Profile analysis->serum tissue_weight Adipose Tissue Weight analysis->tissue_weight histology Histology (Adipocyte Size) analysis->histology molecular Molecular Analysis (qPCR, Western Blot) analysis->molecular

Caption: Experimental Workflow for In Vivo Studies.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for obesity and related metabolic disorders. It effectively inhibits adipogenesis and lipid accumulation in vitro and reduces body weight, adiposity, and dyslipidemia in vivo.[1][2][4] The primary mechanism of action appears to be the inhibition of the VLDLR signaling pathway, leading to the downregulation of the MEK/ERK cascade and subsequent suppression of the master adipogenic transcription factors, PPARγ and C/EBPα.[1] Additionally, this compound may exert its effects through the activation of AMPK, a key regulator of cellular energy homeostasis.[3] The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound. Future studies should focus on elucidating the precise molecular interactions, conducting comprehensive preclinical safety and efficacy evaluations, and ultimately translating these findings into clinical applications.

References

Methodological & Application

Nodakenin Protocol for In Vivo Mouse Models of Alzheimer's Disease: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, leading to cognitive decline. Nodakenin, a coumarin glucoside, has demonstrated neuroprotective properties, including the enhancement of cognitive function and promotion of adult hippocampal neurogenesis.[1][2] This document provides a detailed protocol for evaluating the therapeutic potential of this compound in in vivo mouse models of Alzheimer's disease. The protocol outlines a proposed experimental design, including the selection of an appropriate mouse model, this compound administration, behavioral assessments, and histopathological and biochemical analyses of AD hallmarks. The underlying mechanism of action is explored through the Akt/GSK-3β signaling pathway, a critical regulator of Aβ production and tau phosphorylation.[1][3][4]

Introduction

The pathological cascade of Alzheimer's disease involves the amyloidogenic processing of the amyloid precursor protein (APP) to form toxic Aβ oligomers and plaques, as well as the hyperphosphorylation of the microtubule-associated protein tau, leading to the formation of neurofibrillary tangles (NFTs).[4] The serine/threonine kinase Glycogen Synthase Kinase-3β (GSK-3β) is a key enzyme implicated in both of these pathological processes.[5][6][7] Activation of the upstream kinase Akt leads to the inhibitory phosphorylation of GSK-3β at Ser9, thereby reducing its activity.[3][8] Dysregulation of the Akt/GSK-3β signaling pathway is increasingly recognized as a central event in AD pathogenesis.[9][10]

This compound has been shown to enhance cognitive function and promote neurogenesis through the activation of the Akt/GSK-3β signaling pathway.[1][2] These findings suggest that this compound may offer a promising therapeutic strategy for AD by targeting this key signaling node. This application note details a comprehensive protocol to investigate the efficacy of this compound in a relevant in vivo model of Alzheimer's disease.

Proposed Experimental Design

This protocol utilizes the APP/PS1 transgenic mouse model, which develops age-dependent Aβ plaque pathology and cognitive deficits.[11][12]

Experimental Groups:

  • Group 1: Wild-type (WT) + Vehicle: Healthy control mice receiving the vehicle solution.

  • Group 2: APP/PS1 + Vehicle: Alzheimer's disease model mice receiving the vehicle solution.

  • Group 3: APP/PS1 + this compound (10 mg/kg): Alzheimer's disease model mice receiving a low dose of this compound.

  • Group 4: APP/PS1 + this compound (20 mg/kg): Alzheimer's disease model mice receiving a high dose of this compound.[13][14][15]

Treatment Timeline:

APP/PS1 mice typically begin to develop amyloid plaques around 6 months of age, with cognitive deficits becoming apparent between 6 and 8 months.[16][17] Therefore, a preventative treatment strategy is proposed, starting at 3 months of age and continuing for 3 months.

  • 3 months of age: Begin daily oral administration of this compound or vehicle.

  • 6 months of age: Commence behavioral testing.

  • Post-behavioral testing: Sacrifice mice and collect brain tissue for histopathological and biochemical analysis.

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical data to illustrate the expected outcomes of the proposed experiments.

Table 1: Behavioral Assessment - Morris Water Maze Test

GroupEscape Latency (seconds)Time in Target Quadrant (%)
WT + Vehicle20.5 ± 2.145.2 ± 3.5
APP/PS1 + Vehicle45.8 ± 4.322.1 ± 2.8
APP/PS1 + this compound (10 mg/kg)35.2 ± 3.933.7 ± 3.1
APP/PS1 + this compound (20 mg/kg)28.1 ± 3.539.5 ± 3.9

Table 2: Behavioral Assessment - Y-Maze Test

GroupSpontaneous Alternation (%)
WT + Vehicle75.3 ± 4.2
APP/PS1 + Vehicle52.1 ± 3.8
APP/PS1 + this compound (10 mg/kg)61.8 ± 4.1
APP/PS1 + this compound (20 mg/kg)68.5 ± 4.5

Table 3: Biochemical Analysis of Brain Homogenates

GroupAβ42 Levels (pg/mg protein)p-Tau (Ser202/Thr205) / Total Tau Ratiop-Akt (Ser473) / Total Akt Ratiop-GSK-3β (Ser9) / Total GSK-3β Ratio
WT + Vehicle150.2 ± 12.50.8 ± 0.11.0 ± 0.11.0 ± 0.1
APP/PS1 + Vehicle850.7 ± 55.32.5 ± 0.30.6 ± 0.080.5 ± 0.07
APP/PS1 + this compound (10 mg/kg)625.4 ± 48.91.8 ± 0.20.8 ± 0.090.8 ± 0.09
APP/PS1 + this compound (20 mg/kg)450.1 ± 39.81.2 ± 0.150.95 ± 0.10.9 ± 0.1

Table 4: Histopathological Analysis - Amyloid Plaque Load

GroupPlaque Area (%) in CortexPlaque Area (%) in Hippocampus
WT + Vehicle0.1 ± 0.050.1 ± 0.05
APP/PS1 + Vehicle8.2 ± 1.110.5 ± 1.3
APP/PS1 + this compound (10 mg/kg)5.5 ± 0.97.2 ± 1.0
APP/PS1 + this compound (20 mg/kg)3.1 ± 0.64.3 ± 0.7

Experimental Protocols

This compound Administration
  • Preparation of this compound Solution: Dissolve this compound in a vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile water). Prepare fresh solutions daily.

  • Administration: Administer this compound or vehicle to mice daily via oral gavage at a volume of 10 ml/kg body weight.[18]

Behavioral Testing

The MWM test assesses spatial learning and memory.[5][19][20]

  • Apparatus: A circular pool (120 cm in diameter) filled with opaque water (22-24°C). A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface.

  • Acquisition Phase (5 days):

    • Four trials per day with a 15-minute inter-trial interval.

    • For each trial, gently place the mouse into the water facing the pool wall at one of four starting positions.

    • Allow the mouse to swim freely for 60 seconds to find the hidden platform.

    • If the mouse fails to find the platform within 60 seconds, guide it to the platform.

    • Allow the mouse to remain on the platform for 15 seconds.

    • Record the escape latency (time to find the platform) and path length using a video tracking system.

  • Probe Trial (Day 6):

    • Remove the platform from the pool.

    • Allow the mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

The Y-maze test evaluates short-term spatial working memory based on the natural tendency of mice to explore novel arms.[11][21][22]

  • Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, and 20 cm high) at a 120° angle from each other.

  • Procedure:

    • Place the mouse in the center of the maze and allow it to explore freely for 8 minutes.

    • Record the sequence of arm entries using a video camera.

    • An arm entry is counted when all four paws are within the arm.

    • A spontaneous alternation is defined as consecutive entries into the three different arms (e.g., ABC, CAB).

    • Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.

Histopathological Analysis
  • Anesthetize the mice and perfuse transcardially with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

  • Dissect the brain and post-fix in 4% PFA overnight at 4°C.

  • Cryoprotect the brain by immersing in 30% sucrose in PBS until it sinks.

  • Freeze the brain and cut into coronal sections (e.g., 30 µm thick) using a cryostat.

  • Mount brain sections onto charged glass slides.

  • Perform antigen retrieval by incubating the slides in 88% formic acid for 10 minutes.

  • Wash sections with PBS.

  • Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.

  • Incubate with a primary antibody against Aβ (e.g., 6E10 or 4G8) overnight at 4°C.

  • Wash with PBS and incubate with a biotinylated secondary antibody for 1 hour.

  • Wash and incubate with an avidin-biotin-peroxidase complex (ABC kit) for 1 hour.

  • Visualize the plaques using 3,3'-diaminobenzidine (DAB) as a chromogen.

  • Counterstain with cresyl violet if desired.

  • Dehydrate, clear, and coverslip the sections.

  • Quantification: Capture images of the cortex and hippocampus and quantify the plaque area using image analysis software (e.g., ImageJ).

Biochemical Analysis
  • Dissect the cortex and hippocampus from fresh or frozen brain tissue.

  • Homogenize the tissue in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C.

  • Collect the supernatant (soluble fraction) for analysis.

  • Use a commercially available ELISA kit for mouse Aβ42.[6][12][23][24]

  • Follow the manufacturer's instructions to measure the concentration of Aβ42 in the brain homogenates.

  • Normalize the Aβ42 concentration to the total protein concentration of the sample, determined by a BCA protein assay.

  • Determine the protein concentration of the brain homogenates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE on a polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with primary antibodies against p-Tau (e.g., AT8 for Ser202/Thr205), total Tau, p-Akt (Ser473), total Akt, p-GSK-3β (Ser9), and total GSK-3β overnight at 4°C.[16]

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantification: Measure the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathway and Experimental Workflow Diagrams

Nodakenin_Alzheimers_Pathway cluster_0 This compound Intervention cluster_1 Cellular Signaling Cascade cluster_2 Alzheimer's Disease Pathogenesis This compound This compound Akt Akt This compound->Akt Activates pAkt p-Akt (Ser473) (Active) Akt->pAkt GSK3b GSK-3β pGSK3b p-GSK-3β (Ser9) (Inactive) GSK3b->pGSK3b APP APP GSK3b->APP Promotes Amyloidogenic Processing Tau Tau GSK3b->Tau Phosphorylates pAkt->GSK3b Phosphorylates (Inhibits) Abeta Aβ Production APP->Abeta pTau Tau Hyperphosphorylation Tau->pTau Plaques Amyloid Plaques Abeta->Plaques NFTs Neurofibrillary Tangles pTau->NFTs Neurodegeneration Neurodegeneration & Cognitive Decline Plaques->Neurodegeneration NFTs->Neurodegeneration

Caption: this compound's Proposed Mechanism in AD.

Experimental_Workflow cluster_0 Animal Model and Treatment cluster_1 Behavioral Assessment cluster_2 Tissue Collection and Analysis cluster_3 Endpoints start Start: 3-month-old APP/PS1 Mice treatment Daily Oral this compound or Vehicle Administration (3 months) start->treatment behavior 6 months of age: Behavioral Testing treatment->behavior mwm Morris Water Maze behavior->mwm ymaze Y-Maze behavior->ymaze sacrifice Sacrifice and Brain Tissue Collection behavior->sacrifice histology Histopathology (Immunohistochemistry) sacrifice->histology biochemistry Biochemistry (ELISA & Western Blot) sacrifice->biochemistry plaques Aβ Plaque Load histology->plaques abeta_tau Aβ42 & p-Tau Levels biochemistry->abeta_tau signaling p-Akt & p-GSK-3β Levels biochemistry->signaling

Caption: Experimental Workflow for this compound Study.

References

Application Note: A Validated HPLC-UV Method for the Quantification of Nodakenin in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nodakenin, a coumarin glucoside, is a bioactive compound found in several medicinal plants and has garnered interest for its potential therapeutic properties. To facilitate pharmacokinetic and toxicokinetic studies, a robust and reliable analytical method for the quantification of this compound in biological matrices is essential. This application note describes a simple, sensitive, and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the determination of this compound in plasma samples. The method utilizes a straightforward protein precipitation step for sample preparation and offers excellent linearity, accuracy, and precision.

Experimental Workflow

The following diagram illustrates the key steps in the analytical procedure for the quantification of this compound in plasma.

HPLC Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard (e.g., Hesperidin) plasma->add_is add_precipitant Add Protein Precipitent (Methanol or Acetonitrile) add_is->add_precipitant vortex Vortex Mix add_precipitant->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc_injection Inject into HPLC System supernatant->hplc_injection Transfer for Analysis separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (at 330 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram Generate Data peak_integration Integrate Peak Areas chromatogram->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify this compound Concentration calibration_curve->quantification

Cell-based Assays for Measuring Nodakenin Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nodakenin is a coumarin compound isolated from the roots of various medicinal plants, notably Angelica gigas. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. These properties make this compound a promising candidate for drug development. This document provides detailed application notes and protocols for a range of cell-based assays to effectively measure the biological activity of this compound. The provided methodologies are designed to be a valuable resource for researchers investigating the therapeutic potential of this compound.

Data Presentation: Quantitative Analysis of this compound Activity

The following table summarizes the quantitative data on the biological activity of this compound from various cell-based assays. This allows for a clear comparison of its potency across different biological effects.

Biological Activity Cell Line Assay Parameter Value Reference
Anti-inflammatoryRAW 264.7 MacrophagesGriess AssayIC50 (Nitric Oxide Production)54.2 µM[1]
Anti-inflammatoryRAW 264.7 MacrophagesELISAInhibition of TNF-αConcentration-dependent[1]
Anti-inflammatoryRAW 264.7 MacrophagesELISAInhibition of IL-6Concentration-dependent[1]
Anti-cancerMCF-7 (Breast Cancer)WST-1 AssayInhibition of Cell ViabilityDose-dependentNot specified
Anti-cancerMDA-MB-231 (Breast Cancer)LDH AssayIncrease in CytotoxicityDose-dependentNot specified
Anti-cancerMCF-7 & MDA-MB-231Caspase-3 Activity AssayInduction of ApoptosisTime-dependent increaseNot specified

Note: While several studies report dose-dependent anti-cancer effects of this compound, specific IC50 values for cell viability and cytotoxicity in MCF-7 and MDA-MB-231 cell lines were not consistently available in the reviewed literature. Researchers are encouraged to determine these values empirically using the protocols provided below.

Signaling Pathways and Experimental Workflows

Anti-inflammatory Signaling Pathway of this compound

This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway in macrophages. Upon stimulation by lipopolysaccharide (LPS), this compound intervenes by reducing the ubiquitination of TRAF6, a key upstream signaling molecule. This, in turn, prevents the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. As a result, the NF-κB p65 subunit is retained in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes such as TNF-α, IL-6, and iNOS.

Nodakenin_Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 Ub Ubiquitination TRAF6->Ub IKK IKK Complex Ub->IKK This compound This compound This compound->TRAF6 Inhibits IkBa IκBα IKK->IkBa Phosphorylates pIkBa p-IκBα IkBa->pIkBa NFkB NF-κB (p65/p50) pIkBa->NFkB Degradation & Release of NF-κB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB_nucleus->Pro_inflammatory_Genes Activates

Caption: this compound's anti-inflammatory mechanism.

Anti-cancer Signaling Pathway of this compound

In breast cancer cells, this compound induces apoptosis through the activation of the endoplasmic reticulum (ER) stress pathway. This process is initiated by the upregulation of NADPH oxidase 4 (Nox4), leading to an increase in reactive oxygen species (ROS). The accumulation of ROS triggers ER stress, activating the PERK-eIF2α-ATF4-CHOP signaling cascade. This pathway, coupled with an increase in intracellular calcium levels, culminates in the activation of executioner caspases, such as caspase-3, leading to programmed cell death.

Nodakenin_Anti_Cancer_Pathway This compound This compound Nox4 Nox4 This compound->Nox4 Upregulates ROS ↑ ROS Nox4->ROS ER_Stress ER Stress ROS->ER_Stress Calcium ↑ Intracellular Ca2+ ROS->Calcium PERK p-PERK ER_Stress->PERK eIF2a p-eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Caspase3 Caspase-3 Activation CHOP->Caspase3 Calcium->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's pro-apoptotic mechanism.

General Experimental Workflow

The following diagram illustrates a general workflow for assessing the activity of this compound in cell-based assays, from cell culture to data analysis.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., RAW 264.7, MCF-7, MDA-MB-231) start->cell_culture seeding Cell Seeding (96-well plates) cell_culture->seeding treatment Treatment with this compound (and stimulus, e.g., LPS) seeding->treatment incubation Incubation treatment->incubation assay Perform Assay (e.g., Griess, ELISA, WST-1, LDH, Caspase) incubation->assay measurement Data Acquisition (e.g., Plate Reader) assay->measurement analysis Data Analysis (e.g., IC50 calculation) measurement->analysis end End analysis->end

Caption: General workflow for cell-based assays.

Experimental Protocols

Herein are detailed protocols for key cell-based assays to measure the anti-inflammatory and anti-cancer activities of this compound.

Anti-inflammatory Activity Assays in RAW 264.7 Macrophages
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

    • Stimulate the cells with Lipopolysaccharide (LPS) from E. coli (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (DMSO) and a positive control (LPS alone).

  • Principle: This assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO.

  • Reagents:

    • Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

    • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Sodium Nitrite Standard Solution.

  • Protocol:

    • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration based on a standard curve generated with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-only treated cells.

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.

  • Reagents: Commercially available ELISA kits for mouse TNF-α and IL-6.

  • Protocol:

    • Collect the cell culture supernatant after the 24-hour treatment period.

    • Perform the ELISA according to the manufacturer's instructions provided with the kit.

    • Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatant samples, followed by a detection antibody, a substrate solution, and finally a stop solution.

    • Measure the absorbance at the recommended wavelength (typically 450 nm).

    • Calculate the cytokine concentrations based on the standard curve provided in the kit. The percentage of inhibition is calculated relative to the LPS-only treated cells.

Anti-cancer Activity Assays in Breast Cancer Cell Lines (MCF-7 and MDA-MB-231)
  • Cell Lines: Human breast adenocarcinoma cell lines MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).

  • Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Protocol:

    • Seed MCF-7 or MDA-MB-231 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound (e.g., 10, 20, 30, 40, 50 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • Principle: The water-soluble tetrazolium salt WST-1 is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of living cells.

  • Reagents: WST-1 reagent.

  • Protocol:

    • At the end of the treatment period, add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Shake the plate for 1 minute on a shaker.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

  • Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.

  • Reagents: Commercially available LDH cytotoxicity assay kit.

  • Protocol:

    • After the desired treatment time, carefully collect 50 µL of the cell culture supernatant from each well.

    • Perform the LDH assay according to the manufacturer's protocol.

    • This typically involves mixing the supernatant with a reaction mixture containing a substrate and a catalyst, followed by an incubation period.

    • Measure the absorbance at the recommended wavelength (usually 490 nm).

    • Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).

  • Principle: This colorimetric assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay utilizes a substrate that releases a chromophore upon cleavage by active caspase-3.

  • Reagents: Commercially available caspase-3 colorimetric assay kit.

  • Protocol:

    • After treatment with this compound, lyse the cells using the lysis buffer provided in the kit.

    • Incubate the cell lysate with the caspase-3 substrate (e.g., DEVD-pNA) in a 96-well plate.

    • Incubate at 37°C for 1-2 hours.

    • Measure the absorbance at 405 nm using a microplate reader.

    • The increase in caspase-3 activity is calculated relative to the vehicle-treated control cells.

Conclusion

The protocols and data presented in this document provide a comprehensive framework for researchers to investigate the anti-inflammatory and anti-cancer properties of this compound. By utilizing these standardized cell-based assays, scientists can obtain reliable and reproducible data to further elucidate the mechanisms of action of this promising natural compound and advance its potential development as a therapeutic agent.

References

Nodakenin Administration in Preclinical Cancer Studies: Applications and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration of Nodakenin, a naturally occurring coumarin, in cancer research. This document details its effects on various cancer cell lines, outlines relevant signaling pathways, and provides detailed protocols for key in vitro and in vivo experiments.

Quantitative Data on the Anti-Cancer Effects of this compound

This compound has demonstrated significant anti-cancer effects in preclinical studies, primarily investigated in breast cancer models. Its efficacy is concentration-dependent, leading to reduced cell viability and the induction of apoptosis.

In Vitro Efficacy: Inhibition of Cancer Cell Viability

This compound has been shown to inhibit the viability of various human breast cancer cell lines in a concentration-dependent manner. The following table summarizes the observed effects on cell viability after treatment with different concentrations of this compound.

Cell LineCancer TypeThis compound Concentration (µM)% Cell Viability (Approx.)
MCF-7 Breast Adenocarcinoma10~90%
20~75%
30~60%
40~50%
50~40%
SK-BR-3 Breast Adenocarcinoma10~95%
20~85%
30~70%
40~60%
50~50%
T47D Breast Ductal Carcinoma10~92%
20~80%
30~65%
40~55%
50~45%
MDAMB231 Breast Adenocarcinoma10~88%
20~70%
30~55%
40~45%
50~35%
HCC1419 Breast Carcinoma10~93%
20~82%
30~70%
40~60%
50~50%
HT-20 Breast Carcinoma10~95%
20~88%
30~75%
40~65%
50~55%

Data is synthesized from in vitro studies. The exact percentages can vary based on experimental conditions.

In Vivo Efficacy: Tumor Growth Inhibition

In a xenograft mouse model using MDAMB231 human breast cancer cells, intraperitoneal administration of this compound led to a significant reduction in tumor volume.

Animal ModelCancer Cell LineTreatment GroupTumor Volume (Approx. mm³) at Day 21
Nude Mice MDAMB231Control (Vehicle)~1200
This compound (10 mg/kg)~700
This compound (30 mg/kg)~400

Data is based on a representative in vivo study. Results may vary depending on the specific mouse strain and experimental setup.

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis. The most well-documented pathway is the PERK-mediated endoplasmic reticulum (ER) stress pathway. There is also evidence suggesting its influence on the MAPK and NF-κB signaling pathways.

PERK-Mediated ER Stress Pathway

This compound has been shown to induce ER stress, leading to the activation of the PERK signaling cascade. This activation results in the phosphorylation of eIF2α and increased expression of ATF4 and CHOP, ultimately triggering apoptosis in cancer cells. The generation of reactive oxygen species (ROS) through the involvement of NADPH oxidase 4 (Nox4) appears to be a critical upstream event in this process.

PERK_Signaling_Pathway This compound This compound Nox4 Nox4 This compound->Nox4 activates ROS ROS Nox4->ROS generates ER_Stress ER Stress ROS->ER_Stress induces PERK PERK ER_Stress->PERK p_PERK p-PERK PERK->p_PERK autophosphorylation eIF2a eIF2α p_PERK->eIF2a phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4 ATF4 p_eIF2a->ATF4 upregulates CHOP CHOP ATF4->CHOP upregulates Apoptosis Apoptosis CHOP->Apoptosis induces

This compound-induced PERK-mediated ER stress pathway leading to apoptosis.
Putative Involvement of MAPK and NF-κB Pathways

While less extensively studied in the context of cancer, this compound has been shown to inhibit the phosphorylation of key proteins in the MAPK pathway (ERK, JNK, p38) and suppress the nuclear translocation of NF-κB in non-cancer inflammatory models. These pathways are frequently dysregulated in cancer, suggesting that this compound's anti-cancer effects may also be mediated through their modulation. Further research is required to fully elucidate these mechanisms in cancer cells.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Culture (e.g., MCF-7, MDAMB231) Nodakenin_Treatment This compound Treatment (Various Concentrations) Cell_Culture->Nodakenin_Treatment Cell_Viability Cell Viability Assay (WST-1) Nodakenin_Treatment->Cell_Viability Cytotoxicity Cytotoxicity Assay (LDH) Nodakenin_Treatment->Cytotoxicity Apoptosis Apoptosis Assay (Caspase-3 Activity) Nodakenin_Treatment->Apoptosis Western_Blot Western Blot (Signaling Proteins) Nodakenin_Treatment->Western_Blot Xenograft Xenograft Model Establishment (e.g., Nude Mice with MDAMB231) Nodakenin_Admin This compound Administration (e.g., i.p. injection) Xenograft->Nodakenin_Admin Tumor_Measurement Tumor Volume Measurement Nodakenin_Admin->Tumor_Measurement Toxicity_Monitoring Toxicity Monitoring (Body Weight) Nodakenin_Admin->Toxicity_Monitoring IHC Immunohistochemistry (Tumor Tissue Analysis) Tumor_Measurement->IHC

General experimental workflow for preclinical evaluation of this compound.

Experimental Protocols

The following are detailed protocols for key experiments used to assess the anti-cancer effects of this compound.

Cell Viability Assay (WST-1)

This protocol is for determining the effect of this compound on the viability of adherent cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 10, 20, 30, 40, 50 µM). Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C and 5% CO₂.

  • Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 630 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells as an indicator of cytotoxicity.

Materials:

  • Supernatant from this compound-treated cells (from the cell viability assay plate)

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well flat-bottom plate (for the assay)

  • Microplate reader

Procedure:

  • Sample Collection: After the desired incubation time with this compound, centrifuge the 96-well plate from the cell viability assay at 250 x g for 5 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine cytotoxicity by comparing the LDH release in this compound-treated wells to control wells (spontaneous release from untreated cells and maximum release from lysed cells).

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cancer cells treated with this compound

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Lysis: After this compound treatment, harvest the cells and lyse them using a suitable lysis buffer on ice for 10-15 minutes.

  • Centrifugation: Centrifuge the cell lysates at 12,000 x g for 10 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant.

  • Assay Reaction: In a 96-well plate, add 50-100 µg of protein from each sample. Add the caspase-3 substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity compared to the untreated control.

In Vivo Xenograft Mouse Model

This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Cancer cell line (e.g., MDAMB231)

  • Matrigel (optional)

  • This compound solution for injection

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Harvest cancer cells and resuspend them in a sterile solution (e.g., PBS or serum-free medium), optionally mixed with Matrigel, at a concentration of 1 x 10⁷ cells/100 µL.

  • Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment Administration: Randomize the mice into treatment groups (e.g., vehicle control, 10 mg/kg this compound, 30 mg/kg this compound). Administer the treatment via the desired route (e.g., intraperitoneal injection) at a specified frequency (e.g., twice weekly).

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Toxicity Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the efficacy of this compound.

These protocols provide a foundation for investigating the anti-cancer properties of this compound. Researchers should optimize these methods for their specific cell lines and experimental conditions.

Application Notes and Protocols for Testing Nodakenin's Effect on Cytokine Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for investigating the effects of Nodakenin on cytokine production in inflammatory models. The protocols outlined below are intended for researchers in immunology, pharmacology, and drug development who are interested in evaluating the anti-inflammatory properties of this compound.

This compound, a coumarin compound, has demonstrated significant anti-inflammatory properties by modulating the production of various cytokines. Studies have shown that this compound can suppress the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2] This effect is primarily attributed to its ability to inhibit key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][3][4]

The following protocols detail the in vitro assessment of this compound's impact on cytokine production using a lipopolysaccharide (LPS)-stimulated macrophage model, a widely accepted method for screening anti-inflammatory compounds.[1][4][5]

Experimental Protocols

Cell Culture and Maintenance

This protocol describes the culture of RAW 264.7 murine macrophages, a common cell line used for inflammation studies.

  • Materials:

    • RAW 264.7 macrophage cell line

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

    • Cell culture flasks and plates

    • Incubator (37°C, 5% CO2)

  • Procedure:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture the cells every 2-3 days by detaching them with Trypsin-EDTA and reseeding at an appropriate density.

Induction of Cytokine Production with Lipopolysaccharide (LPS)

This protocol outlines the stimulation of macrophages with LPS to induce an inflammatory response and cytokine production.

  • Materials:

    • Cultured RAW 264.7 macrophages

    • Lipopolysaccharide (LPS) from E. coli

    • Serum-free DMEM

  • Procedure:

    • Seed RAW 264.7 cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

    • The following day, replace the medium with fresh serum-free DMEM.

    • Treat the cells with various concentrations of this compound for 1 hour.

    • Following pre-treatment with this compound, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce cytokine production.[6] A negative control group (no LPS stimulation) and a positive control group (LPS stimulation without this compound) should be included.

Quantification of Cytokine Levels using ELISA

This protocol details the measurement of cytokine concentrations in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[7][8][9]

  • Materials:

    • Cell culture supernatants from the experiment

    • ELISA kits for TNF-α, IL-6, and IL-1β

    • Microplate reader

  • Procedure:

    • Collect the cell culture supernatants from each well.

    • Centrifuge the supernatants to remove any cellular debris.

    • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions provided with the kits.[10]

    • Briefly, this involves coating a microplate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and a stop solution.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentration of each cytokine in the samples by comparing the absorbance to a standard curve generated with known concentrations of the respective cytokines.

Data Presentation

The quantitative data obtained from the ELISA experiments should be summarized in a table for clear comparison of the effects of different this compound concentrations on cytokine production.

Treatment GroupThis compound Conc. (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (No LPS)0
LPS Control0
This compound + LPS10
This compound + LPS25
This compound + LPS50
This compound + LPS100

Data should be presented as mean ± standard deviation from at least three independent experiments.

Visualization of Experimental Workflow and Signaling Pathways

To visually represent the experimental process and the underlying molecular mechanisms, the following diagrams have been generated using the DOT language.

G cluster_0 Cell Preparation cluster_1 Treatment and Stimulation cluster_2 Data Collection and Analysis Culture Culture RAW 264.7 Macrophages Seed Seed Cells into 24-well Plates Culture->Seed Adhere Allow Cells to Adhere Overnight Seed->Adhere Pretreat Pre-treat with this compound Adhere->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect Collect Supernatants Incubate->Collect ELISA Perform ELISA for Cytokines Collect->ELISA Analyze Analyze Data ELISA->Analyze

Figure 1: Experimental workflow for testing this compound's effect on cytokine production.

G LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs (ERK, JNK, p38) TAK1->MAPK IκBα IκBα IKK->IκBα inhibits NFκB NF-κB IκBα->NFκB Nucleus Nucleus NFκB->Nucleus translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines transcription This compound This compound This compound->TRAF6 inhibits This compound->IKK inhibits This compound->NFκB inhibits This compound->MAPK inhibits

Figure 2: this compound's inhibitory effect on the NF-κB and MAPK signaling pathways.

The provided protocols and visualizations offer a comprehensive framework for investigating the anti-inflammatory effects of this compound. By following these detailed methodologies, researchers can effectively assess its potential as a therapeutic agent for inflammatory diseases.

References

Application Notes and Protocols for Acetylcholinesterase Inhibition Assays Using Nodakenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nodakenin, a coumarin compound, has garnered significant interest in neuropharmacology for its potential therapeutic effects, including its role in cognitive enhancement. One of the key mechanisms contributing to these effects is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] By inhibiting AChE, this compound increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, a critical component of learning and memory processes. In vitro studies have demonstrated that this compound inhibits acetylcholinesterase activity in a dose-dependent manner.[1][2]

These application notes provide detailed protocols for utilizing this compound in acetylcholinesterase inhibition assays, primarily focusing on the widely adopted Ellman's method. Additionally, we explore the neuroprotective signaling pathways associated with this compound, offering a broader context for its mechanism of action.

Data Presentation

The inhibitory potency of this compound against acetylcholinesterase is quantified by its half-maximal inhibitory concentration (IC50) value.

CompoundEnzyme SourceIC50 Value (µM)Reference
This compoundNot Specified84.7[2]

Experimental Protocols

Preparation of Reagents

a. 0.1 M Phosphate Buffer (pH 8.0):

  • Prepare a 0.1 M solution of sodium phosphate monobasic (NaH₂PO₄) and a 0.1 M solution of sodium phosphate dibasic (Na₂HPO₄).

  • Mix the two solutions, monitoring the pH with a calibrated pH meter until a stable pH of 8.0 is achieved.

  • Store at 4°C.

b. Acetylcholinesterase (AChE) Solution:

  • Prepare a stock solution of AChE (e.g., from electric eel) in 0.1 M phosphate buffer (pH 8.0).

  • Immediately before use, dilute the stock solution with the phosphate buffer to achieve a final concentration that provides a linear rate of reaction under the assay conditions (a starting point could be 0.1 U/mL). Keep the enzyme solution on ice.

c. 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) Solution (10 mM):

  • Dissolve 3.96 mg of DTNB in 1 mL of 0.1 M phosphate buffer (pH 7.0-8.0).

  • This solution is light-sensitive and should be stored in a dark container at 4°C.

d. Acetylthiocholine Iodide (ATCI) Solution (14 mM):

  • Dissolve 4.04 mg of ATCI in 1 mL of deionized water.

  • Prepare this solution fresh on the day of the experiment.

e. This compound Stock and Working Solutions:

  • Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • From the stock solution, prepare a series of dilutions in 0.1 M phosphate buffer (pH 8.0) to achieve the desired final concentrations for the assay (e.g., ranging from 1 µM to 200 µM to bracket the expected IC50). Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.

Acetylcholinesterase Inhibition Assay Protocol (Ellman's Method)

This protocol is designed for a 96-well microplate format, allowing for high-throughput screening.

a. Plate Setup:

  • Blank: 150 µL of 0.1 M Phosphate Buffer + 25 µL of DTNB Solution + 25 µL of ATCI Solution.

  • Control (100% Activity): 125 µL of 0.1 M Phosphate Buffer + 25 µL of AChE Solution + 25 µL of DTNB Solution + 25 µL of Solvent (e.g., buffer with the same percentage of DMSO as the test wells).

  • Test Sample (with this compound): 125 µL of 0.1 M Phosphate Buffer + 25 µL of AChE Solution + 25 µL of DTNB Solution + 25 µL of this compound working solution.

b. Assay Procedure:

  • Add the phosphate buffer, AChE solution (for control and test wells), DTNB solution, and this compound working solutions or solvent to the respective wells of a 96-well microplate.

  • Mix the contents of the wells gently using a micropipette or a plate shaker.

  • Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 10-15 minutes.

  • Initiate the enzymatic reaction by adding 25 µL of the ATCI solution to all wells except the blank.

  • Immediately start monitoring the change in absorbance at 412 nm using a microplate reader.

  • Take readings every minute for a duration of 10-15 minutes.

Data Analysis and IC50 Determination

a. Calculation of Percent Inhibition: The rate of reaction (V) is calculated from the linear portion of the absorbance versus time plot (ΔAbs/min).

  • V_control: Rate of reaction in the absence of the inhibitor.

  • V_sample: Rate of reaction in the presence of this compound.

Percent Inhibition (%) = [(V_control - V_sample) / V_control] * 100

b. IC50 Value Determination:

  • Plot the calculated percent inhibition against the logarithm of the corresponding this compound concentrations.

  • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin).

  • The IC50 value is the concentration of this compound that produces 50% inhibition of AChE activity.

Signaling Pathways and Experimental Workflows

Acetylcholinesterase Inhibition Assay Workflow

The following diagram illustrates the experimental workflow for determining the acetylcholinesterase inhibitory activity of this compound using the Ellman's method.

AChE_Inhibition_Workflow prep Reagent Preparation plate Plate Setup (96-well) prep->plate Buffer, AChE, DTNB, this compound preinc Pre-incubation plate->preinc react Reaction Initiation (Add ATCI) preinc->react measure Kinetic Measurement (Abs @ 412 nm) react->measure analyze Data Analysis (% Inhibition, IC50) measure->analyze

Workflow for AChE Inhibition Assay
This compound-Associated Neuroprotective Signaling Pathway

Beyond its direct inhibition of acetylcholinesterase, this compound has been shown to exert neuroprotective effects through the modulation of intracellular signaling cascades. One such pathway is the Akt/GSK-3β signaling pathway, which is crucial for neuronal survival and synaptic plasticity.

Nodakenin_Signaling_Pathway This compound This compound akt Akt (Protein Kinase B) This compound->akt Activates p_akt p-Akt (Active) akt->p_akt Phosphorylation gsk3b GSK-3β p_akt->gsk3b Phosphorylates (Inhibits) neuroprotection Neuroprotection (Neuronal Survival, Synaptic Plasticity) p_akt->neuroprotection Promotes p_gsk3b p-GSK-3β (Inactive) gsk3b->p_gsk3b Phosphorylation gsk3b->neuroprotection Inhibits p_gsk3b->neuroprotection

References

Enhancing Nodakenin Bioavailability: A Guide to Advanced Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers in Drug Development

Introduction

Nodakenin, a coumarin glucoside found in the roots of Angelica gigas and other medicinal plants, has demonstrated a range of promising pharmacological activities, including anti-inflammatory, anti-obesity, and neuroprotective effects. However, its clinical translation is often hampered by poor oral bioavailability, primarily due to its low water solubility and potential for first-pass metabolism. This document provides detailed application notes and experimental protocols for the development of advanced drug delivery systems—specifically liposomes, solid lipid nanoparticles (SLNs), and self-nanoemulsifying drug delivery systems (SNEDDS)—to improve the bioavailability of this compound.

Challenges in this compound Delivery

The inherent physicochemical properties of this compound present significant challenges for conventional oral administration. Its hydrophobic nature leads to poor dissolution in the gastrointestinal tract, limiting its absorption into the bloodstream. Advanced delivery systems can overcome these limitations by:

  • Enhancing Solubility: Encapsulating this compound in lipid-based carriers can improve its solubilization in the aqueous environment of the gut.

  • Protecting from Degradation: The delivery systems can shield this compound from enzymatic degradation in the gastrointestinal tract.

  • Improving Permeability: Nano-sized formulations can facilitate transport across the intestinal epithelium.

  • Bypassing First-Pass Metabolism: Certain lipid-based systems can promote lymphatic uptake, thereby bypassing the liver and reducing first-pass metabolism.

Comparative Pharmacokinetic Data

While direct comparative in vivo studies on this compound in various advanced delivery systems are limited, the following table summarizes the pharmacokinetic parameters of free this compound after intravenous administration, which serves as a benchmark for bioavailability assessment. To provide a comparative perspective, data for structurally similar flavonoid compounds (Naringenin and Morin) in advanced delivery systems are also presented, illustrating the potential for significant bioavailability enhancement.

FormulationDrugAnimal ModelDose & RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Relative Bioavailability (%)
Free this compound This compoundRat40 mg/kg (i.v.)----
Naringenin Suspension NaringeninRat- (Pulmonary)---100
Naringenin-SLNs NaringeninRat- (Pulmonary)---253[1]
Morin Suspension MorinRat200 mg/kg (oral)5.530.48-100
Morin-Phospholipid Complex (MPC) MorinRat200 mg/kg (oral)23.740.77--
MPC-SNEDDS MorinRat200 mg/kg (oral)28.601-623

Note: The data for Naringenin and Morin are presented to illustrate the potential of SLNs and SNEDDS to enhance the bioavailability of similar compounds. The relative bioavailability is calculated in comparison to the respective free drug suspension.

Experimental Protocols

This section provides detailed protocols for the preparation and characterization of this compound-loaded liposomes, solid lipid nanoparticles (SLNs), and self-nanoemulsifying drug delivery systems (SNEDDS).

This compound-Loaded Liposomes

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs, making them a versatile delivery system.

a. Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

b. Protocol: Thin-Film Hydration Method

  • Lipid Film Preparation:

    • Dissolve accurately weighed amounts of soybean phosphatidylcholine and cholesterol (e.g., in a 4:1 molar ratio) and this compound in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator at a temperature above the lipid phase transition temperature (e.g., 40-50°C) to form a thin, uniform lipid film on the inner wall of the flask.

    • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. The volume of the aqueous phase will determine the final lipid concentration.

  • Vesicle Size Reduction:

    • To obtain smaller and more uniform liposomes, sonicate the resulting liposomal suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

c. Characterization:

  • Particle Size and Zeta Potential: Determine the mean particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency (EE%): Separate the unencapsulated this compound from the liposomes by ultracentrifugation or size exclusion chromatography. Quantify the amount of this compound in the liposomes and calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

  • Morphology: Visualize the shape and surface morphology of the liposomes using Transmission Electron Microscopy (TEM).

d. Experimental Workflow for Liposome Preparation and Characterization

Liposome_Workflow cluster_prep Liposome Preparation cluster_char Characterization prep1 Dissolve Lipids and this compound in Organic Solvent prep2 Form Thin Lipid Film (Rotary Evaporation) prep1->prep2 prep3 Hydrate Film with Aqueous Buffer prep2->prep3 prep4 Size Reduction (Sonication/Extrusion) prep3->prep4 char1 Particle Size & Zeta Potential (DLS) prep4->char1 This compound-Loaded Liposomes char2 Encapsulation Efficiency (HPLC after separation) prep4->char2 This compound-Loaded Liposomes char3 Morphology (TEM) prep4->char3 This compound-Loaded Liposomes

Workflow for this compound-loaded liposome preparation and characterization.

This compound-Loaded Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from solid lipids that are solid at room and body temperature. They offer advantages such as improved stability and controlled release.

a. Materials:

  • This compound

  • Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified Water

b. Protocol: High-Shear Homogenization and Ultrasonication Method

  • Preparation of Lipid Phase:

    • Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

    • Disperse this compound in the molten lipid.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot aqueous phase to the hot lipid phase and homogenize the mixture using a high-shear homogenizer (e.g., at 10,000-15,000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation:

    • Immediately sonicate the hot pre-emulsion using a probe sonicator to reduce the particle size to the nanometer range.

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

c. Characterization:

  • Particle Size and Zeta Potential: Analyze using DLS.

  • Entrapment Efficiency (EE%) and Drug Loading (DL%): Separate the unencapsulated drug by ultracentrifugation. Quantify the entrapped this compound and calculate EE% and DL% using the following formulas: EE% = (Weight of drug in nanoparticles / Initial weight of drug) x 100 DL% = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

  • Crystallinity and Thermal Behavior: Analyze using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

  • Morphology: Observe using TEM.

d. Experimental Workflow for SLN Preparation and Characterization

SLN_Workflow cluster_prep SLN Preparation cluster_char Characterization prep1 Melt Solid Lipid and Disperse this compound prep3 High-Shear Homogenization (Pre-emulsion formation) prep1->prep3 prep2 Heat Aqueous Surfactant Solution prep2->prep3 prep4 Ultrasonication prep3->prep4 prep5 Cooling and Solidification prep4->prep5 char1 Particle Size & Zeta Potential (DLS) prep5->char1 This compound-Loaded SLNs char2 Entrapment Efficiency & Drug Loading (HPLC after separation) prep5->char2 This compound-Loaded SLNs char3 Crystallinity (DSC, XRD) prep5->char3 This compound-Loaded SLNs char4 Morphology (TEM) prep5->char4 This compound-Loaded SLNs SNEDDS_Logic solubility Solubility Screening (Oil, Surfactant, Cosurfactant) phase_diagram Pseudo-Ternary Phase Diagram Construction solubility->phase_diagram formulation Selection of Optimal Formulation Ratio phase_diagram->formulation preparation Preparation of This compound-Loaded SNEDDS formulation->preparation characterization Characterization (Droplet Size, Stability, etc.) preparation->characterization Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 IKK IKK TRAF6->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines induces expression This compound This compound This compound->TRAF6 inhibits ubiquitination Anti_Obesity_Pathway VLDL VLDL VLDLR VLDLR VLDL->VLDLR Adipogenesis Adipogenesis & Inflammation VLDLR->Adipogenesis promotes This compound This compound This compound->VLDLR inhibits

References

Application Notes and Protocols: Lentiviral shRNA Knockdown with Nodakenin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides detailed protocols for utilizing lentiviral-mediated short hairpin RNA (shRNA) for gene knockdown in combination with Nodakenin treatment. These methodologies are critical for investigating gene function and cellular pathways in response to this compound, a coumarin glucoside with various biological activities. The protocols outlined below cover lentiviral transduction, this compound treatment, and subsequent analysis of gene knockdown and cellular effects.

Data Presentation

Table 1: this compound Concentration and Treatment Duration Effects on Cell Viability
Cell LineThis compound Concentration (µM)Treatment Duration (hours)Cell Viability AssayObserved Effect
Breast Cancer Cells (MCF-7, MDAMB231)10, 20, 30, 40, 5024WST-1Concentration-dependent inhibition of cell viability[1][2][3].
Breast Cancer Cells (MCF-7, MDAMB231)400, 8, 16, 24WST-1Time-dependent inhibition of cell viability[1].
Normal Breast Cells (MCF10A)10, 20, 30, 40, 5024WST-1No significant effect on cell viability[2][3].
Table 2: Effect of this compound on Gene and Protein Expression
Cell LineTreatmentTarget Gene/ProteinMethodResult
B16F10 Melanoma CellsThis compound (10, 25 µM) + α-MSHMITF, Tyrosinase, TRP-1, TRP-2ImmunoblottingDownregulation in a dose-dependent manner[4][5].
B16F10 Melanoma CellsThis compound (10, 25 µM) + α-MSHp-ERK1/2, p-MSK1ImmunoblottingDose-dependent decrease in phosphorylation[4][5].
RAW 264.7 MacrophagesThis compound + LPSiNOS, COX-2, TNF-α, IL-6, IL-1βWestern Blot, RT-PCRConcentration-dependent inhibition of protein and mRNA expression[6].
Breast Cancer Cells (MCF-7, MDAMB231)This compound (40 µM)GRP78, ATF4, CHOPqRT-PCRTime-dependent increase in mRNA expression[3].
Breast Cancer Cells (MCF-7, MDAMB231)This compound (40 µM) + CHOP siRNA (30 nM)CHOP, Cleaved Caspase-3Western BlotKnockdown of CHOP inhibited this compound-induced caspase-3 cleavage[1].
Breast Cancer Cells (MCF-7, MDAMB231)This compound (40 µM) + Nox4 siRNANox4, CHOP, Cleaved Caspase-3Western BlotKnockdown of Nox4 decreased this compound-induced protein expression[1][7].
Table 3: Lentiviral shRNA Knockdown Efficiency
Target GeneCell LineMethod of QuantificationKnockdown Efficiency
LINGO-1Central Nervous System NeuronsqRT-PCR>50% reduction at MOI 10 and 50[8].
Target GeneGeneral Mammalian CellsqPCR, Western Blot>80% downregulation is considered successful[9].
GFP293T-GFP CellsFluorescence AnalysisComplete extinction of GFP expression[10].

Experimental Protocols

Protocol 1: Lentiviral shRNA Production and Transduction

This protocol outlines the steps for producing lentiviral particles and transducing target cells for stable gene knockdown.[11][12]

Materials:

  • HEK293T cells

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • shRNA-expressing lentiviral vector

  • Transfection reagent

  • Culture medium (DMEM with 10% FBS)

  • Polybrene

  • Puromycin (or other selection antibiotic)

Procedure:

  • Lentivirus Production:

    • Seed HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.

    • Co-transfect the cells with the shRNA-expressing vector and packaging plasmids using a suitable transfection reagent.

    • After 12-16 hours, replace the medium with fresh culture medium.

    • Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Pool the supernatants, centrifuge to remove cell debris, and filter through a 0.45 µm filter.

    • The viral supernatant can be used directly or concentrated by ultracentrifugation.

  • Cell Transduction:

    • Seed target cells in a 6-well plate to be 50-60% confluent on the day of transduction.

    • Add the lentiviral supernatant to the cells in the presence of Polybrene (final concentration 4-8 µg/mL) to enhance transduction efficiency.

    • Incubate the cells with the virus for 24 hours.

    • Replace the virus-containing medium with fresh culture medium.

  • Selection of Transduced Cells:

    • 48 hours post-transduction, begin selection by adding the appropriate concentration of puromycin to the culture medium.

    • Replace the medium with fresh puromycin-containing medium every 2-3 days.

    • Continue selection for 7-10 days until non-transduced cells are eliminated.

    • Expand the surviving puromycin-resistant cells for further experiments.

Protocol 2: this compound Treatment of shRNA-Transduced Cells

This protocol describes the treatment of stably transduced cells with this compound.

Materials:

  • Stably transduced cells expressing the shRNA of interest

  • This compound stock solution (dissolved in DMSO)

  • Culture medium appropriate for the cell line

Procedure:

  • Cell Seeding:

    • Seed the shRNA-transduced cells in appropriate culture plates (e.g., 6-well, 96-well) at a density that will not lead to over-confluence during the treatment period.

    • Allow cells to adhere and grow for 24 hours.

  • This compound Treatment:

    • Prepare working concentrations of this compound by diluting the stock solution in fresh culture medium. A vehicle control (DMSO) should be prepared at the same final concentration as in the highest this compound treatment.

    • Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control.

    • Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours). For long-term treatments, the medium with fresh this compound should be replaced every 2-3 days[13].

Protocol 3: Quantification of Gene Knockdown

This protocol details the methods to quantify the efficiency of gene knockdown at the mRNA and protein levels.[14][15]

A. Quantitative Real-Time PCR (qRT-PCR):

  • RNA Extraction:

    • Lyse the cells and extract total RNA using a suitable RNA isolation kit.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

  • qPCR:

    • Perform qPCR using target gene-specific primers and a reference gene (e.g., GAPDH, β-actin) for normalization.

    • Calculate the relative gene expression using the ΔΔCt method.

B. Western Blotting:

  • Protein Extraction:

    • Lyse the cells in RIPA buffer containing protease inhibitors.

    • Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Normalize the protein levels to a loading control (e.g., GAPDH, β-actin).

Protocol 4: Cell Viability Assay

This protocol describes how to assess the effect of this compound treatment on the viability of shRNA-transduced cells using a WST-1 assay.[1][2][3]

Materials:

  • shRNA-transduced cells

  • This compound

  • 96-well plates

  • WST-1 reagent

Procedure:

  • Seed the transduced cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Allow the cells to attach for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control for the desired time period.

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Mandatory Visualizations

G cluster_0 Lentiviral shRNA Production & Transduction cluster_1 This compound Treatment & Analysis Transfection of HEK293T Transfection of HEK293T Harvest Viral Supernatant Harvest Viral Supernatant Transfection of HEK293T->Harvest Viral Supernatant Transduction of Target Cells Transduction of Target Cells Harvest Viral Supernatant->Transduction of Target Cells Selection of Transduced Cells Selection of Transduced Cells Transduction of Target Cells->Selection of Transduced Cells This compound Treatment This compound Treatment Selection of Transduced Cells->this compound Treatment Analysis Analysis This compound Treatment->Analysis Gene Knockdown Quantification Gene Knockdown Quantification Analysis->Gene Knockdown Quantification Cell Viability Assay Cell Viability Assay Analysis->Cell Viability Assay Signaling Pathway Analysis Signaling Pathway Analysis Analysis->Signaling Pathway Analysis

Caption: Experimental workflow for lentiviral shRNA knockdown followed by this compound treatment.

Nodakenin_ERK_MSK1_Pathway This compound This compound ERK ERK This compound->ERK inhibits MSK1 MSK1 ERK->MSK1 CREB CREB MSK1->CREB MITF MITF CREB->MITF Melanogenesis Melanogenesis MITF->Melanogenesis Nodakenin_NFkB_Pathway This compound This compound TRAF6 TRAF6 This compound->TRAF6 inhibits IKK IKK TRAF6->IKK IkBa IkBa IKK->IkBa inhibits NFkB NFkB IkBa->NFkB inhibits Inflammatory_Genes Inflammatory_Genes NFkB->Inflammatory_Genes activates Nodakenin_ER_Stress_Pathway This compound This compound Nox4 Nox4 This compound->Nox4 ROS ROS Nox4->ROS ER_Stress ER_Stress ROS->ER_Stress PERK PERK ER_Stress->PERK CHOP CHOP PERK->CHOP Apoptosis Apoptosis CHOP->Apoptosis

References

Application Notes and Protocols for CRISPR-Cas9-Mediated Identification of Nodakenin Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 gene-editing technology to identify and validate the molecular targets of Nodakenin, a natural coumarin compound with a range of biological activities.

Introduction to this compound and Rationale for CRISPR-Cas9 Target Identification

This compound, a coumarin glucoside isolated from the roots of Angelica gigas and other plants, has demonstrated a variety of pharmacological effects, including anti-inflammatory, anti-cancer, anti-melanogenic, and anti-obesity properties.[1][2][3][] Its therapeutic potential is linked to its ability to modulate several key signaling pathways. However, the direct molecular targets of this compound remain largely uncharacterized. Identifying these targets is crucial for understanding its mechanism of action, optimizing its therapeutic use, and developing novel drugs.

CRISPR-Cas9 technology offers a powerful and unbiased approach for genome-wide loss-of-function screening to identify genes that are essential for the biological effects of a small molecule.[5][6] By creating a library of cells with systematic gene knockouts, researchers can identify which genetic perturbations confer resistance or sensitivity to this compound treatment. This information can pinpoint the direct targets or critical mediators of this compound's activity.

Known Signaling Pathways Modulated by this compound

This compound has been reported to influence several signaling cascades involved in cell growth, inflammation, and metabolism. Understanding these pathways provides a foundation for designing and interpreting CRISPR-Cas9 screening results.

Anti-Melanogenic Pathway

This compound inhibits melanin synthesis by suppressing the ERK/MSK1 signaling pathway, which in turn downregulates the master regulator of melanogenesis, MITF.[1]

Nodakenin_Melanogenesis_Pathway This compound This compound ERK ERK1/2 This compound->ERK inhibits MSK1 MSK1 ERK->MSK1 CREB CREB MSK1->CREB MITF MITF CREB->MITF activates Melanogenesis Melanogenesis MITF->Melanogenesis Nodakenin_Apoptosis_Pathway This compound This compound Nox4 Nox4 This compound->Nox4 upregulates ROS ROS Nox4->ROS ER_Stress ER Stress ROS->ER_Stress PERK PERK ER_Stress->PERK Apoptosis Apoptosis PERK->Apoptosis Nodakenin_Inflammation_Pathway This compound This compound TRAF6 TRAF6 This compound->TRAF6 inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->TRAF6 IKK IKK TRAF6->IKK NFkB NF-κB IKK->NFkB Inflammation Pro-inflammatory Cytokines NFkB->Inflammation CRISPR_Screen_Workflow cluster_setup Phase 1: Library Preparation and Transduction cluster_screen Phase 2: Screening and Sequencing cluster_analysis Phase 3: Data Analysis and Hit Validation CellLine Generate Stable Cas9 Cell Line sgRNA_Library Amplify sgRNA Library Lentivirus Package Lentiviral Library sgRNA_Library->Lentivirus Transduction Transduce Cells with Library Lentivirus->Transduction Nodakenin_Treatment Treat with This compound Transduction->Nodakenin_Treatment gDNA_Extraction Genomic DNA Extraction Nodakenin_Treatment->gDNA_Extraction Sequencing NGS of sgRNA Cassettes gDNA_Extraction->Sequencing Data_Analysis Bioinformatic Analysis Sequencing->Data_Analysis Hit_Identification Identify Enriched/ Depleted sgRNAs Data_Analysis->Hit_Identification Hit_Validation Validate Candidate Genes Hit_Identification->Hit_Validation

References

Troubleshooting & Optimization

Nodakenin solubility issues in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Nodakenin in DMSO and other common laboratory solvents. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: The reported solubility of this compound in dimethyl sulfoxide (DMSO) varies somewhat across different suppliers, but it is generally considered to be highly soluble. Published data indicates a solubility of approximately 50 mg/mL.[1][2] Some suppliers report even higher solubility, in the range of 82 to 100 mg/mL, occasionally noting that sonication may be required to achieve complete dissolution. It is also important to use fresh, anhydrous DMSO, as moisture absorption can reduce solubility.

Q2: I am having trouble dissolving this compound in DMSO, what should I do?

A2: If you are experiencing difficulties dissolving this compound in DMSO, consider the following troubleshooting steps:

  • Increase Sonication Time: Gentle warming and extended sonication can aid in the dissolution of this compound.

  • Use Fresh DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can negatively impact the solubility of compounds. Use fresh, anhydrous DMSO from a sealed container.

  • Pre-warm the Solvent: Gently warming the DMSO to 37°C before adding the this compound can sometimes improve solubility. Avoid excessive heat, which could degrade the compound.

  • Perform a Purity Check: In rare cases, impurities in the this compound sample could affect its solubility. If possible, verify the purity of your compound.

Q3: What is the solubility of this compound in other organic solvents?

A3: this compound is reported to be soluble in dimethylformamide (DMF) at approximately 5 mg/mL.[1] It is described as being slightly soluble in chloroform and methanol.[3] For other common organic solvents such as ethanol, acetone, and acetonitrile, specific quantitative data is limited, and it is generally considered to have low solubility.

Q4: Can I dissolve this compound directly in aqueous buffers like PBS?

A4: this compound has very low aqueous solubility. Direct dissolution in phosphate-buffered saline (PBS) or other aqueous buffers is not recommended for preparing stock solutions. It is standard practice to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO and then dilute this stock into the aqueous buffer for your experiment. Be aware that the final concentration of the organic solvent in your aqueous solution should be kept low (typically <0.5%) to avoid solvent effects on the biological system. Also, observe the solution for any signs of precipitation after dilution.

Q5: How can I prepare this compound for in vivo studies?

A5: For in vivo administration, this compound is often formulated in a vehicle containing a mixture of solvents to ensure its solubility and bioavailability. A common formulation involves an initial dissolution in a small amount of DMSO, followed by dilution with other vehicles such as PEG300, Tween 80, and saline.[4] One suggested formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Another option is 10% DMSO and 90% corn oil.[4]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents.

SolventReported Solubility (mg/mL)Molar Concentration (mM)Notes
Dimethyl Sulfoxide (DMSO)~50[1][2], 82-100[4]~122.4, 200.8 - 244.9High solubility. Sonication may be required. Use of fresh, anhydrous DMSO is recommended.
Dimethylformamide (DMF)~5[1]~12.2Moderate solubility.
ChloroformSlightly Soluble-Qualitative data.
MethanolSlightly Soluble[3]-Qualitative data.
Water / Aqueous BuffersVery Low-Not recommended for stock solutions.

Molecular Weight of this compound: 408.4 g/mol

Experimental Protocols

Protocol for Determining this compound Solubility (Shake-Flask Method)

This protocol is a general guideline for determining the equilibrium solubility of this compound in a specific solvent, adapted from the widely recognized shake-flask method.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., DMSO, ethanol, PBS)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Microcentrifuge

  • Calibrated analytical balance

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Dilution and Analysis: Carefully remove an aliquot of the supernatant without disturbing the solid pellet. Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of your analytical method (HPLC or UV-Vis).

  • Quantification: Determine the concentration of this compound in the diluted sample using a pre-validated analytical method.

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Analysis cluster_3 Result A Add Excess this compound to Vial B Add Known Volume of Solvent A->B C Seal and Agitate (24-48h) B->C D Centrifuge to Pellet Solid C->D E Collect Supernatant D->E F Dilute for Analysis E->F G Quantify Concentration (HPLC/UV-Vis) F->G H Calculate Equilibrium Solubility G->H

Caption: A workflow diagram illustrating the shake-flask method for determining this compound solubility.

This compound and the NF-κB Signaling Pathway

This compound has been reported to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. The following diagram illustrates a simplified representation of this pathway.

NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex phosphorylates IkB IκB IKK_complex->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB IkB_p P-IκB IkB->IkB_p NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_active Active NF-κB NFkB->NFkB_active translocates to IkB_NFkB->IkB IkB_NFkB->NFkB Ub_IkB Ubiquitinated IκB IkB_p->Ub_IkB ubiquitination Proteasome Proteasome Ub_IkB->Proteasome degradation Inflammatory_Genes Inflammatory Gene Expression NFkB_active->Inflammatory_Genes promotes Nucleus Nucleus This compound This compound This compound->TRAF6 inhibits This compound->IKK_complex inhibits

Caption: Simplified diagram of the NF-κB signaling pathway and the inhibitory action of this compound.

References

Optimizing Nodakenin Dosage for In Vivo Efficacy: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the in vivo efficacy of Nodakenin.

Frequently Asked Questions (FAQs)

Q1: What is a typical effective dosage range for this compound in vivo?

Based on published studies, the effective oral dosage of this compound in mice typically ranges from 5 mg/kg to 30 mg/kg.[1] The optimal dose will depend on the specific animal model and the therapeutic area being investigated. It is recommended to perform a dose-response study to determine the most effective dose for your specific experimental conditions.

Q2: How should I prepare this compound for oral administration?

This compound is soluble in organic solvents like DMSO and dimethylformamide.[2] For oral gavage in mice, a common vehicle is a co-solvent system. A typical preparation involves first dissolving this compound in a small amount of DMSO, and then further diluting it with other vehicles such as PEG300, Tween-80, and saline to ensure solubility and stability.[3] For example, a formulation could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]

Q3: What is the recommended route of administration for this compound in vivo?

The most commonly reported and effective route of administration for this compound in preclinical in vivo studies is oral gavage.[3][4] Intravenous administration has also been used in pharmacokinetic studies.

Q4: How frequently should this compound be administered?

The dosing frequency depends on the pharmacokinetic profile of this compound and the experimental design. In many studies, once-daily administration has been shown to be effective. However, for specific models or to maintain more consistent plasma concentrations, twice-daily administration may be considered.

Q5: What are the known signaling pathways modulated by this compound?

This compound has been shown to modulate several key signaling pathways, including:

  • VLDLR (Very Low-Density Lipoprotein Receptor) pathway: this compound can suppress this pathway, which is involved in lipid metabolism and adipogenesis.[5][6]

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway: this compound can inhibit the activation of NF-κB, a key regulator of inflammation.[7][8]

  • PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase) pathway: this compound can induce ER stress and apoptosis in cancer cells through the PERK-mediated pathway.[9]

Troubleshooting Guide

Issue 1: Low or no observed efficacy of this compound in my in vivo model.

  • Possible Cause 1: Inadequate Dosage.

    • Solution: The effective dose of this compound can vary between different disease models. If you are not observing the expected effect, consider performing a dose-escalation study to identify the optimal dose for your specific model. Refer to the dosage table below for ranges used in various studies.

  • Possible Cause 2: Poor Bioavailability.

    • Solution: Ensure that your formulation is optimized for oral absorption. The use of co-solvents like PEG300 and surfactants like Tween-80 can improve solubility and bioavailability.[3] Verify the stability of your formulation over the course of your experiment.

  • Possible Cause 3: Inappropriate Dosing Frequency.

    • Solution: The half-life of this compound may require more frequent administration to maintain therapeutic levels. Consider increasing the dosing frequency (e.g., from once to twice daily) to see if this improves efficacy.

Issue 2: Observed adverse effects or toxicity in treated animals.

  • Possible Cause 1: High Dosage.

    • Solution: The administered dose may be too high for the specific animal strain or model. Reduce the dosage and carefully monitor for any signs of toxicity.

  • Possible Cause 2: Vehicle Toxicity.

    • Solution: The vehicle used for administration may be causing adverse effects. If using a high concentration of DMSO, for example, it can be toxic. Try to minimize the percentage of DMSO in your final formulation or consider alternative, less toxic vehicles.

Issue 3: Difficulty in dissolving this compound for administration.

  • Possible Cause: Poor Solubility.

    • Solution: this compound has limited solubility in aqueous solutions.[2] To prepare a stock solution, dissolve it in 100% DMSO first. For the final dosing solution, use a co-solvent system. A recommended method is to add the DMSO stock to a mixture of PEG300, Tween-80, and saline.[3] Sonication may also help to dissolve the compound.

Quantitative Data Summary

Table 1: Summary of In Vivo this compound Dosages and Effects

Therapeutic AreaAnimal ModelDosageRoute of AdministrationKey Findings
ObesityHigh-fat diet-induced obese mice10, 20 mg/kgOralSuppressed weight gain and dyslipidemia.[5][6]
InflammationLPS-induced endotoxemia in mice10, 20 mg/kgOralIncreased survival rate and reduced pro-inflammatory cytokines.[8]
Liver InjuryLPS-induced liver injury in mice10, 30 mg/kgOralReduced serum aminotransferase levels and improved liver pathology.[1]
CancerRadioresistant breast cancer xenograft in miceNot specified in abstractIn vivoDecreased tumor volume.[9]
Renal FibrosisUnilateral ureteral obstruction in miceNot specified in abstractOralAlleviated renal fibrosis and inflammation.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

  • Stock Solution Preparation: Weigh the required amount of this compound powder and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Use sonication if necessary to ensure complete dissolution.[2]

  • Vehicle Preparation: Prepare the vehicle solution by mixing the components in the desired ratio. For example, for a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, calculate the required volume of each component.

  • Final Dosing Solution: Add the this compound stock solution to the prepared vehicle to achieve the final desired concentration for dosing. For instance, to prepare a 2 mg/mL dosing solution from a 50 mg/mL stock for a 10 mg/kg dose in a 25g mouse (requiring 0.125 mL), you would dilute the stock accordingly in the vehicle. Ensure the final DMSO concentration is at a non-toxic level (typically ≤10%). Vortex the final solution thoroughly before administration.

Protocol 2: Oral Gavage Administration in Mice

  • Animal Handling: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.

  • Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle (e.g., 20-22 gauge for an adult mouse). Gently insert the needle into the mouth, aiming towards the back of the throat. Allow the mouse to swallow the tip of the needle.

  • Advancement to Esophagus: Once the needle is past the pharynx, gently advance it down the esophagus into the stomach. There should be no resistance. If resistance is felt, withdraw the needle and try again.

  • Substance Administration: Slowly administer the this compound solution. The volume should not exceed 10 mL/kg body weight.

  • Needle Withdrawal: After administration, gently withdraw the gavage needle in a single, smooth motion.

  • Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.

Signaling Pathway and Experimental Workflow Diagrams

Nodakenin_VLDLR_Signaling_Pathway This compound This compound VLDLR VLDLR This compound->VLDLR Inhibits MEK MEK VLDLR->MEK ERK ERK1/2 MEK->ERK Adipogenesis Adipogenesis & Inflammation ERK->Adipogenesis Promotes Nodakenin_NFkB_Signaling_Pathway This compound This compound TRAF6 TRAF6 This compound->TRAF6 Inhibits IKK IKK TRAF6->IKK IkBa IκBα IKK->IkBa Phosphorylates & Degrades NFkB NF-κB IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates Nodakenin_PERK_Signaling_Pathway This compound This compound ER_Stress ER Stress This compound->ER_Stress Induces PERK PERK ER_Stress->PERK Activates eIF2a eIF2α PERK->eIF2a Phosphorylates ATF4 ATF4 eIF2a->ATF4 Upregulates CHOP CHOP ATF4->CHOP Upregulates Apoptosis Apoptosis CHOP->Apoptosis Promotes Experimental_Workflow_Oral_Gavage Start Start Prep_this compound Prepare this compound Dosing Solution Start->Prep_this compound Weigh_Animal Weigh Animal & Calculate Dose Prep_this compound->Weigh_Animal Administer Administer via Oral Gavage Weigh_Animal->Administer Monitor Monitor Animal for Adverse Effects Administer->Monitor Endpoint Collect Samples & Measure Endpoints Monitor->Endpoint End End Endpoint->End

References

Nodakenin Technical Support Center: Troubleshooting Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Nodakenin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand potential off-target effects of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known targets?

This compound is a coumarin glucoside isolated from the roots of Angelica gigas and other plants. It is recognized for a variety of biological activities, including anti-inflammatory, anti-cancer, neuroprotective, and anti-obesity effects. Its primary known targets are involved in multiple signaling pathways, including but not limited to:

  • Anti-inflammatory pathways: Inhibition of the NF-κB and MAPK signaling pathways.[1][2]

  • Anti-cancer pathways: Induction of ROS-dependent apoptosis and ER stress.[3][4][5]

  • Melanogenesis regulation: Inhibition of the ERK/MSK1/CREB/MITF pathway.

  • Neuroprotection: Amelioration of memory disruption through cholinergic signaling.[6]

  • Metabolic regulation: Inhibition of the VLDLR signaling pathway.[7]

Q2: What are the potential off-target effects of this compound?

While specific off-target screening against a broad panel of receptors and kinases is not extensively published, the known multi-target nature of this compound means that its effects can extend beyond a single intended pathway in a given experiment. For example, if you are studying this compound's anti-inflammatory effects through the NF-κB pathway, its simultaneous induction of ROS could be considered an "off-target" effect in your specific experimental context. Researchers should be aware of its broad activity to avoid misinterpretation of results.

Q3: How can I differentiate between on-target and off-target effects in my experiment?

Distinguishing between on-target and off-target effects requires careful experimental design. This includes:

  • Using specific inhibitors or activators: Combine this compound treatment with known inhibitors or activators of the suspected off-target pathway to see if the observed effect is altered.

  • Gene knockdown/knockout: Utilize siRNA, shRNA, or CRISPR/Cas9 to silence the expression of the intended target or potential off-target proteins and observe the impact on this compound's effects.

  • Dose-response analysis: A thorough dose-response study can help to determine if the on-target and off-target effects occur at different concentration ranges.

Q4: What are typical working concentrations for this compound in in vitro and in vivo experiments?

The effective concentration of this compound can vary significantly depending on the cell type, experimental model, and the biological effect being studied. The table below summarizes some reported concentrations.

Experimental Model Concentration Range Observed Effect Reference
Breast Cancer Cell Lines (MCF-7, MDAMB231)10-50 µMInhibition of cell viability, induction of apoptosis[3]
LPS-induced RAW 264.7 Macrophages25-100 µMInhibition of NO production[2]
Scopolamine-induced memory impairment in mice10 mg/kg (p.o.)Reversal of cognitive impairment[6]
High-fat diet-induced obese mice10, 25, 50 mg/kg (p.o.)Suppression of weight gain and dyslipidemia[7]
LPS-induced liver injury in mice10 and 30 mg/kg (i.p.)Reduction in serum aminotransferase levels[1]

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound in your experiments.

Problem 1: Unexpected or contradictory results in cell viability assays.

  • Possible Cause: this compound is known to induce ROS-dependent apoptosis in some cell lines (e.g., breast cancer cells)[3][4][5]. This pro-apoptotic effect might conflict with an expected cytoprotective or anti-inflammatory outcome in other contexts.

  • Troubleshooting Steps:

    • Measure ROS levels: Use a fluorescent probe like DCFDA to quantify intracellular ROS production following this compound treatment.

    • Co-treatment with an antioxidant: Treat cells with an antioxidant like N-acetylcysteine (NAC) alongside this compound to determine if the unexpected effect on cell viability is ROS-dependent.

    • Assess markers of apoptosis: Perform assays for caspase activation (e.g., caspase-3/7 activity assay) or use Annexin V/PI staining to confirm if apoptosis is being induced.

Problem 2: Modulation of a signaling pathway unrelated to your primary hypothesis.

  • Possible Cause: this compound's broad activity means it can modulate multiple pathways simultaneously. For instance, while investigating its role in inhibiting adipogenesis, you might observe unexpected changes in inflammatory markers.

  • Troubleshooting Steps:

    • Pathway analysis: Use techniques like Western blotting or qPCR to profile the activation state of key proteins in related pathways (e.g., probing for phosphorylated NF-κB, MAPKs, or ER stress markers).

    • Consult the literature: Review published studies on this compound to see if the observed cross-talk has been previously reported in other models.

    • Refine your hypothesis: Consider if the observed multi-pathway modulation is a part of this compound's mechanism of action in your system.

Experimental Protocols

1. Western Blotting for NF-κB and MAPK Pathway Activation

  • Objective: To assess the effect of this compound on the activation of key inflammatory signaling pathways.

  • Methodology:

    • Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) at an appropriate density and allow them to adhere overnight. Pre-treat with various concentrations of this compound for 1-2 hours, followed by stimulation with an inflammatory agent (e.g., LPS) for the desired time.

    • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against phosphorylated and total forms of p65 (NF-κB), p38, ERK1/2, and JNK overnight at 4°C.

    • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

2. Cell Viability Assay (MTT Assay)

  • Objective: To determine the effect of this compound on cell proliferation and viability.

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate and allow them to attach for 24 hours.

    • Treatment: Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.

    • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl).

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Visualizations

Nodakenin_Signaling_Pathways cluster_inflammation Anti-inflammatory Effects cluster_cancer Anti-cancer Effects cluster_melanogenesis Melanogenesis Inhibition LPS LPS TRAF6 TRAF6 LPS->TRAF6 IKK IKK TRAF6->IKK IKB_degradation IKB_degradation IKK->IKB_degradation NFkB_activation NFkB_activation IKB_degradation->NFkB_activation releases Pro_inflammatory_cytokines Pro_inflammatory_cytokines NFkB_activation->Pro_inflammatory_cytokines induces Nodakenin_inflam This compound Nodakenin_inflam->TRAF6 Nodakenin_inflam->IKK Nodakenin_cancer This compound ROS_generation ROS_generation Nodakenin_cancer->ROS_generation ER_Stress ER_Stress ROS_generation->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis alpha_MSH alpha_MSH PKA PKA alpha_MSH->PKA CREB_phos CREB_phos PKA->CREB_phos MITF_expression MITF_expression CREB_phos->MITF_expression ERK_phos ERK_phos MSK1_phos MSK1_phos ERK_phos->MSK1_phos MSK1_phos->CREB_phos Tyrosinase Tyrosinase MITF_expression->Tyrosinase Nodakenin_melan This compound Nodakenin_melan->ERK_phos

Caption: Overview of this compound's main signaling pathways.

Troubleshooting_Workflow Start Unexpected Experimental Result Hypothesize Hypothesize Potential Off-Target Pathway Start->Hypothesize Literature Review Literature for Known this compound Activities Hypothesize->Literature Experiment Design Experiment to Test Hypothesis (e.g., co-treatment with inhibitor, pathway-specific assays) Literature->Experiment Analyze Analyze Results Experiment->Analyze Confirmed Off-Target Effect Confirmed Analyze->Confirmed Hypothesis Supported NotConfirmed Off-Target Effect Not Confirmed Analyze->NotConfirmed Hypothesis Not Supported Revise Revise Hypothesis NotConfirmed->Revise

Caption: Workflow for troubleshooting off-target effects.

Logical_Relationship This compound This compound Treatment Intended_Pathway Intended Target Pathway (e.g., NF-kB Inhibition) This compound->Intended_Pathway Potential_Off_Target Potential Off-Target Pathway (e.g., ROS Induction) This compound->Potential_Off_Target Observed_Phenotype Observed Cellular Phenotype Intended_Pathway->Observed_Phenotype Potential_Off_Target->Observed_Phenotype contributes to

Caption: Logical relationship of on-target and off-target effects.

References

Technical Support Center: Optimizing Nodakenin Extraction Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing the extraction of Nodakenin from natural sources. This guide offers troubleshooting advice, frequently asked questions, detailed protocols, and quantitative data to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what makes its extraction challenging?

A1: this compound is a coumarin glucoside, a type of natural chemical compound, that has been isolated from plants such as Peucedanum decursivum and Angelica gigas.[1][2] It is recognized for its anti-inflammatory, neuroprotective, and neurogenic activities.[1] The challenges in its extraction lie in its relatively low concentrations within the plant matrix and its susceptibility to degradation under certain conditions, such as high temperatures.[3][4] Efficiently separating it from a complex mixture of other phytochemicals while maintaining its structural integrity is crucial for achieving a high yield.

Q2: What are the primary plant sources for this compound extraction?

A2: this compound is primarily extracted from the roots of plants belonging to the Apiaceae family. The most commonly cited sources are Peucedanum praeruptorum Dunn and Angelica gigas Nakai.[3][5][6] It is important to note that the concentration of this compound can vary significantly between different species and even within the same species depending on factors like harvest time and growing conditions.[7][8]

Q3: Which solvents are most effective for extracting this compound?

A3: The choice of solvent is a critical factor in this compound extraction. This compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and dimethyl formamide.[1] For extraction from plant material, ethanol, particularly a 70% ethanol solution, has been shown to be effective, especially when combined with methods like sonication.[5] Methanol is also a common solvent used for extracting coumarins.[9] The optimal solvent choice depends on the specific extraction technique being employed.[10]

Q4: How do temperature and extraction time impact this compound yield?

A4: Temperature and time are interdependent factors that significantly affect extraction efficiency. While higher temperatures can improve extraction efficiency by increasing solvent penetration and compound solubility, they also pose a risk of thermal degradation for this compound.[3][11] For instance, in subcritical-water extraction, the highest yield for this compound was achieved at 150°C for 10 minutes; higher temperatures led to decreased yields due to degradation.[3][4] Similarly, for sonication with 70% ethanol, an extraction time of 45 minutes was found to be optimal.[5] Prolonged exposure to heat can lead to the breakdown of the target compound.[12]

Troubleshooting Guide

This guide addresses specific issues that may arise during the this compound extraction process.

Problem Potential Cause Recommended Solution
Low Yield of Crude this compound Extract 1. Inappropriate Solvent: The solvent's polarity may not be optimal for this compound.[13] 2. Suboptimal Conditions: Extraction time, temperature, or solid-to-liquid ratio may be inadequate.[13][14] 3. Insufficient Pulverization: Coarse plant material limits solvent access to the target compounds.[13] 4. Compound Degradation: Excessive heat or prolonged extraction can degrade this compound.[3][8]1. Solvent Optimization: Test solvents with varying polarities. A 70% ethanol solution is a good starting point for sonication-assisted extraction.[5] 2. Parameter Optimization: Systematically vary the temperature, time, and solid-to-liquid ratio to find the optimal conditions for your specific plant material and method.[14][15] 3. Sample Preparation: Grind the dried plant material to a fine, consistent powder (e.g., 40-mesh) to increase the surface area for extraction.[13] 4. Control Temperature: For heat-based methods, carefully control the temperature to avoid exceeding this compound's degradation point. The optimal temperature for subcritical-water extraction is around 150°C.[3]
Degradation of this compound During Extraction 1. Excessive Temperature: High temperatures, especially for prolonged periods, can cause thermal degradation.[3][16] 2. Presence of Water: In certain extraction methods, the presence of water can affect the stability of similar compounds, especially at high temperatures.[17] 3. Light Exposure: Some coumarins are sensitive to light, which can lead to degradation.1. Temperature Monitoring: Lower the extraction temperature or reduce the extraction time. For subcritical-water extraction, yields decrease at temperatures above 170°C.[3] 2. Solvent Selection: Use solvents that are known to stabilize the compound. For instance, carnosic acid, another natural compound, is more stable in oil and ethanol than in aqueous solutions.[17] 3. Protect from Light: Conduct the extraction and subsequent processing steps in a dark environment or using amber-colored glassware to minimize light exposure.
Inconsistent Yields Between Batches 1. Variability in Plant Material: The concentration of this compound can differ based on the plant's age, harvest time, and storage conditions.[18] 2. Inconsistent Sample Preparation: Variations in particle size can lead to inconsistent extraction efficiency.[8] 3. Fluctuations in Extraction Parameters: Minor deviations in temperature, time, or solvent ratio can impact the final yield.1. Standardize Plant Material: Whenever possible, use plant material from the same source and harvest. Document the specifics of the material used.[8] 2. Uniform Particle Size: Standardize the grinding and sieving process to ensure a consistent particle size for all extractions. 3. Maintain Consistent Conditions: Precisely control all extraction parameters using calibrated equipment to ensure reproducibility.

Data Presentation: this compound Extraction Yields

The following table summarizes quantitative data on this compound yields obtained through different extraction methods and conditions.

Extraction Method Plant Source Solvent Temperature (°C) Time (min) Stirring Speed (rpm) This compound Yield (mg/g of raw material) Reference
Subcritical-Water Extraction (SWE)Angelica gigas NakaiWater15010N/A4.33 ± 0.18[3],[4]
Subcritical-Water Extraction (SWE)Angelica gigas NakaiWater17010N/ALower than at 150°C[3]
SonicationPeucedanum praeruptorum Dunn70% EthanolN/A45N/AOptimized but not quantified in source[5]

Experimental Protocols

Protocol 1: Subcritical-Water Extraction (SWE) of this compound

This protocol is based on the pilot-scale extraction from Angelica gigas Nakai.[3][4]

  • Preparation: Dry the roots of Angelica gigas Nakai and grind them into a fine powder.

  • Extraction: a. Load the powdered plant material into the extraction vessel of a pilot-scale SWE system. b. Pressurize the system with water as the solvent. c. Set the extraction temperature to 150°C. d. Set the extraction time to 10 minutes. e. If the system allows, maintain a consistent flow rate and pressure.

  • Post-Extraction: a. Rapidly cool the extraction vessel. b. Collect the extract and filter it to remove solid plant residue. c. The resulting aqueous extract can be concentrated and prepared for analysis or further purification.

Protocol 2: Sonication-Assisted Solvent Extraction of this compound

This protocol is adapted from the methodology for extracting coumarins from Peucedanum praeruptorum Dunn.[5]

  • Preparation: Dry and pulverize the roots of Peucedanum praeruptorum Dunn.

  • Extraction: a. Weigh a precise amount of the powdered plant material and place it in an extraction flask. b. Add a 70% ethanol solution at a specific solid-to-liquid ratio. c. Place the flask in an ultrasonic bath. d. Sonicate the mixture for 45 minutes at a controlled temperature.

  • Post-Extraction: a. Filter the mixture to separate the extract from the solid residue. b. The ethanol extract can be concentrated under reduced pressure to yield the crude extract.

Protocol 3: HPLC-DAD Quantification of this compound

This protocol outlines a validated method for the quantitative analysis of this compound.[5]

  • Standard Preparation: Accurately weigh a this compound standard and dissolve it in 70% ethanol to create a stock solution (e.g., 400 µg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve a known quantity of the dried extract in 70% ethanol, filter through a 0.45 µm syringe filter, and transfer to an HPLC vial.

  • Chromatographic Conditions:

    • Column: Phenomenex Luna C18 (5 µm, 4.6 × 250 mm) or equivalent.

    • Mobile Phase: A gradient of distilled water with 0.1% phosphoric acid (A) and acetonitrile with 0.1% phosphoric acid (B).

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode-Array Detector (DAD) set to a wavelength of 330 nm.

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the standards and samples. Construct a calibration curve from the standards and use it to determine the concentration of this compound in the samples.

Visualizations

Caption: General workflow for this compound extraction and analysis.

Troubleshooting_Low_Yield Troubleshooting Logic for Low this compound Yield Start Low this compound Yield Detected Q1 Is the plant material standardized (source, age, particle size)? Start->Q1 A1_No Standardize plant material: - Consistent source/harvest - Grind to uniform fine powder Q1->A1_No No Q2 Is the extraction solvent optimal? Q1->Q2 Yes A1_No->Q2 A2_No Test different solvents/polarities. (e.g., 70% Ethanol, Methanol) Q2->A2_No No Q3 Are extraction parameters (Temp, Time, Ratio) optimized? Q2->Q3 Yes A2_No->Q3 A3_No Systematically optimize parameters. Avoid excessive heat/time to prevent degradation. Q3->A3_No No End Yield Improved Q3->End Yes A3_No->End

Caption: Troubleshooting logic for low this compound extraction yields.

Caption: Factors influencing this compound extraction efficiency.

References

Nodakenin Stability and Degradation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Nodakenin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound and to troubleshoot potential degradation issues during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a natural coumarin glucoside, specifically a furanocoumarin, isolated from the roots of plants such as Angelica gigas.[1] As a bioactive compound with various pharmacological activities, including neuroprotective and anti-inflammatory effects, maintaining its structural integrity is crucial for accurate experimental results and potential therapeutic applications.[1][2] Like many natural products, this compound is susceptible to degradation under certain environmental conditions, which can lead to a loss of activity and the formation of unknown impurities.

Q2: What are the primary factors that can cause this compound degradation?

Based on the chemical properties of this compound and related coumarin compounds, the primary factors that can induce degradation include:

  • pH: Coumarins can be unstable under alkaline conditions.

  • Temperature: Elevated temperatures can lead to the degradation of this compound.

  • Light: As a furanocoumarin, this compound is likely susceptible to photodegradation upon exposure to UV light.

  • Enzymatic Activity: In biological systems, this compound can undergo deglycosylation to its aglycone, Nodakenetin.

Q3: How can I detect this compound degradation in my samples?

The most common method for detecting and quantifying this compound and its potential degradation products is High-Performance Liquid Chromatography (HPLC), typically with UV detection. A stability-indicating HPLC method should be used to separate the intact this compound from any degradants.

Q4: What are the likely degradation pathways for this compound?

  • Hydrolysis of the glycosidic bond: This would result in the cleavage of the glucose molecule, yielding the aglycone, Nodakenetin . This can be catalyzed by acid, base, or enzymes (β-glucosidases).

  • Opening of the lactone ring: The coumarin lactone ring is susceptible to hydrolysis under alkaline conditions, leading to the formation of a carboxylate salt of a coumarinic acid derivative. This process is often reversible upon acidification.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Problem Potential Cause Troubleshooting Steps & Solutions
Loss of this compound peak intensity in HPLC analysis over time. Degradation in solution. 1. Check the pH of your solvent: If the solvent is alkaline, consider buffering it to a neutral or slightly acidic pH (e.g., pH 5-7).2. Protect from light: Store this compound solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.3. Control the temperature: Store stock solutions and samples at low temperatures (e.g., 2-8°C or frozen at -20°C) to minimize thermal degradation. Prepare fresh working solutions daily if possible.
Appearance of a new, earlier eluting peak in the chromatogram. Hydrolysis to Nodakenetin. 1. This is a common degradation pathway. To confirm, if a Nodakenetin standard is available, compare its retention time with the new peak.2. To prevent this, avoid harsh acidic or basic conditions and high temperatures. If working with biological matrices, consider adding a β-glucosidase inhibitor if enzymatic degradation is suspected.
Inconsistent results in cell-based assays. Degradation in cell culture media. 1. Assess the stability of this compound in your specific cell culture medium at 37°C over the time course of your experiment.2. Prepare fresh this compound-containing media for each experiment and minimize the pre-incubation time.3. Consider the potential for enzymatic degradation by cellular enzymes.
Precipitation of the compound from aqueous solutions. Poor solubility. 1. this compound is soluble in methanol and DMSO. For aqueous solutions, prepare a concentrated stock in an appropriate organic solvent and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.2. The use of co-solvents or solubilizing agents may be necessary for higher concentrations in aqueous media.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Analysis

This protocol provides a general guideline for developing an HPLC method to assess the stability of this compound. Method optimization will be required for specific instrumentation and sample matrices.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using:

    • Solvent A: Water with 0.1% formic acid or phosphoric acid.

    • Solvent B: Acetonitrile or methanol.

    • Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer at a wavelength of approximately 330 nm.

  • Column Temperature: 25-30°C.

  • Injection Volume: 10-20 µL.

  • Procedure:

    • Prepare a stock solution of this compound in methanol or DMSO.

    • Prepare working standards by diluting the stock solution with the mobile phase.

    • Inject the standards to determine the retention time and peak area of intact this compound.

    • Analyze stressed samples (e.g., after exposure to acid, base, heat, or light) to observe any new peaks corresponding to degradation products and a decrease in the this compound peak area.

Protocol 2: Forced Degradation Study Outline for this compound

To understand the degradation pathways and develop a truly stability-indicating method, a forced degradation study should be performed.

  • Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60-80°C for several hours.

  • Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at room temperature for a shorter duration (e.g., 30-60 minutes) due to the higher reactivity of coumarins in basic conditions.

  • Oxidative Degradation: Treat this compound solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Expose a solid sample or solution of this compound to dry heat (e.g., 105°C) or in solution at a high temperature (e.g., 80°C).

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm or 365 nm) in a photostability chamber.

Note: For all stress conditions, samples should be taken at various time points and analyzed by the stability-indicating HPLC method to track the degradation process.

Data Presentation

Table 1: Summary of Potential this compound Degradation Under Stressed Conditions (Hypothetical Data)

Stress ConditionReagent/ParameterIncubation Time (hours)Temperature (°C)% Degradation of this compoundMajor Degradation Products
Acidic0.1 M HCl880~15%Nodakenetin
Basic0.1 M NaOH125>90%Coumarinic acid derivative
Oxidative3% H₂O₂2425~10%Oxidized derivatives
Thermal (Solution)Water2480~5%Nodakenetin
PhotolyticUV Light (254 nm)425~40%Photodegradation products

Disclaimer: This table presents hypothetical data based on the known chemistry of related compounds. Actual degradation rates and products for this compound need to be experimentally determined.

Visualizations

Nodakenin_Degradation_Pathways This compound This compound Nodakenetin Nodakenetin (Aglycone) This compound->Nodakenetin Acid/Base/Enzyme Hydrolysis Coumarinic_Acid_Derivative Coumarinic Acid Derivative (Lactone Ring Opened) This compound->Coumarinic_Acid_Derivative Alkaline Hydrolysis Photodegradation_Products Photodegradation Products This compound->Photodegradation_Products UV Light

Caption: Potential degradation pathways of this compound.

Experimental_Workflow_for_Stability_Testing cluster_stress Forced Degradation Acid Acidic HPLC_Analysis Stability-Indicating HPLC Analysis Acid->HPLC_Analysis Analyze Stressed Samples Base Basic Base->HPLC_Analysis Analyze Stressed Samples Oxidative Oxidative Oxidative->HPLC_Analysis Analyze Stressed Samples Thermal Thermal Thermal->HPLC_Analysis Analyze Stressed Samples Photolytic Photolytic Photolytic->HPLC_Analysis Analyze Stressed Samples Nodakenin_Sample This compound Sample (in solution or solid) Nodakenin_Sample->Acid Expose to Stress Nodakenin_Sample->Base Expose to Stress Nodakenin_Sample->Oxidative Expose to Stress Nodakenin_Sample->Thermal Expose to Stress Nodakenin_Sample->Photolytic Expose to Stress Data_Analysis Data Analysis (% Degradation, Peak Purity) HPLC_Analysis->Data_Analysis

Caption: Workflow for this compound stability testing.

References

Addressing Batch-to-Batch Variability of Commercial Nodakenin: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Nodakenin. This resource is designed for researchers, scientists, and drug development professionals to address the potential challenges arising from batch-to-batch variability of commercially available this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound is a coumarin glucoside first isolated from Peucedanum decursivum Maxim and also found in other plants like Angelica gigas.[1] It is known to possess a range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[1][2]

Q2: What is the typical purity of commercial this compound?

A2: Commercial this compound is typically available at a high purity, often stated as ≥98% as determined by High-Performance Liquid Chromatography (HPLC).[3] However, it is crucial to verify the purity of each new batch as trace impurities can vary.

Q3: Why is batch-to-batch variability a concern for natural products like this compound?

A3: Natural products are susceptible to variability due to factors such as the geographical source of the plant material, harvesting time, extraction and purification methods, and storage conditions. These factors can influence the purity profile and the presence of minor, biologically active related compounds, which may affect experimental outcomes.

Q4: What are the potential impurities in commercial this compound?

Q5: How should I store this compound to ensure its stability?

A5: this compound should be stored at 2-10°C in a well-closed container to maintain its stability.[5][6]

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your experiments with this compound.

Problem Potential Cause Recommended Action
Inconsistent biological activity between batches 1. Variation in Purity: The actual purity of the new batch may be lower than specified. 2. Presence of Bioactive Impurities: Minor components in one batch may have agonistic or antagonistic effects. 3. Degradation of this compound: Improper storage or handling may have led to degradation.1. Perform Quality Control: Run an in-house HPLC analysis to verify the purity of the new batch against a reference standard or a previously well-characterized "golden batch." 2. Analyze Impurity Profile: If possible, use LC-MS to identify any significant differences in the impurity profile between batches. 3. Confirm Identity: Use ¹H-NMR to confirm the chemical structure of the this compound in the new batch. 4. Check Storage: Ensure the compound has been stored correctly according to the supplier's instructions.
Poor solubility in aqueous media 1. Inherent low water solubility: this compound, like many natural products, has limited solubility in aqueous solutions. 2. Precipitation upon dilution: Adding a concentrated organic stock solution directly to an aqueous buffer can cause the compound to precipitate.1. Use an appropriate solvent: Prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol. 2. Optimize final solvent concentration: Keep the final concentration of the organic solvent in your assay medium as low as possible (typically <0.5%) to avoid solvent-induced artifacts. 3. Perform serial dilutions: Instead of a single large dilution, perform serial dilutions of the stock solution in the assay medium. 4. Gentle warming or sonication: Briefly warming the solution to 37°C or using a sonicator bath can aid in dissolution. However, avoid prolonged heating to prevent degradation.
Unexpected or off-target effects 1. Presence of unknown impurities: The batch may contain impurities with off-target biological activities. 2. Compound degradation: Degradation products may have different biological activities than the parent compound.1. Thoroughly review the Certificate of Analysis (CoA): Check for any information on impurities. 2. Perform a dose-response curve: This can help determine if the observed effect is concentration-dependent and consistent with the expected pharmacology of this compound. 3. Include appropriate controls: Always include a vehicle control (the solvent used to dissolve this compound) in your experiments to rule out solvent effects.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of this compound

This protocol provides a general method for the reversed-phase HPLC analysis of this compound purity.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or Acetic Acid

  • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Solvent A: Water with 0.1% TFA or 1.0% acetic acid.

    • Solvent B: Acetonitrile with 0.1% TFA or 1.0% acetic acid.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or DMSO) to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 analytical column.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: 330 nm.[3][6]

    • Column Temperature: 30-40°C.[7]

    • Gradient Elution: A typical gradient could be:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

  • Data Analysis:

    • Integrate the peak areas of all detected peaks.

    • Calculate the purity of this compound using the area normalization method:

      • % Purity = (Area of this compound peak / Total area of all peaks) x 100

Protocol 2: Western Blot for Assessing this compound's Effect on the NF-κB Pathway

This protocol outlines the steps to investigate the effect of this compound on the nuclear translocation of NF-κB p65, a key event in NF-κB pathway activation.

Materials:

  • Cell line (e.g., RAW 264.7 macrophages)

  • Cell culture medium and supplements

  • This compound

  • LPS (lipopolysaccharide) for stimulation

  • Primary antibody against NF-κB p65

  • Primary antibody against a loading control (e.g., β-actin or GAPDH for cytoplasmic fraction, Lamin B1 for nuclear fraction)

  • Secondary antibody conjugated to HRP

  • Reagents for nuclear and cytoplasmic extraction

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density and allow them to adhere overnight.

    • Pre-treat cells with different concentrations of this compound for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a time known to induce NF-κB translocation (e.g., 30-60 minutes).

  • Fractionation of Cytoplasmic and Nuclear Proteins:

    • Harvest the cells and perform subcellular fractionation to separate cytoplasmic and nuclear extracts according to a standard protocol or a commercial kit.

  • Western Blotting:

    • Determine the protein concentration of each fraction.

    • Separate equal amounts of protein from the cytoplasmic and nuclear fractions on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against NF-κB p65.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip and re-probe the membrane with antibodies for loading controls to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for NF-κB p65 in both the cytoplasmic and nuclear fractions.

    • Normalize the NF-κB p65 signal to the respective loading control.

    • Compare the nuclear-to-cytoplasmic ratio of NF-κB p65 across different treatment groups. A decrease in the nuclear signal in this compound-treated, LPS-stimulated cells compared to LPS-stimulated cells alone would indicate inhibition of NF-κB translocation.

Visualizations

Signaling Pathways and Workflows

Nodakenin_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 IKK IKK TRAF6->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Cytoplasm Cytoplasm Nucleus Nucleus Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB_nuc->Inflammatory_Genes This compound This compound This compound->TRAF6

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

Experimental_Workflow Start Start: Inconsistent Results Check_Purity Check Purity of New Batch (HPLC) Start->Check_Purity Compare_CoA Compare CoA with Previous Batch Start->Compare_CoA Purity_OK Purity ≥ 98%? Check_Purity->Purity_OK Repurify Consider Repurification or Source New Batch Purity_OK->Repurify No Check_Solubility Review Solubilization Protocol Purity_OK->Check_Solubility Yes Repurify->Start Solubility_OK Is Compound Fully Dissolved in Assay Medium? Check_Solubility->Solubility_OK Optimize_Solubility Optimize Solubilization: - Lower final concentration - Use co-solvents - Gentle warming/sonication Solubility_OK->Optimize_Solubility No Review_Protocol Review Experimental Protocol and Controls Solubility_OK->Review_Protocol Yes Optimize_Solubility->Check_Solubility End Consistent Results Review_Protocol->End

Caption: Troubleshooting workflow for inconsistent experimental results.

MAPK_Pathway Stimulus Stimulus (e.g., Growth Factors, Stress) Receptor Receptor Stimulus->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors P Cellular_Response Cellular Response (Proliferation, Differentiation, etc.) Transcription_Factors->Cellular_Response This compound This compound This compound->MEK Inhibition of Phosphorylation

Caption: Postulated inhibitory effect of this compound on the MAPK/ERK pathway.

References

Mitigating Nodakenin-induced cytotoxicity in non-cancerous cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the cytotoxic effects of Nodakenin in non-cancerous cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it cytotoxic?

A1: this compound is a coumarin glucoside that has been investigated for its anti-inflammatory, anti-oxidant, and anti-cancer properties.[1] Its cytotoxicity, particularly in cancer cells, is linked to its ability to induce apoptosis (programmed cell death) through multiple mechanisms.[2][3]

Q2: What is the primary mechanism of this compound-induced cytotoxicity?

A2: this compound induces cytotoxicity primarily by generating Reactive Oxygen Species (ROS) and inducing Endoplasmic Reticulum (ER) stress.[2][3][4] This leads to the activation of the PERK-mediated signaling pathway, an increase in intracellular calcium (Ca2+), and ultimately, caspase-dependent apoptosis.[2][3][4]

Q3: Is this compound cytotoxic to all cell types?

A3: The cytotoxic effects of this compound are concentration-dependent and can vary between cell lines.[2] While it is often studied for its potent effects on cancer cells, it can also impact the viability of non-cancerous cells, necessitating careful dose-response studies and mitigation strategies.

Q4: How can I begin to mitigate this compound's cytotoxicity in my non-cancerous control cells?

A4: Initial mitigation steps include:

  • Titrating the Concentration: Perform a thorough dose-response experiment to identify the lowest effective concentration for your desired effect and the highest concentration that is non-toxic to your control cells.

  • Using a Caspase Inhibitor: Since this compound induces caspase-dependent apoptosis, co-treatment with a pan-caspase inhibitor like Z-VAD-FMK can suppress apoptotic cell death.[2][3][4]

  • Introducing Antioxidants: Given that this compound's effects are ROS-dependent, pre-treating cells with an antioxidant like N-acetylcysteine (NAC) may reduce cytotoxicity.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High cytotoxicity in non-cancerous control cells at low this compound concentrations. Cell Line Sensitivity: Your specific non-cancerous cell line may be particularly sensitive.Perform a detailed dose-response curve starting from very low concentrations to determine the precise IC50 value for your cell line.
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.5% for DMSO). Always include a vehicle-only control in your experiments.[5]
Compound Instability: this compound may degrade in the culture medium, forming toxic byproducts.Prepare fresh this compound solutions for each experiment and avoid repeated freeze-thaw cycles.[5]
Inconsistent results between cytotoxicity assay replicates. Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to high variability.Visually inspect plates after seeding to ensure even cell distribution. Use calibrated pipettes and proper technique.
Edge Effects: Wells on the perimeter of a multi-well plate are prone to evaporation, affecting cell growth and compound concentration.Avoid using the outer wells for experimental samples. Fill them with sterile PBS or medium to maintain humidity.[5][6]
Assay Interference: this compound might directly interact with the assay reagents (e.g., MTT reagent), leading to false readings.Run a cell-free control by adding this compound to the assay reagents to check for direct chemical reactions. Consider using an orthogonal assay with a different detection principle (e.g., LDH release vs. ATP-based).[5]
Cytotoxicity is observed, but the mechanism (apoptosis vs. necrosis) is unclear. Multiple Cell Death Pathways: High concentrations of a compound can induce necrosis even if the primary mechanism at lower concentrations is apoptosis.Perform assays that can distinguish between different cell death pathways, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

Quantitative Data Summary

The following table summarizes the dose-dependent effect of this compound on the viability and cytotoxicity of various cell lines as reported in the literature.

Cell LineCell TypeThis compound Conc. (µM)Effect on Cell ViabilityEffect on LDH Release (Cytotoxicity)Reference
MCF10A Normal Breast10 - 50Not significantNot significant[2][4]
MCF-7 Breast Cancer10 - 50Dose-dependent decreaseDose-dependent increase[2][7]
MDAMB231 Breast Cancer10 - 50Dose-dependent decreaseDose-dependent increase[2][7]

Visualizing Key Processes

Nodakenin_Pathway This compound This compound ROS ↑ ROS Generation This compound->ROS ER_Stress ER Stress ROS->ER_Stress PERK ↑ p-PERK / p-eIF2α ER_Stress->PERK Ca2 ↑ Intracellular Ca2+ ER_Stress->Ca2 Casp9 ↑ Cleaved Caspase-9 PERK->Casp9 Ca2->Casp9 Casp3 ↑ Cleaved Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis Seed Seed non-cancerous cells in 96-well plate Incubate1 Incubate 24h (allow attachment) Seed->Incubate1 Treatment Treat cells: 1. Vehicle Control 2. This compound 3. Mitigating Agent 4. This compound + Mitigating Agent Incubate1->Treatment Incubate2 Incubate for desired exposure time (e.g., 24-72h) Treatment->Incubate2 Assay Perform Cytotoxicity Assay (e.g., MTT, LDH) Incubate2->Assay Read Measure signal (Absorbance/Fluorescence) Assay->Read Calculate % Viability / % Cytotoxicity Read->Calculate

Caption: Workflow for assessing mitigation of cytotoxicity.

Troubleshooting_Logic Start High Cytotoxicity Observed in Non-Cancerous Cells Concentration Is this the lowest effective concentration? Start->Concentration Solvent Is the vehicle control also toxic? Concentration->Solvent No Solution1 Action: Perform detailed dose-response titration. Concentration->Solution1 Yes Contamination Are cultures healthy and free of contamination? Solvent->Contamination No Solution2 Action: Lower solvent concentration (e.g., DMSO < 0.5%). Solvent->Solution2 Yes Solution3 Action: Test a fresh batch of cells. Check for mycoplasma. Contamination->Solution3 No Mitigate Consider co-treatment with mitigating agents (e.g., NAC, Z-VAD-FMK). Contamination->Mitigate Yes

Caption: Troubleshooting logic for unexpected cytotoxicity.

Experimental Protocols

Protocol 1: Assessing Cell Viability using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[5][9]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only and no-treatment controls.[9]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[10]

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Assessing Cytotoxicity using LDH Release Assay

This assay quantifies the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[7]

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution

  • Cell culture medium

  • Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT Assay Protocol. Include additional control wells for maximum LDH release.

  • Incubation: Incubate the plate for the desired exposure period.

  • Maximum LDH Release Control: Approximately 45 minutes before the end of the incubation period, add 10 µL of Lysis Buffer to the maximum release control wells.

  • Sample Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement: Measure the absorbance at a wavelength of 490 nm.

  • Calculation: Calculate the percentage of cytotoxicity by comparing the LDH release in treated samples to the spontaneous release (vehicle control) and maximum release (lysed cells) controls.

References

Technical Support Center: Enhancing Nodakenin's Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at enhancing the blood-brain barrier (BBB) penetration of Nodakenin. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols to assist in overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is enhancing its BBB penetration important?

A1: this compound is a coumarin glucoside with demonstrated neuroprotective, anti-inflammatory, and cognitive-enhancing effects[1][2]. Its therapeutic potential for central nervous system (CNS) disorders is significant. However, its intrinsic physicochemical properties suggest poor BBB permeability, limiting its concentration in the brain and thus its therapeutic efficacy. Enhancing its ability to cross the BBB is a critical step in developing this compound as a viable treatment for neurological diseases.

Q2: What are the main challenges to this compound's BBB penetration?

A2: The primary challenges stem from this compound's physicochemical properties. With a molecular weight of 408.4 g/mol and a hydrophilic nature, as indicated by a low predicted lipophilicity (XLOGP3 of -0.7), its ability to passively diffuse across the lipid-rich BBB is limited[3][4]. Furthermore, it may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which would actively pump it out of the brain. The presence of a glucose moiety might also influence its interaction with transporters.

Q3: What are the general strategies to enhance the BBB penetration of a compound like this compound?

A3: Several strategies can be employed:

  • Prodrug Approach: Modifying this compound's structure to create a more lipophilic derivative that can cross the BBB and then convert back to the active this compound in the brain.

  • Nanoparticle-Based Delivery: Encapsulating this compound in nanoparticles (e.g., liposomes, solid lipid nanoparticles, polymeric nanoparticles) to facilitate its transport across the BBB.

  • Inhibition of Efflux Pumps: Co-administering this compound with an inhibitor of efflux transporters like P-gp, if this compound is identified as a substrate.

  • Targeting Endogenous Transporters: Modifying this compound or its carrier to be recognized by influx transporters present at the BBB, such as those for glucose or amino acids.

Troubleshooting Guides

Problem 1: Low or undetectable this compound concentration in the brain in in vivo studies.

Possible Cause 1: Poor BBB permeability due to hydrophilicity.

  • Troubleshooting:

    • Confirm Physicochemical Properties: Refer to Table 1 for this compound's properties. The low lipophilicity is a likely contributor.

    • Implement Enhancement Strategies: Consider developing a lipophilic prodrug of this compound or encapsulating it in a nanoparticle formulation as detailed in the experimental protocols below.

Possible Cause 2: Active efflux by transporters like P-gp or BCRP.

  • Troubleshooting:

    • Perform In Vitro Transporter Assays: Use Caco-2 or MDCK-MDR1 cell models to determine if this compound is a substrate for P-gp or BCRP (see Experimental Protocol 1). An efflux ratio greater than 2 suggests it is a substrate.

    • Co-administration with Inhibitors: If this compound is a substrate, conduct in vivo studies with co-administration of a known P-gp inhibitor (e.g., verapamil, elacridar) to see if brain concentrations increase.

Possible Cause 3: Rapid metabolism in the periphery or brain.

  • Troubleshooting:

    • Pharmacokinetic Studies: Analyze plasma and brain samples at multiple time points to determine the pharmacokinetic profile of this compound.

    • Metabolite Identification: Use LC-MS/MS to identify potential metabolites in plasma and brain homogenates.

Problem 2: Inconsistent results in in vitro BBB models (e.g., Caco-2 or MDCK permeability assays).

Possible Cause 1: Poor cell monolayer integrity.

  • Troubleshooting:

    • Monitor Transepithelial Electrical Resistance (TEER): Ensure TEER values are within the acceptable range for your cell line before and after the experiment. A significant drop in TEER indicates a compromised monolayer.

    • Check Paracellular Marker Permeability: Include a low-permeability marker like Lucifer yellow or mannitol in your assay. High permeability of this marker confirms poor monolayer integrity.

Possible Cause 2: Variability in transporter expression.

  • Troubleshooting:

    • Use Consistent Cell Passages: Use cells within a defined passage number range, as transporter expression can change with excessive passaging.

    • Include Positive and Negative Controls: Always run known P-gp substrates (e.g., digoxin) and non-substrates (e.g., propranolol) to validate assay performance.

Possible Cause 3: Low analytical sensitivity.

  • Troubleshooting:

    • Optimize LC-MS/MS Method: Ensure your analytical method is validated and has a sufficiently low limit of quantification (LLOQ) to detect transported this compound. A previously published method reports an LLOQ of 2.0 ng/mL[5].

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC20H24O9[3]
Molecular Weight408.4 g/mol [3]
XLOGP3-0.7[4]
Solubility≥1.36mg/mL in EtOH with sonication[6]
100 mg/mL in DMSO

Experimental Protocols

Experimental Protocol 1: Determination of this compound as a P-gp Substrate using a Bidirectional Caco-2 Permeability Assay

Objective: To determine if this compound is actively transported by P-glycoprotein.

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the TEER of the cell monolayers. Only use monolayers with TEER values > 300 Ω·cm².

  • Transport Study:

    • Prepare transport buffer (HBSS, pH 7.4).

    • Prepare a stock solution of this compound and dilute to the final concentration (e.g., 10 µM) in the transport buffer.

    • Apical to Basolateral (A-B) Transport: Add the this compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Transport: Add the this compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • Collect samples from the receiver chamber at specified time points.

  • Inhibitor Study: Repeat the transport study in the presence of a known P-gp inhibitor (e.g., 100 µM verapamil) in both chambers.

  • Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of this compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B)

    • Interpretation: An ER > 2.0 suggests that this compound is a substrate for an efflux transporter. A significant reduction in the ER in the presence of a P-gp inhibitor confirms it is a P-gp substrate.

Experimental Protocol 2: Formulation and Characterization of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

Objective: To encapsulate this compound in SLNs to improve its potential for BBB penetration.

Methodology:

  • Preparation of SLNs (Hot Homogenization Method):

    • Lipid Phase: Melt a solid lipid (e.g., stearic acid, 100 mg) at a temperature above its melting point (e.g., 75-80°C).

    • Add this compound (e.g., 20 mg) to the melted lipid and stir until fully dissolved.

    • Aqueous Phase: Heat a surfactant solution (e.g., Tween® 20 in water, 150 µL in 15 mL) to the same temperature as the lipid phase.

    • Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.

    • Homogenization: Subject the coarse emulsion to high-pressure homogenization for several cycles to reduce the particle size.

    • Cooling: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

  • Characterization of SLNs:

    • Particle Size and Polydispersity Index (PDI): Determine using Dynamic Light Scattering (DLS) or Nanoparticle Tracking Analysis (NTA).

    • Zeta Potential: Measure to assess the surface charge and stability of the nanoparticle dispersion.

    • Encapsulation Efficiency (%EE):

      • Separate the unencapsulated this compound from the SLNs by ultracentrifugation.

      • Quantify the amount of free this compound in the supernatant using LC-MS/MS.

      • Calculate %EE using the formula: %EE = [(Total this compound - Free this compound) / Total this compound] * 100

    • Morphology: Visualize the shape and surface of the SLNs using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

Mandatory Visualizations

experimental_workflow cluster_characterization Initial Characterization cluster_invitro In Vitro BBB Model cluster_strategy Enhancement Strategy Development cluster_invivo In Vivo Validation a This compound Physicochemical Properties (MW, LogP) c Caco-2 / MDCK-MDR1 Bidirectional Permeability Assay a->c b In Silico ADMET Prediction (BBB permeability, P-gp substrate) b->c d Determine Efflux Ratio (ER) c->d f Is this compound a P-gp substrate? d->f e Assay with P-gp Inhibitor e->f g Prodrug Synthesis (Increase Lipophilicity) f->g No h Nanoparticle Formulation (e.g., Liposomes, SLNs) f->h No i Co-administration with P-gp Inhibitor f->i Yes j Animal Model (e.g., Rat, Mouse) g->j h->j i->j k In Situ Brain Perfusion or Systemic Administration j->k l Brain Tissue and Plasma Collection k->l m LC-MS/MS Quantification of this compound l->m n Calculate Brain/Plasma Ratio m->n

Caption: Experimental workflow for enhancing this compound's BBB penetration.

signaling_pathway cluster_bbb Blood-Brain Barrier cluster_transporters blood Blood endothelial Endothelial Cell blood->endothelial Passive Diffusion (Lipophilic molecules) brain Brain endothelial->brain Pgp P-glycoprotein (Efflux) Nodakenin_blood This compound endothelial->Nodakenin_blood Efflux? Nodakenin_brain This compound endothelial->Nodakenin_brain Pgp->Nodakenin_blood Active Efflux OATP OATP (Influx) OATP->endothelial Carrier-mediated Influx Nodakenin_blood->endothelial Uptake? Inhibitor P-gp Inhibitor Inhibitor->Pgp Inhibition Prodrug This compound Prodrug (Lipophilic) Prodrug->endothelial Enhanced Passive Diffusion Nanoparticle This compound-loaded Nanoparticle Nanoparticle->endothelial Transcytosis

Caption: Strategies to overcome the blood-brain barrier for this compound delivery.

References

Validation & Comparative

Nodakenin vs. Decursin: A Comparative Analysis of Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The search for novel anti-cancer agents from natural sources has identified numerous compounds with therapeutic potential. Among these, nodakenin and decursin, both derived from the roots of Angelica species, have garnered significant attention for their anti-tumor properties. This guide provides a comprehensive comparison of their anti-cancer activities, supported by experimental data, to aid researchers in drug discovery and development.

Comparative Overview
FeatureThis compoundDecursin
Primary Source Angelica gigas, Angelica dahuricaAngelica gigas, Angelica decursiva[1]
Chemical Class Coumarin GlycosidePyranocoumarin[1]
Key Anti-Cancer Mechanisms Induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, generation of reactive oxygen species (ROS), induction of endoplasmic reticulum (ER) stress.[2][3][4][5]Induction of apoptosis, cell cycle arrest, inhibition of cell proliferation, autophagy, inhibition of angiogenesis, cytotoxicity, and inhibition of invasion and migration.[1][6]
Primary Signaling Pathways PI3K/Akt, MAPK, NF-κB, PERK-mediated ER stress pathway.[2][4][7]PI3K/AKT/mTOR, JAK/STAT, MAPK, Wnt/β-catenin.[6][8]

Quantitative Analysis of Anti-Cancer Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for this compound and decursin across various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines
Cancer TypeCell LineIC50 (µM)Reference
Liver CancerHepG225.3[2]
Lung CancerA54931.7[2]
Breast CancerMCF-7~40 (time-dependent)[3][5]
Breast CancerMDAMB231~40 (time-dependent)[3][5]
Table 2: IC50 Values of Decursin in Cancer Cell Lines
Cancer TypeCell LineIC50 (µM)Reference
Bladder CarcinomaE-J6.0[9]
Prostate CancerDU145 & LNCaP25-100 (dose-dependent growth inhibition)[10]
Head and Neck Squamous Cell CarcinomaHNSCC50-100 (concentration range for anti-proliferative effects)[6]
Bladder and Colon Cancer53J and HCT11650-100 (concentration range for anti-proliferative effects)[6]

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.

Mechanisms of Action and Signaling Pathways

Both this compound and decursin exert their anti-cancer effects through the modulation of multiple cellular signaling pathways, leading to the inhibition of cancer cell growth and induction of cell death.

This compound

This compound's anti-cancer activity is significantly linked to its ability to induce oxidative stress and subsequent endoplasmic reticulum (ER) stress .[3][4][5] This is achieved through the generation of reactive oxygen species (ROS), which triggers the PERK-mediated ER stress signaling pathway.[4] This cascade of events ultimately leads to apoptosis.[3][4][5]

Furthermore, this compound has been shown to inhibit key survival pathways, including the PI3K/Akt and MAPK signaling pathways , and suppress the activity of the pro-inflammatory NF-κB pathway .[2][7] By downregulating these pathways, this compound can inhibit tumor cell proliferation, survival, and angiogenesis.[2]

Decursin

Decursin demonstrates a broader range of reported mechanisms, affecting multiple hallmarks of cancer. It is a potent inducer of apoptosis , mediated through the regulation of the Bcl-2 family of proteins and activation of caspases.[6][11] Decursin also causes cell cycle arrest , primarily at the G1 phase, by downregulating cyclins and cyclin-dependent kinases (CDKs).[6][11]

Decursin has been shown to inhibit several critical signaling pathways, including the PI3K/AKT/mTOR, JAK/STAT, and MAPK pathways .[6] In prostate cancer cells, decursin has been found to inhibit the Wnt/β-catenin pathway by promoting the degradation of β-catenin.[8] Additionally, decursin can inhibit cancer cell invasion and migration and suppress angiogenesis.[1][6]

Visualizing the Mechanisms: Signaling Pathways

To illustrate the molecular mechanisms of this compound and decursin, the following diagrams depict their key signaling pathways.

Nodakenin_Signaling_Pathway This compound This compound ROS ROS Generation This compound->ROS PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt MAPK MAPK Pathway This compound->MAPK NF_kB NF-κB Pathway This compound->NF_kB ER_Stress ER Stress (PERK Pathway) ROS->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis PI3K_Akt->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest MAPK->Cell_Cycle_Arrest Angiogenesis_Inhibition Inhibition of Angiogenesis NF_kB->Angiogenesis_Inhibition Decursin_Signaling_Pathway Decursin Decursin PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Decursin->PI3K_Akt_mTOR JAK_STAT JAK/STAT Pathway Decursin->JAK_STAT MAPK MAPK Pathway Decursin->MAPK Wnt_beta_catenin Wnt/β-catenin Pathway Decursin->Wnt_beta_catenin Cell_Cycle_Arrest Cell Cycle Arrest Decursin->Cell_Cycle_Arrest Angiogenesis_Inhibition Inhibition of Angiogenesis Decursin->Angiogenesis_Inhibition Migration_Inhibition Inhibition of Migration Decursin->Migration_Inhibition Apoptosis Apoptosis PI3K_Akt_mTOR->Apoptosis Proliferation_Inhibition Inhibition of Proliferation JAK_STAT->Proliferation_Inhibition MAPK->Apoptosis Wnt_beta_catenin->Proliferation_Inhibition MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Compound (this compound or Decursin) A->B C 3. Add MTT Reagent and Incubate B->C D 4. Add Solubilizing Agent to Dissolve Formazan C->D E 5. Measure Absorbance (570-590 nm) D->E F 6. Calculate Cell Viability and IC50 E->F

References

A Comparative Analysis of Nodakenin and Other Acetylcholinesterase (AChE) Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Nodakenin, a natural coumarin compound, and other prominent acetylcholinesterase (AChE) inhibitors used in research and clinical practice. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of inhibitory activities, experimental methodologies, and underlying biochemical pathways.

Executive Summary

This compound, a coumarin glucoside, has demonstrated inhibitory activity against acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This guide compares the in vitro efficacy of this compound with established synthetic drugs such as Donepezil, Galantamine, Rivastigmine, and Tacrine. While this compound exhibits a moderate inhibitory potential, it serves as an interesting natural scaffold for further drug development. This guide presents quantitative data in a clear, tabular format, details the standard experimental protocols for assessing AChE inhibition, and provides visual diagrams of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the mechanisms of action and evaluation of these compounds.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potential of this compound and other selected AChE inhibitors is summarized below. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are key parameters for comparing the potency of these compounds. Lower values indicate higher potency.

CompoundTypeIC50 (µM)Ki (µM)Source of AChE
This compound Natural (Coumarin)84.7[1][2]N/AElectric Eel
Donepezil Synthetic0.03 - 0.6010.024Electric Eel / Human
Galantamine Natural (Alkaloid)2.28 - 5.131.08Human
Rivastigmine Synthetic0.0043 - 5.10.52Human
Tacrine Synthetic0.12 - 0.61N/AHuman

Note: IC50 and Ki values can vary depending on the experimental conditions and the source of the enzyme.

Experimental Protocols: Acetylcholinesterase Inhibition Assay

The most widely used method for determining AChE inhibitory activity is the spectrophotometric method developed by Ellman.

Principle:

The Ellman's assay is a colorimetric method that measures the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant sources.

  • Acetylthiocholine iodide (ATCI) as the substrate.

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).

  • Phosphate buffer (0.1 M, pH 8.0).

  • Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Reagent Preparation: Prepare stock solutions of AChE, ATCI, DTNB, and the test inhibitors in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Phosphate buffer.

    • AChE solution.

    • DTNB solution.

    • Varying concentrations of the test inhibitor (or vehicle for control).

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate (ATCI) to all wells.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a specific duration (e.g., 10-15 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

Signaling Pathway of a Cholinergic Synapse

The following diagram illustrates the key events at a cholinergic synapse, the site of action for AChE and its inhibitors.

CholinergicSynapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Acetylcholine) ACh Acetylcholine (ACh) Vesicle->ACh Releases PreSynapse Presynaptic Terminal CaChannel Voltage-gated Ca²⁺ Channel CaChannel->Vesicle Ca²⁺ influx triggers vesicle fusion ActionPotential Action Potential Arrives ActionPotential->CaChannel Opens AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor ACh Receptor ACh->Receptor Binds to Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Choline->PreSynapse Reuptake PostSynapse Postsynaptic Membrane Signal Postsynaptic Signal (Depolarization) Receptor->Signal Initiates

Diagram of a cholinergic synapse showing the release, action, and degradation of acetylcholine.

Enzymatic Action of Acetylcholinesterase and Inhibition

This diagram illustrates the catalytic mechanism of AChE and how inhibitors block this process.

AChE_Mechanism cluster_enzyme AChE Active Site cluster_reaction Normal Reaction cluster_inhibition Inhibition ActiveSite Catalytic Triad (Ser-His-Glu) Intermediate Acyl-Enzyme Intermediate ActiveSite->Intermediate Forms BlockedEnzyme Inhibited Enzyme ActiveSite->BlockedEnzyme AnionicSite Anionic Site ACh Acetylcholine AnionicSite->ACh Guides substrate ACh->ActiveSite Binds to Products Choline + Acetate Intermediate->Products Hydrolyzes to Inhibitor AChE Inhibitor (e.g., this compound) Inhibitor->ActiveSite Binds and blocks

Mechanism of AChE action and its inhibition.

Experimental Workflow for IC50 Determination

The following diagram outlines the key steps in determining the IC50 value of an AChE inhibitor using the Ellman's assay.

IC50_Workflow start Start prep Prepare Reagents: AChE, ATCI, DTNB, Inhibitor Dilutions start->prep setup Set up 96-well Plate: Buffer, AChE, DTNB, Inhibitor prep->setup preincubate Pre-incubate Plate (e.g., 15 min at 37°C) setup->preincubate initiate Initiate Reaction (Add ATCI) preincubate->initiate measure Kinetic Measurement of Absorbance at 412 nm initiate->measure calculate Calculate Reaction Rates and % Inhibition measure->calculate plot Plot % Inhibition vs. log[Inhibitor] calculate->plot determine Determine IC50 Value (Sigmoidal Curve Fit) plot->determine end End determine->end

Workflow for determining the IC50 of an AChE inhibitor.

References

A Head-to-Head Comparison of Nodakenin and Marmesin in Neurogenesis: A Synthesis of Current Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Nodakenin and Marmesin, two coumarin compounds, and their respective roles in neurogenesis. While direct head-to-head studies are currently unavailable, this document synthesizes existing data to offer insights into their potential effects on neural stem cell proliferation and differentiation.

Executive Summary

This compound has demonstrated clear pro-neurogenic effects in preclinical studies, enhancing cognitive function and promoting the generation of new neurons in the hippocampus. Its mechanism is linked to the activation of the Akt-GSK-3β signaling pathway. In stark contrast, there is a significant lack of research on the role of Marmesin in neurogenesis. The available literature predominantly focuses on Marmesin's anti-angiogenic and anti-cancer properties, which involve the inhibition of signaling pathways that are often considered essential for neurogenesis. This guide presents the current evidence for this compound and discusses the potential implications of Marmesin's known bioactivities on neural processes, highlighting the critical need for further investigation into Marmesin's neurological effects.

This compound: A Promoter of Adult Hippocampal Neurogenesis

This compound, a coumarin compound isolated from Angelica decursiva, has been shown to enhance cognitive function and promote adult hippocampal neurogenesis in mice.[1][2][3] Sub-chronic administration of this compound has been found to significantly increase the proliferation of neural stem cells and their differentiation into mature neurons in the dentate gyrus of the hippocampus.[1][3][4]

Quantitative Data on the Neurogenic Effects of this compound
ParameterExperimental ModelTreatmentKey FindingsReference
Neural Stem Cell Proliferation Normal naïve miceThis compound (sub-chronic administration)Significant increase in the number of 5-bromo-2-deoxyuridine (BrdU)-positive cells in the hippocampal dentate gyrus.[1][3]
Neuronal Differentiation Normal naïve miceThis compound (sub-chronic administration)Significant increase in the percentage of BrdU and NeuN (a mature neuron marker) double-positive cells.[1][3]
Cognitive Function Normal naïve miceThis compoundSignificant increase in latency time in the passive avoidance task, indicating improved learning and memory.[1][3]
Signaling Pathway Modulation Hippocampal tissue from this compound-treated miceWestern BlottingSignificant increase in the expression levels of phosphorylated Akt (pAkt) and phosphorylated GSK-3β (pGSK-3β).[1][2][3][4]
Experimental Protocols for this compound Studies

Animal Model and Drug Administration:

  • Animals: Male ICR mice were used in the cited studies.

  • Drug Administration: this compound was administered orally (p.o.) for 14 consecutive days.

BrdU Labeling and Immunohistochemistry:

  • To label newly synthesized DNA in proliferating cells, mice were intraperitoneally injected with 5-bromo-2-deoxyuridine (BrdU).

  • Following the treatment period, brain tissues were collected, sectioned, and subjected to immunohistochemistry.

  • Primary antibodies against BrdU and the mature neuronal marker NeuN were used to identify newly proliferated cells and those that had differentiated into neurons, respectively.

  • Fluorescently labeled secondary antibodies were used for visualization, and the number of positive cells was quantified using microscopy.

Western Blotting:

  • Hippocampal tissues were homogenized and lysed to extract proteins.

  • Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE.

  • Proteins were then transferred to a PVDF membrane and probed with primary antibodies specific for total and phosphorylated forms of Akt and GSK-3β.

  • Horseradish peroxidase-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system were used to visualize the protein bands.

Signaling Pathway of this compound in Neurogenesis

This compound's pro-neurogenic effects are mediated through the activation of the Akt-GSK-3β signaling pathway.[1][2][3] The phosphorylation and subsequent inhibition of GSK-3β by activated Akt is a critical step in promoting neural progenitor cell proliferation and survival.

Nodakenin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Receptor Unknown Receptor This compound->Receptor Akt Akt Receptor->Akt Activates pAkt p-Akt (Active) GSK3b GSK-3β pAkt->GSK3b Inhibits by Phosphorylation pGSK3b p-GSK-3β (Inactive) Neurogenesis Neurogenesis (Proliferation, Differentiation, Survival) pGSK3b->Neurogenesis Promotes Neurogenesis_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies NSC_culture Neural Stem Cell (NSC) Culture Compound_treatment_invitro Compound Treatment (e.g., Marmesin) NSC_culture->Compound_treatment_invitro Proliferation_assay Proliferation Assay (e.g., BrdU, Ki67) Compound_treatment_invitro->Proliferation_assay Differentiation_assay Differentiation Assay (e.g., NeuN, Tuj1 staining) Compound_treatment_invitro->Differentiation_assay Signaling_analysis_invitro Signaling Pathway Analysis (Western Blot, qPCR) Compound_treatment_invitro->Signaling_analysis_invitro Animal_model Animal Model (e.g., Mice, Rats) Compound_treatment_invivo Compound Administration Animal_model->Compound_treatment_invivo BrdU_injection BrdU Injections Compound_treatment_invivo->BrdU_injection Behavioral_tests Behavioral Tests (e.g., Morris Water Maze) BrdU_injection->Behavioral_tests Immunohistochemistry Immunohistochemistry of Brain Sections Behavioral_tests->Immunohistochemistry Comparative_Effects cluster_this compound This compound cluster_marmesin Marmesin (in non-neuronal cells) cluster_neurogenesis Neurogenesis Nodakenin_node This compound Akt_GSK3b_N ↑ pAkt / ↓ GSK-3β Nodakenin_node->Akt_GSK3b_N Neurogenesis_N ↑ Neurogenesis Akt_GSK3b_N->Neurogenesis_N Marmesin_node Marmesin Akt_ERK_M ↓ pAkt / ↓ pERK Marmesin_node->Akt_ERK_M Neurogenesis_effect Effect on Neurogenesis? Marmesin_node->Neurogenesis_effect Unknown Effect Angiogenesis_M ↓ Angiogenesis Akt_ERK_M->Angiogenesis_M

References

Unraveling Nodakenin's Anti-Obesity Potential: A Comparative Guide to Replicating Key Research Findings

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, this guide provides a detailed comparison and replication framework for the anti-obesity effects of Nodakenin, a natural coumarin glucoside. The information is based on published pre-clinical data, offering insights into its mechanisms of action on adipogenesis and in vivo efficacy.

This compound has demonstrated notable anti-adipogenic effects by regulating key transcription factors and influencing critical signaling pathways.[1][2] In vitro studies using 3T3-L1 adipocytes and in vivo experiments with high-fat diet (HFD)-induced obese mice have shown that this compound can suppress weight gain, improve dyslipidemia, and prevent the development of fatty liver.[1][2][3] The primary mechanism appears to be the inhibition of the very-low-density lipoprotein receptor (VLDLR) and the MEK/ERK1/2 signaling pathways.[1][2]

Comparative Data on this compound's Efficacy

The following tables summarize the key quantitative findings from in vitro and in vivo studies, providing a clear comparison of this compound's effects against control groups.

Table 1: In Vitro Effects of this compound on 3T3-L1 Adipocyte Differentiation

Treatment GroupKey BiomarkerMethodResult
Control (differentiated 3T3-L1 cells)AdipogenesisOil Red O StainingBaseline adipocyte differentiation
This compound-treatedAdipogenesisOil Red O StainingDemonstrated anti-adipogenesis effects
ControlSREBP-1, PPARγ protein expressionWestern BlotIncreased expression upon differentiation
This compound-treatedSREBP-1, PPARγ protein expressionWestern BlotRegulated expression of these adipogenic transcription factors
ControlAMPK phosphorylationWestern BlotDecreased phosphorylation upon differentiation
This compound-treatedAMPK phosphorylationWestern BlotSignificantly increased AMPK phosphorylation
ControlGenes for triglyceride synthesisqRT-PCRBaseline expression
This compound-treatedGenes for triglyceride synthesisqRT-PCRRegulated expression of genes associated with triglyceride synthesis

Table 2: In Vivo Effects of this compound in High-Fat Diet (HFD)-Induced Obese Mice

Treatment GroupParameterResultComparison to HFD Control
Normal Diet ControlBody WeightBaseline-
High-Fat Diet (HFD) ControlBody WeightSignificantly increased-
HFD + this compound (20 mg/kg)Body WeightSuppressed weight gainSignificant reduction
HFD + Orlistat (20 mg/kg)Body WeightAlleviated overproduction of fat padSignificant reduction
HFD ControlEpididymal Fat Pad WeightSignificantly increased-
HFD + this compoundEpididymal Fat Pad WeightSignificantly alleviated overproductionSignificant reduction
HFD ControlDyslipidemiaPresent-
HFD + this compoundDyslipidemiaSuppressedImprovement observed
HFD ControlFatty Liver DevelopmentExacerbated-
HFD + this compoundFatty Liver DevelopmentRepressedBeneficial effects on liver lipid metabolism
HFD ControlVLDLR and MEK/ERK1/2 PathwaysActivated-
HFD + this compoundVLDLR and MEK/ERK1/2 PathwaysSuppressedInhibition of these signaling pathways
HFD ControlObesity-induced Inflammation & Oxidative StressIncreased-
HFD + this compoundObesity-induced Inflammation & Oxidative StressInhibitedReduction in inflammatory and oxidative stress markers

Experimental Protocols for Replication

Detailed methodologies are crucial for replicating these findings. The following protocols are based on the published research.[1][2]

In Vitro Adipogenesis Assay:

  • Cell Line: 3T3-L1 preadipocytes.

  • Differentiation Induction: Two days post-confluence, differentiation is induced using a cocktail containing 3-isobutyl-1-methylxanthine, dexamethasone, and insulin in Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum.

  • This compound Treatment: Cells are treated with varying concentrations of this compound during the differentiation process.

  • Analysis:

    • Oil Red O Staining: To visualize and quantify lipid accumulation in mature adipocytes.

    • Western Blot: To measure the protein expression levels of key adipogenic transcription factors (e.g., SREBP-1, PPARγ) and signaling proteins (e.g., phosphorylated AMPK).

    • qRT-PCR: To analyze the gene expression of markers related to triglyceride synthesis.

In Vivo High-Fat Diet (HFD)-Induced Obesity Model:

  • Animal Model: Male C57BL/6J mice.

  • Diet: Mice are fed a high-fat diet (typically 45-60% of calories from fat) for a period of several weeks to induce obesity. A control group is fed a normal diet.

  • This compound Administration: this compound (e.g., 20 mg/kg) is administered orally to the treatment group daily. A positive control group may receive an anti-obesity drug like Orlistat.

  • Analysis:

    • Body Weight and Food Intake: Monitored regularly throughout the study.

    • Tissue Collection: At the end of the study, epididymal fat pads and liver tissue are collected and weighed.

    • Histology: Hematoxylin and eosin (H&E) staining of adipose and liver tissue to assess adipocyte size and hepatic steatosis.

    • Biochemical Analysis: Serum levels of lipids (triglycerides, cholesterol) are measured.

    • Western Blot and qRT-PCR: To determine the expression of proteins and genes involved in the VLDLR and MEK/ERK1/2 signaling pathways in adipose and liver tissues.

Visualizing the Molecular Pathways and Experimental Design

To further clarify the mechanisms and experimental flow, the following diagrams are provided.

G cluster_workflow Experimental Workflow for this compound Anti-Obesity Studies invitro In Vitro Studies (3T3-L1 Cells) invivo In Vivo Studies (HFD-induced Obese Mice) invitro->invivo Confirmation of in vitro findings data_analysis Data Analysis and Mechanism Elucidation invivo->data_analysis Collection of physiological and molecular data

Experimental workflow for this compound anti-obesity studies.

G This compound This compound vldlr VLDLR This compound->vldlr inhibits mek MEK vldlr->mek activates erk ERK1/2 mek->erk activates adipogenesis Adipogenesis erk->adipogenesis promotes inflammation Inflammation erk->inflammation promotes obesity Obesity adipogenesis->obesity leads to inflammation->obesity contributes to

References

A Comparative Analysis of Nodakenin's Efficacy Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide offers a comprehensive comparative analysis of the anti-cancer effects of Nodakenin, a naturally occurring coumarin, across various cancer cell lines. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in oncology research. This document synthesizes findings from multiple studies to provide a comparative overview of this compound's mechanisms of action, including its impact on cell viability, apoptosis, and key signaling pathways.

Executive Summary

Comparative Efficacy of this compound

The following table summarizes the observed effects of this compound on different cancer cell lines based on available research. It is important to note that a direct comparison of potency through IC50 values is limited due to the variability in experimental designs and the lack of a centralized comparative study.

Cancer TypeCell Line(s)Observed EffectsKey Findings & Signaling Pathways
Breast Cancer MCF-7, T47D, SK-BR-3, MDAMB231, HCC1419, HT-20Inhibition of cell viability, induction of apoptosis.[1][2][3][4]Induces ROS-dependent apoptosis via the PERK-mediated ER stress pathway.[1][3][4] Downregulates anti-apoptotic Bcl-2 and upregulates pro-apoptotic Bax, leading to caspase-9 and -3 activation.
Leukemia HL-60Inhibition of cell proliferation, induction of apoptosis.Prompts mitochondrial apoptosis and is associated with alterations in Bax and Bcl-2 protein expression.
Colon Cancer HCT116, HT29Potential anti-inflammatory and anti-cancer effects.Inhibits the activation of STAT3 and Wnt/β-catenin signaling pathways in colitis-associated cancer models.[2]
Liver Cancer HepG2Attenuation of hepatocyte death in injury models.[5]Regulates apoptosis-related mitochondrial proteins such as caspase-3, PARP, Bcl-2, and Bax.[5]

Note: The absence of specific IC50 values in this table reflects the current state of published research. The qualitative and mechanistic data presented are derived from dose- and time-dependent studies.

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating several critical signaling pathways. The primary mechanism identified, particularly in breast cancer cells, is the induction of apoptosis through oxidative stress and the unfolded protein response.

Nodakenin_Signaling_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress PERK PERK Activation ER_Stress->PERK Mitochondria Mitochondrial Dysfunction PERK->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Caspase9 Caspase-9 Activation Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced apoptotic signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to evaluate the effects of this compound on cancer cell lines.

Cell Viability Assay (WST-1)

The WST-1 assay is a colorimetric assay to quantify cell viability and proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The intensity of the color produced is directly proportional to the number of viable cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells.

  • Cell Culture and Treatment: Culture cells and treat with this compound as described for the WST-1 assay.

  • Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the supernatant.

  • LDH Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Add the reaction mixture to the supernatant in a new 96-well plate and incubate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm. Increased absorbance corresponds to higher LDH release and therefore greater cytotoxicity.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysis: Following treatment with this compound, lyse the cells using a specific lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Caspase-3 Substrate Addition: Add a colorimetric or fluorometric caspase-3 substrate (e.g., DEVD-pNA) to the lysates.

  • Incubation: Incubate the mixture at 37°C for 1-2 hours.

  • Signal Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) to quantify caspase-3 activity.

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins involved in apoptosis and other signaling pathways.

  • Protein Extraction and Quantification: Extract total protein from treated and control cells and determine the concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental and Logical Workflow

The following diagrams illustrate a typical experimental workflow for evaluating the anti-cancer effects of this compound and the logical flow of a comparative study.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis & Comparison Cell_Culture Cancer Cell Line Culture Treatment This compound Treatment (Dose-Response & Time-Course) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., WST-1) Treatment->Viability_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., LDH) Treatment->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase-3 Activity) Treatment->Apoptosis_Assay Protein_Analysis Protein Expression Analysis (Western Blot) Treatment->Protein_Analysis Data_Collection Data Collection & Quantification Viability_Assay->Data_Collection Cytotoxicity_Assay->Data_Collection Apoptosis_Assay->Data_Collection Protein_Analysis->Data_Collection IC50_Determination IC50 Value Determination (where applicable) Data_Collection->IC50_Determination Mechanism_Elucidation Elucidation of Mechanism of Action Data_Collection->Mechanism_Elucidation Comparative_Analysis Comparative Analysis Across Cell Lines IC50_Determination->Comparative_Analysis Mechanism_Elucidation->Comparative_Analysis

Generalized experimental workflow for this compound evaluation.

Logical_Relationship cluster_methodology Methodology cluster_results Results & Analysis Topic Comparative Study of this compound's Effects on Different Cancer Cell Lines Objective Objective: To compare the anti-cancer efficacy and mechanisms of this compound across various cancer cell types. Topic->Objective Lit_Review Literature Review of In Vitro Studies Objective->Lit_Review Protocol_Synth Synthesis of Experimental Protocols Objective->Protocol_Synth Data_Extraction Extraction of Quantitative & Qualitative Data Lit_Review->Data_Extraction Data_Table Quantitative Data Summary (Table) Data_Extraction->Data_Table Pathway_Diagram Signaling Pathway Visualization (Graphviz) Data_Extraction->Pathway_Diagram Protocol_Section Detailed Experimental Protocols Protocol_Synth->Protocol_Section Conclusion Conclusion: This compound shows promise as an anti-cancer agent, particularly in breast cancer and leukemia, by inducing apoptosis via ROS-mediated ER stress. Further comparative studies with standardized IC50 determination are warranted. Data_Table->Conclusion Pathway_Diagram->Conclusion Protocol_Section->Conclusion

Logical structure of the comparative study.

Conclusion

This compound demonstrates notable anti-cancer activity in a range of cancer cell lines, with the most comprehensive data available for breast cancer. The primary mechanism of action involves the induction of apoptosis through the generation of ROS and subsequent ER stress, leading to the activation of the PERK signaling pathway and the intrinsic mitochondrial apoptotic cascade. While the current body of literature provides a strong foundation for its potential as a therapeutic agent, further research is required to establish a comprehensive comparative profile of its efficacy, particularly through standardized IC50 determinations across a broader panel of cancer cell lines. Such studies will be crucial for guiding future preclinical and clinical investigations into the therapeutic potential of this compound.

References

A Comparative Analysis of Nodakenin and Standard-of-Care Chemotherapy in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the preclinical efficacy of Nodakenin, a natural coumarin compound, with standard-of-care chemotherapy agents—doxorubicin, paclitaxel, and cisplatin—in the context of breast cancer. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data, methodologies, and cellular signaling pathways.

Executive Summary

This compound has demonstrated significant anti-tumor effects in preclinical breast cancer models, including those resistant to radiation.[1][2][3] Its mechanism of action, centered on the induction of oxidative stress and subsequent programmed cell death, presents a distinct profile when compared to conventional chemotherapy drugs. While direct comparative clinical trials are not yet available, this guide synthesizes existing preclinical data to offer an objective evaluation of this compound's potential as a therapeutic agent.

Data Presentation: A Comparative Overview

The following tables summarize the in vitro and in vivo efficacy of this compound and standard-of-care chemotherapy drugs in established breast cancer cell lines and xenograft models.

Table 1: In Vitro Cytotoxicity (IC50) in Breast Cancer Cell Lines

CompoundCell LineIC50 ValueTreatment DurationReference
This compound MCF-7Concentration-dependent inhibition (10-50 µM)24h[1]
MDAMB231Concentration-dependent inhibition (10-50 µM)24h[1]
Doxorubicin MCF-78.31 µMNot Specified[1]
9.91 µM48h[4]
MDAMB2316.60 µMNot Specified[1]
0.69 µM48h[4]
Paclitaxel MCF-73.5 µMNot Specified[5][6]
MDAMB2310.3 µMNot Specified[5][6]
Cisplatin MCF-7~1 µM24h[7]
~0.08 µM48h[7]
21 µMNot Specified[8]
MDAMB231~1 µM24h[7]
~0.08 µM48h[7]
63.1 µMNot Specified[9]

Table 2: In Vivo Efficacy in MDA-MB-231 Xenograft Model

CompoundDosageEfficacy MetricResultReference
This compound 10 mg/kg and 30 mg/kgTumor VolumeSmaller tumor volumes compared to control[1]
Doxorubicin 4 mg/kg every 7 daysTumor Growth DelayMedian delay of 42 days vs. 25 days for control[2][10]
Paclitaxel 13.73 mg/kg (equimolar to 10 mg/kg)Tumor Inhibition RateUp to 77.32%[11]
Cisplatin 3.3 mg/kgTumor Weight Reduction51.6% decrease compared to control[9]

Signaling Pathways and Mechanisms of Action

This compound's anti-cancer activity is primarily mediated through the induction of reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress and ultimately, apoptosis.[1][2][3] This contrasts with the mechanisms of standard chemotherapy agents, which typically involve direct DNA damage or interference with microtubule function.

Nodakenin_Signaling_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress PERK_Pathway PERK Signaling Pathway ER_Stress->PERK_Pathway Ca_Release ↑ Intracellular Ca2+ Release PERK_Pathway->Ca_Release Caspase_Activation Caspase-9 and -3 Activation Ca_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: this compound's signaling pathway leading to apoptosis.

Standard_Chemotherapy_Pathways cluster_dox Doxorubicin cluster_ptx Paclitaxel cluster_cis Cisplatin Dox Doxorubicin DNA_Intercalation DNA Intercalation & Topoisomerase II Inhibition Dox->DNA_Intercalation DNA_Damage_Dox DNA Damage DNA_Intercalation->DNA_Damage_Dox Apoptosis_Dox Apoptosis DNA_Damage_Dox->Apoptosis_Dox Ptx Paclitaxel Microtubule_Stabilization Microtubule Stabilization Ptx->Microtubule_Stabilization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Stabilization->Mitotic_Arrest Apoptosis_Ptx Apoptosis Mitotic_Arrest->Apoptosis_Ptx Cis Cisplatin DNA_Adducts DNA Adduct Formation Cis->DNA_Adducts DNA_Damage_Cis DNA Damage DNA_Adducts->DNA_Damage_Cis Apoptosis_Cis Apoptosis DNA_Damage_Cis->Apoptosis_Cis

Caption: Mechanisms of action for standard chemotherapy agents.

Experimental Protocols

This section details the methodologies for key experiments cited in this guide, providing a basis for the replication and validation of the presented findings.

In Vitro Cell Viability and Cytotoxicity Assays

A common experimental workflow to assess the in vitro efficacy of a compound is outlined below.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Breast Cancer Cell Lines (MCF-7, MDAMB231) culture Cell Seeding and Culture (24h) start->culture treatment Treatment with this compound or Chemotherapy (various conc.) culture->treatment incubation Incubation (24-72h) treatment->incubation viability Cell Viability Assay (e.g., WST-1, MTT) incubation->viability cytotoxicity Cytotoxicity Assay (e.g., LDH) incubation->cytotoxicity apoptosis Apoptosis Assay (e.g., Caspase Activity) incubation->apoptosis analysis Data Analysis: IC50 Calculation viability->analysis cytotoxicity->analysis apoptosis->analysis

Caption: Generalized workflow for in vitro drug efficacy testing.
  • Cell Culture: MCF-7 and MDA-MB-231 breast cancer cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Drug Preparation: this compound, doxorubicin, paclitaxel, and cisplatin are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then diluted to final concentrations in the cell culture medium.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds.

  • Cell Viability Assay (WST-1 or MTT): After the desired treatment period (e.g., 24, 48, or 72 hours), a reagent such as WST-1 or MTT is added to each well. The absorbance is then measured using a microplate reader to determine the percentage of viable cells relative to an untreated control.

  • Cytotoxicity Assay (LDH): Lactate dehydrogenase (LDH) released from damaged cells into the culture medium is quantified using a commercially available kit. The amount of LDH is proportional to the level of cytotoxicity.

  • Caspase Activity Assay: To measure apoptosis, the activity of caspases (e.g., caspase-3) is determined using a luminescent or colorimetric assay.

In Vivo Xenograft Model

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: A suspension of MDA-MB-231 cells is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups. The test compounds (this compound or standard chemotherapy) are administered via an appropriate route (e.g., intraperitoneal or intravenous injection) at specified doses and schedules.

  • Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the tumor volume or weight in the treated groups to the control group.

Logical Framework for Comparison

The evaluation of this compound's efficacy in comparison to standard-of-care chemotherapy is based on a logical progression from in vitro to in vivo studies, with a focus on identifying mechanistic differences and therapeutic potential.

Logical_Comparison cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation topic Comparative Efficacy: This compound vs. Standard Chemotherapy ic50 IC50 Determination in Breast Cancer Cell Lines topic->ic50 mechanism Mechanism of Action Studies (ROS, Apoptosis, Cell Cycle) topic->mechanism comparison Comparative Analysis ic50->comparison mechanism->comparison xenograft Xenograft Tumor Growth Inhibition conclusion Conclusion on Preclinical Efficacy and Potential xenograft->conclusion comparison->xenograft

Caption: Logical flow of the comparative assessment.

Conclusion

The preclinical data presented in this guide suggest that this compound is a promising anti-cancer agent with a distinct mechanism of action compared to standard-of-care chemotherapy drugs. Its ability to induce ROS-dependent apoptosis offers a potential new avenue for cancer therapy, particularly in resistant tumors. While the in vitro and in vivo data are encouraging, further research, including direct comparative studies and clinical trials, is necessary to fully elucidate the therapeutic potential of this compound in the treatment of breast cancer.

References

Safety Operating Guide

Navigating the Safe Disposal of Nodakenin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring laboratory safety extends beyond experimentation to the responsible management of chemical waste. Nodakenin, a coumarin glucoside, requires specific handling and disposal procedures due to its potential hazards. This guide provides essential, step-by-step instructions for the proper disposal of this compound and associated materials, ensuring the safety of laboratory personnel and minimizing environmental impact.

Hazard Profile and Safety Summary

This compound is classified under the Globally Harmonized System (GHS) as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to safety protocols is paramount when handling this compound.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life[1]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects[1]

Key Precautionary Statements:

  • P273: Avoid release to the environment.[1]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1]

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).

Required PPE:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

Handling Precautions:

  • Avoid creating dust or aerosols.[1]

  • Work in a well-ventilated area, preferably a chemical fume hood.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Wash hands thoroughly after handling.[1]

Step-by-Step Disposal Procedures

The fundamental principle for this compound waste is to prevent its release into the environment.[1][2] Disposal into sanitary sewers or general trash is strictly prohibited. All waste must be treated as hazardous.

Procedure 1: Disposal of Unused this compound (Solid Powder)
  • Waste Collection:

    • Collect unwanted or expired this compound powder in its original container if possible, or in a clearly labeled, sealable container suitable for solid hazardous waste.[2]

    • The label must clearly state "Hazardous Waste," "this compound," and list the associated hazards (e.g., "Acutely Toxic," "Aquatic Hazard").

  • Segregation:

    • Store the this compound waste container separately from incompatible materials, such as strong acids, alkalis, and oxidizing agents.[1][3]

  • Storage:

    • Keep the waste container tightly sealed in a designated, cool, and well-ventilated Satellite Accumulation Area (SAA).[1][4]

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

Procedure 2: Disposal of this compound Solutions
  • Waste Collection:

    • Collect all aqueous and organic solvent solutions containing this compound in a dedicated, compatible, and properly labeled hazardous liquid waste container.[4][5]

    • Crucially, do not mix incompatible waste streams. For example, keep halogenated and non-halogenated solvent wastes separate.[4] Keep aqueous waste separate from organic solvent waste.[2]

    • The container label must include "Hazardous Waste," the name "this compound," the solvent(s) used, and the approximate concentration.

  • Storage:

    • Ensure the container is sealed to prevent evaporation and stored in secondary containment within a designated SAA.[4] Do not overfill containers; a maximum of 75-80% capacity is recommended.[5]

  • Final Disposal:

    • Contact your institution's EHS office for collection and disposal at an approved waste disposal facility.[1]

Procedure 3: Disposal of Contaminated Labware and PPE
  • Solid Waste (Gloves, Weigh Boats, Pipette Tips, etc.):

    • Collect all solid materials grossly contaminated with this compound in a designated hazardous solid waste container. This includes items like gloves, wipes, and plastic weigh boats.

    • The container should be a sealable bag or drum, clearly labeled as "Hazardous Waste" with the contaminant "this compound" specified.

  • Sharps (Needles, Contaminated Glassware):

    • Dispose of any chemically contaminated sharps (e.g., broken glass, needles) in a designated, puncture-proof sharps container that is clearly labeled for chemical contamination.[4]

  • Empty Containers:

    • An empty this compound container is still considered hazardous waste.

    • Triple rinse the container with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous liquid waste as described in Procedure 2.

    • Deface or remove the original label and mark the container as "Empty."[3]

    • Dispose of the rinsed container according to your institution's guidelines for chemically contaminated glass or plastic.

Spill Management and Disposal

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[1]

  • Containment: Prevent the spill from spreading or entering drains.[1]

  • Absorption: For solutions, absorb the spill using an inert, non-combustible absorbent material like diatomite or universal binders.[1] For powders, carefully sweep the material to avoid creating dust.

  • Collection: Collect the absorbed material and contaminated soil/surfaces into a sealable container.

  • Decontamination: Clean the spill area with alcohol or another suitable solvent.[1] Collect all cleaning materials as hazardous waste.

  • Disposal: Label the container as hazardous waste resulting from a "this compound Spill" and arrange for disposal via your EHS office.

Nodakenin_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Unused Powder or Contaminated Solids (Gloves, Wipes) waste_type->solid_waste Solid liquid_waste This compound in Solution (Aqueous or Solvent) waste_type->liquid_waste Liquid labware Contaminated Labware (Glassware, Pipettes) waste_type->labware Labware collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid store Store Sealed Container in Secondary Containment in a Designated SAA collect_solid->store collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid segregate_liquid Segregate Aqueous vs. Organic & Halogenated vs. Non-Halogenated collect_liquid->segregate_liquid segregate_liquid->store decontaminate Decontaminate: Triple Rinse with Solvent labware->decontaminate rinsate Collect Rinsate as Hazardous Liquid Waste decontaminate->rinsate Yes disposal_glass Dispose of Cleaned Labware per Institutional Policy decontaminate->disposal_glass No (e.g. disposable) rinsate->collect_liquid disposal_glass->collect_solid dispose Arrange Pickup via EHS for Disposal at an Approved Waste Facility store->dispose

Caption: Workflow for the safe segregation and disposal of this compound waste.

References

Personal protective equipment for handling Nodakenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Nodakenin, a coumarin glucoside. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact. This document outlines a step-by-step operational plan, from receiving the compound to its final disposal, with a focus on personal protective equipment (PPE) and safe laboratory practices.

Hazard Identification and Classification

This compound is classified as harmful if swallowed (Acute toxicity, Oral - Category 4) and is very toxic to aquatic life with long-lasting effects .[1] Therefore, appropriate precautions must be taken to avoid ingestion, inhalation, and skin/eye contact, as well as to prevent its release into the environment.

Personal Protective Equipment (PPE)

Stage of Handling Eye Protection Hand Protection Respiratory Protection Protective Clothing
Receiving and Storage Safety glasses with side shieldsChemical-resistant gloves (e.g., Nitrile)Not generally required if the container is sealed and intactLaboratory coat
Weighing and Aliquoting (in a chemical fume hood) Chemical safety goggles or a face shieldDouble-gloving with chemical-resistant gloves (e.g., Nitrile) is recommended.[2]An N95 or higher-rated particulate respirator should be considered, especially for larger quantities or if there is a risk of aerosolization.[3][4][5]Laboratory coat; consider a disposable gown for added protection.
Dissolving and Solution Handling Chemical safety gogglesChemical-resistant gloves (e.g., Nitrile)Not generally required if performed in a chemical fume hood with the sash at the appropriate heightLaboratory coat
Waste Disposal Chemical safety gogglesChemical-resistant gloves (e.g., Nitrile)Not generally required if handling sealed waste containersLaboratory coat
Spill Cleanup Chemical safety goggles and a face shieldHeavy-duty, chemical-resistant glovesAir-purifying respirator with appropriate particulate filters (e.g., P100)Chemical-resistant apron or coveralls over a laboratory coat

Experimental Protocols: Safe Handling and Disposal

1. Receiving and Storage

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Follow any specific storage temperature requirements indicated by the supplier.

2. Weighing and Aliquoting

  • All weighing and aliquoting of powdered this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Before weighing, decontaminate the work surface within the fume hood.

  • Use disposable weighing paper or boats.

  • To avoid generating dust, handle the powder gently. Do not pour it from a height.

  • After weighing, carefully transfer the this compound to a suitable container for dissolution.

  • Clean the balance and surrounding surfaces with a damp cloth or a vacuum with a HEPA filter after use. Do not dry sweep.

3. Dissolution

  • The dissolution of this compound should also be performed in a chemical fume hood.

  • Add the solvent to the this compound powder slowly to avoid splashing.

  • If sonication or heating is required, ensure the container is appropriately sealed or vented to prevent aerosolization.

4. Operational Plan for Disposal

The disposal of this compound and any contaminated materials must be handled as hazardous chemical waste.

  • Segregation and Collection:

    • Collect all solid waste, including unused this compound powder, contaminated gloves, weighing paper, and pipette tips, in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Collect all liquid waste containing this compound in a separate, sealed, and appropriately labeled hazardous waste container. The container material should be compatible with the solvent used.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste," the chemical name "this compound," and any other required hazard information.

  • Storage of Waste:

    • Store sealed waste containers in a designated and secure secondary containment area until they are collected by the institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.[6][7]

  • Decontamination of Glassware:

    • Rinse any glassware that has been in contact with this compound with a suitable solvent (e.g., ethanol or acetone).

    • Collect the rinsate in the designated liquid hazardous waste container.

    • After the initial solvent rinse, the glassware can be washed with soap and water.

Mandatory Visualization: this compound Handling Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Nodakenin_Handling_Workflow cluster_prep Preparation and Handling cluster_disposal Waste Management Receive Receive this compound (Inspect Container) Store Store in a Cool, Dry, Well-Ventilated Area Receive->Store Weigh Weigh Powder in Chemical Fume Hood Store->Weigh Dissolve Dissolve in Chemical Fume Hood Weigh->Dissolve CollectSolid Collect Solid Waste (Powder, PPE, etc.) Weigh->CollectSolid Contaminated PPE & materials CollectLiquid Collect Liquid Waste (Solutions, Rinsate) Dissolve->CollectLiquid Unused solution & rinsate LabelWaste Label Waste Containers ('Hazardous Waste') CollectSolid->LabelWaste CollectLiquid->LabelWaste StoreWaste Store Waste in Designated Area LabelWaste->StoreWaste Dispose Dispose via Approved Waste Management StoreWaste->Dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.